molecular formula C30H35NO3 B1675178 Ormeloxifene CAS No. 78994-23-7

Ormeloxifene

Numéro de catalogue: B1675178
Numéro CAS: 78994-23-7
Poids moléculaire: 457.6 g/mol
Clé InChI: XZEUAXYWNKYKPL-WDYNHAJCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Levormeloxifene (NNC-460020) is a benzopyran-based Selective Estrogen Receptor Modulator (SERM) and the levorotatory enantiomer of this compound . It acts as a partial estrogen receptor agonist, exhibiting tissue-specific estrogenic or anti-estrogenic activity . Historically developed for the prevention and treatment of postmenopausal osteoporosis, its clinical development for this indication was discontinued during Phase III trials due to a significant incidence of gynecological adverse effects, including uterovaginal prolapse and urinary incontinence . Preclinical and clinical studies demonstrated its potential value, showing that it could reduce bone turnover markers and lower LDL cholesterol . Research into Levthis compound continues in new contexts. A key area of investigation is its development as a non-hormonal, woman-centric oral contraceptive, for which Phase-I clinical trials have been permitted in India . Furthermore, recent studies are exploring nanoformulations of Levthis compound in combination with Raloxifene to enhance its poor oral bioavailability for potential applications in postmenopausal osteoporosis and breast cancer research . From a pharmacological perspective, Levthis compound is rapidly absorbed and has a very slow elimination rate, with a plasma half-life of approximately one week . It is metabolized in the liver primarily via demethylation, and the parent drug and its metabolites are excreted predominantly in the feces . This product is provided for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

1-[2-[4-[(3R,4R)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-WDYNHAJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301317017
Record name (-)-Centchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78994-23-7, 31477-60-8
Record name (-)-Centchroman
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78994-23-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ormeloxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031477608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levormeloxifene [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078994237
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ormeloxifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Centchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301317017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ORMELOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44AXY5VE90
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVORMELOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9512UKZ352
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ormeloxifene: A Deep Dive into its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Ormeloxifene, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM) with a unique profile of tissue-specific estrogenic and anti-estrogenic activities.[1][2] Initially developed as a once-weekly oral contraceptive, its therapeutic applications have expanded to include the management of dysfunctional uterine bleeding (DUB).[3][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.

Discovery and History

This compound was discovered at the Central Drug Research Institute (CDRI) in Lucknow, India.[2][3] The development of this novel non-steroidal contraceptive began in the late 1960s.[5] After extensive preclinical and clinical studies, it was approved for marketing in India in 1991 and was introduced to the market in 1992 under the trade names Saheli and Choice-7.[2][6][7] In 2016, the Indian government began providing it free-of-cost under the name "Chhaya" as part of the National Family Planning Programme.[2][7]

Chemical Synthesis Pathway

The chemical synthesis of this compound has been described through multiple routes. A primary and commonly cited pathway involves a multi-step process beginning with a Grignard reaction.[8] An improved five-step high-yielding process has also been developed.[6][9]

A key synthesis process involves the following general steps:

  • Grignard Reaction: A cis-3-phenyl-4-p-acetoxyphenyl-7-methoxy-3,4-dihydrocoumarin undergoes a Grignard reaction with methylmagnesium iodide in tetrahydrofuran (B95107) (THF). This yields an intermediate, erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.[8]

  • Cyclization: The resulting compound is then cyclized using polyphosphoric acid (PPA) at a controlled temperature (75–80°C) to produce cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl-7-methoxychroman.[8]

  • Alkylation: The cis-chroman derivative is then alkylated.

  • Isomerization: Finally, isomerization of this compound yields the equimolar mixture of the D and L enantiomers of this compound.[8]

Ormeloxifene_Synthesis A cis-3-phenyl-4-p-acetoxyphenyl- 7-methoxy-3,4-dihydrocoumarin B erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)- 4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol A->B 1. Grignard Reaction (CH3MgI, THF) C cis-2,2-dimethyl-3-phenyl-4-p-hydroxyphenyl- 7-methoxychroman B->C 2. Cyclization (Polyphosphoric Acid, 75-80°C) D This compound (D/L enantiomeric mixture) C->D 3. Isomerization (n-butyl lithium, DMSO)

Figure 1: Simplified this compound Synthesis Pathway.

Mechanism of Action and Signaling

This compound's biological activity stems from its function as a SERM.[2][3] It exhibits tissue-dependent estrogenic and anti-estrogenic effects.[10][11]

  • Anti-estrogenic Effects (Uterus and Breast): In the uterus, this compound acts as an estrogen antagonist.[11] It binds to estrogen receptors (ERs) in the endometrium, inhibiting the proliferation of endometrial cells.[1] This prevents the uterine lining from thickening, creating an environment unsuitable for the implantation of a fertilized egg.[1][10] This anti-proliferative effect is also the basis for its use in treating DUB and its investigation as an anti-cancer agent, particularly in breast cancer.[8][11]

  • Estrogenic Effects (Bone and Vagina): In contrast, this compound shows estrogenic effects on bone and the vaginal epithelium, which helps in maintaining bone density and the health of vaginal tissues.[1][11]

Its contraceptive action is multifactorial:

  • Endometrial Asynchrony: It creates a mismatch between the timing of ovulation and the development of the uterine lining.[2]

  • Accelerated Tubal Transport: It speeds up the transport of the fertilized egg through the fallopian tubes.[2]

  • Cervical Mucus Alteration: It changes the viscosity of cervical mucus, making it less permeable to sperm.[1]

This compound interacts with both estrogen receptor subtypes, showing a higher affinity for ERα compared to ERβ.[8][12] This interaction modulates the expression of estrogen-responsive genes. For instance, in cancer cells, it can block the cell cycle in the G0–G1 phase.[8]

Ormeloxifene_Mechanism cluster_uterus Uterus / Breast cluster_bone Bone / Vagina orm This compound er_alpha Estrogen Receptor α (ERα) orm->er_alpha Binds (Higher Affinity) er_beta Estrogen Receptor β (ERβ) orm->er_beta Binds (Lower Affinity) antagonist Antagonistic Action er_alpha->antagonist agonist Agonistic Action er_alpha->agonist proliferation_inhibition Inhibition of Cell Proliferation antagonist->proliferation_inhibition Leads to bone_density Maintains Bone Density & Vaginal Health agonist->bone_density Leads to

Figure 2: Tissue-Specific Mechanism of this compound.

Quantitative Data

Table 1: Pharmacokinetic Properties of this compound
ParameterValueNotes
Peak Serum Concentration (Cmax) 30.45 to 129 ng/mlObserved 3 to 8 hours post-ingestion, dose-dependent.[13]
Area Under the Curve (AUC0–∞) 5199 ± 1388 ng h/mlFor a 60 mg oral dose.[13]
Terminal Half-life (t1/2) ~170 hours (7 days)Allows for a once-weekly dosing regimen.[11][14]
Absorption Well absorbed from the GI tractPeak levels achieved in approximately 4 hours.[11][14]
Plasma Protein Binding Low affinityDoes not significantly interact with proteins binding steroids like testosterone (B1683101) or estradiol (B170435).[8][11]
Table 2: Receptor Binding Affinity
ReceptorRelative Binding Affinity (%)Inhibition Constant (Ki)
Estrogen Receptor α (ERα) 8.8%250 nM
Estrogen Receptor β (ERβ) 3.0%750 nM
Data from competitive binding experiments using human recombinant ERα and ERβ.[12]
Table 3: Clinical Efficacy in Dysfunctional Uterine Bleeding (DUB)
ParameterPre-Treatment (Mean ± SD)Post-Treatment (Mean ± SD)p-value
Duration of Bleeding (days) 16.88 ± 6.467.76 ± 1.55< 0.001
Hemoglobin (g/dL) BaselineSignificant Increase< 0.001
Endometrial Thickness BaselineSignificant Decrease< 0.001
Data from a randomized clinical trial comparing this compound to medroxyprogesterone (B1676146) acetate (B1210297) over a 3-month treatment period.[15][16][17]

Experimental Protocols

Synthesis of 1-[2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenoxy]-ethyl]-pyrrolidine (this compound)

An improved process involves the condensation of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one with 3-methoxy phenol (B47542) in the presence of polyphosphoric acid (PPA).[6] The resulting intermediate, 4-(7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-yl)-phenol, is then reacted with 2-Pyrrolidin-1-yl-ethanol. The final product is often converted to its hydrochloride salt for stability and purification.[9]

  • Protocol for Condensation: A solution of 7-Methoxy-2,2-dimethyl-3-phenyl-chroman-4-one (e.g., 70 g, 0.26 mol) and Phenol (e.g., 35 g, 0.37 mol) in a benzene:hexane mixture is added to a stirred solution of AlCl3 (e.g., 40 g, 0.3 mol) and phenol (e.g., 25 g, 0.27 mol) at 0-5°C over 2 hours. The reaction is stirred for an additional 10 hours. The reaction is quenched with ice water and concentrated HCl, followed by extraction with ethyl acetate.[6]

  • Final Step and Purification: The crude product is diluted in a solvent like diisopropyl ether and cooled. HCl gas is passed through the solution to form the hydrochloride salt. The resulting solid is filtered and purified by recrystallization from a solvent such as ethyl acetate.[9]

Estrogen Receptor Binding Assay
  • Objective: To determine the binding affinity of this compound for ERα and ERβ.

  • Methodology: Competitive binding experiments are performed using human recombinant ERα and ERβ. A constant concentration of radiolabeled estradiol ([3H]E2) is incubated with the receptor in the presence of increasing concentrations of the competitor ligand (this compound). After incubation to equilibrium, bound and free radioligand are separated. The radioactivity of the bound fraction is measured by scintillation counting. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]

Binding_Assay_Workflow start Start prep Prepare Reagents: - Recombinant ERα or ERβ - [3H]Estradiol (Radioligand) - this compound (Competitor) start->prep incubate Incubate Receptor, Radioligand, and varying concentrations of This compound prep->incubate separate Separate Bound and Free Radioligand (e.g., charcoal adsorption) incubate->separate measure Measure Radioactivity of Bound Fraction (Scintillation Counting) separate->measure analyze Data Analysis: - Calculate IC50 - Determine Ki using Cheng-Prusoff equation measure->analyze end End analyze->end

References

The Original Synthesis of Centchroman: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Centchroman, also known as Ormeloxifene, is a selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1] First synthesized in 1967, it is a non-steroidal oral contraceptive that has been in clinical use for decades.[2][3] This technical guide provides a detailed overview of the original synthesis method for Centchroman, as developed by the pioneering scientists at CDRI. The synthesis is a multi-step process involving several key chemical transformations.

Core Synthesis Pathway

The original synthesis of Centchroman (dl-3,4-trans-2,2-dimethyl-3-phenyl-4-[p-(β-pyrrolidinoethoxy)phenyl]-7-methoxychroman) is a four-step process. The key stages of this synthesis are:

  • von Pechmann Reaction: The synthesis begins with a von Pechmann condensation between 2,4-dihydroxybenzaldehyde (B120756) and phenylacetic acid to form 3-phenyl-7-hydroxycoumarin.

  • Alkylation: The resulting coumarin (B35378) is then alkylated using methyl iodide to produce 3-phenyl-7-methoxycoumarin.

  • Grignard Reaction and Cyclization: A Grignard reaction with methylmagnesium iodide, followed by cyclization, converts the methoxycoumarin into 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.

  • Condensation: The final step involves the condensation of the chromene intermediate with N-(pyrrolidino)ethoxy benzene (B151609) hydrochloride to yield Centchroman.

The overall synthetic pathway is depicted in the following diagram:

Centchroman_Synthesis cluster_0 Step 1: von Pechmann Reaction cluster_1 Step 2: Alkylation cluster_2 Step 3: Grignard Reaction & Cyclization cluster_3 Step 4: Condensation A 2,4-Dihydroxybenzaldehyde C 3-Phenyl-7-hydroxycoumarin A->C Ac2O / TEA B Phenylacetic Acid D 3-Phenyl-7-methoxycoumarin C->D MeI, K2CO3, Acetone E 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene D->E MeMgI / THF G Centchroman Hydrochloride E->G EDC / AlCl3 F N-(Pyrrolidino)ethoxy benzene hydrochloride

Caption: The original multi-step synthesis of Centchroman.

Quantitative Data Summary

The following table summarizes the reported yields for each step of the original Centchroman synthesis as described by the CDRI process.[1]

StepReactionReactantsReagentsProductYield (%)
1von Pechmann Reaction2,4-Dihydroxybenzaldehyde, Phenylacetic AcidAc₂O, TEA3-Phenyl-7-hydroxycoumarin70
2Alkylation3-Phenyl-7-hydroxycoumarinMethyl Iodide, K₂CO₃, Acetone3-Phenyl-7-methoxycoumarin98
3Grignard Reaction & Cyclization3-Phenyl-7-methoxycoumarinMethylmagnesium Iodide, THF2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene82
4Condensation2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene, N-(Pyrrolidino)ethoxy benzene hydrochlorideEDC, AlCl₃Centchroman Hydrochloride60

Experimental Protocols

The following are the detailed experimental protocols for the key steps in the original synthesis of Centchroman.

Step 1: Synthesis of 3-Phenyl-7-hydroxycoumarin (von Pechmann Reaction)
  • A mixture of 2,4-dihydroxybenzaldehyde and phenylacetic acid is prepared.

  • Acetic anhydride (B1165640) and triethylamine (B128534) are cautiously added to the mixture.

  • The reaction mixture is heated for 6 hours.

  • After cooling, the mixture is diluted with water.

  • The precipitated product is filtered.

  • The solid is then hydrolyzed with aqueous alkali in methanol (B129727) to obtain 3-phenyl-7-hydroxycoumarin.

Step 2: Synthesis of 3-Phenyl-7-methoxycoumarin (Alkylation)
  • 3-Phenyl-7-hydroxycoumarin is dissolved in acetone.

  • Anhydrous potassium carbonate is added to the solution.

  • Methyl iodide is then added to the reaction mixture.

  • The mixture is refluxed until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The solvent is removed under reduced pressure.

  • The residue is treated with water and the product is extracted with a suitable organic solvent.

  • The organic layer is dried and concentrated to yield 3-phenyl-7-methoxycoumarin.

Step 3: Synthesis of 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene (Grignard Reaction and Cyclization)
  • A solution of methylmagnesium iodide in anhydrous tetrahydrofuran (B95107) (THF) is prepared.

  • 3-Phenyl-7-methoxycoumarin, dissolved in anhydrous THF, is added dropwise to the Grignard reagent at a controlled temperature.

  • The reaction mixture is stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The resulting intermediate is then subjected to acid-catalyzed cyclization to afford 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene.

Step 4: Synthesis of Centchroman Hydrochloride (Condensation)
  • A solution of 2,2-dimethyl-3-phenyl-7-methoxy-2H-chromene and N-(pyrrolidino)ethoxy benzene hydrochloride is prepared in a suitable solvent.

  • A Lewis acid, such as aluminum chloride, is added as a catalyst.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is then quenched with an acidic aqueous solution.

  • The product is extracted into an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is then purified, typically by column chromatography or recrystallization, to yield Centchroman.

  • The hydrochloride salt is prepared by treating the free base with hydrochloric acid in a suitable solvent.

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow of the synthesis, highlighting the progression from starting materials to the final product.

Centchroman_Workflow Start Starting Materials: - 2,4-Dihydroxybenzaldehyde - Phenylacetic Acid Step1 Step 1: von Pechmann Reaction Start->Step1 Intermediate1 Intermediate: 3-Phenyl-7-hydroxycoumarin Step1->Intermediate1 Step2 Step 2: Alkylation Intermediate1->Step2 Intermediate2 Intermediate: 3-Phenyl-7-methoxycoumarin Step2->Intermediate2 Step3 Step 3: Grignard Reaction & Cyclization Intermediate2->Step3 Intermediate3 Intermediate: 2,2-Dimethyl-3-phenyl-7-methoxy-2H-chromene Step3->Intermediate3 Step4 Step 4: Condensation Intermediate3->Step4 FinalProduct Final Product: Centchroman Hydrochloride Step4->FinalProduct

References

Ormeloxifene's Interaction with Estrogen Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), exhibits a complex and tissue-specific mechanism of action on estrogen receptors (ERs). This technical guide provides an in-depth analysis of its molecular interactions, downstream signaling effects, and the experimental methodologies used to elucidate its function. This compound primarily acts as an antagonist on estrogen receptors in the uterus and breast, while demonstrating agonist activity in the bone and cardiovascular system. This differential activity, particularly its anti-estrogenic effect on the endometrium, forms the basis of its use as a contraceptive and for the management of dysfunctional uterine bleeding. This document summarizes key quantitative data, details experimental protocols for pivotal studies, and visually represents the core signaling pathways and experimental workflows.

Core Mechanism of Action at the Estrogen Receptor

This compound's pharmacological activity is mediated through its direct interaction with estrogen receptors alpha (ERα) and beta (ERβ). As a SERM, its binding to these receptors induces conformational changes that are distinct from those caused by estradiol (B170435), leading to differential recruitment of co-activator and co-repressor proteins in a tissue-specific manner. This results in a mixed agonist/antagonist profile.

Binding Affinity for Estrogen Receptors

Competitive binding experiments using human recombinant ERα and ERβ have demonstrated that this compound and its active metabolite, 7-hydroxy this compound, interact with both receptor subtypes. This compound displays a higher affinity for ERα compared to ERβ.[1] The binding affinities are crucial for understanding its potency and tissue selectivity.

Table 1: this compound and Metabolite Binding Affinity for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (%)Inhibition Constant (Ki) (nM)
This compoundERα8.8250
ERβ3750
7-hydroxy this compoundERα & ERβEnhanced several folds-

Data compiled from competitive binding experiments.[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound for ERα and ERβ is determined using a competitive radioligand binding assay.

  • Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound for ERα and ERβ.

  • Materials:

    • Recombinant human ERα and ERβ protein.

    • Radiolabeled estradiol (e.g., [3H]-estradiol).

    • Unlabeled this compound.

    • Assay buffer.

    • Scintillation fluid and counter.

  • Methodology:

    • A constant concentration of recombinant ERα or ERβ protein is incubated with a fixed concentration of radiolabeled estradiol.

    • Increasing concentrations of unlabeled this compound are added to the reaction mixtures.

    • The mixtures are incubated to allow for competitive binding to reach equilibrium.

    • The receptor-bound radioligand is separated from the unbound radioligand.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value, the concentration of this compound that displaces 50% of the radiolabeled estradiol, is calculated.

    • The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation.

Modulation of Estrogen Receptor Signaling Pathways

This compound's interaction with estrogen receptors triggers a cascade of molecular events that modulate gene expression through various signaling pathways.

Classical ERE-Mediated Signaling

In the classical pathway, the this compound-ER complex binds to estrogen response elements (EREs) in the promoter regions of target genes. In uterine tissue, this compound promotes the formation of ER-ERE complexes; however, its 7-hydroxy metabolite shows inhibitory effects.[1] This suggests that the metabolite is a more potent antagonist at the transcriptional level.

ERE_Signaling cluster_nucleus Nuclear Events This compound This compound ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds Orm_ER_Complex This compound-ER Complex ER->Orm_ER_Complex Nucleus Nucleus Orm_ER_Complex->Nucleus Translocates ERE Estrogen Response Element (ERE) Nucleus->ERE Binds to Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Regulates

Non-Classical AP-1 Mediated Signaling

This compound also influences gene expression through a non-classical pathway involving the transcription factor AP-1. In the rat uterus, this compound has been shown to reduce estradiol-induced AP-1 DNA binding.[2] Its active metabolite, 7-hydroxy this compound, acts as a potent antagonist at AP-1 sites, inhibiting the function of AP-1 transcription factors and downregulating AP-1 regulated genes like IGF-1, thereby inhibiting uterine proliferation.[2]

β-Catenin Signaling Pathway

Recent studies have revealed that this compound can modulate the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer. This compound treatment has been shown to decrease the nuclear translocation of β-catenin and promote its degradation. This leads to the inhibition of β-catenin/TCF-4 transcriptional activity and the downregulation of its target genes involved in cell proliferation and survival.

Beta_Catenin_Signaling cluster_nucleus Nuclear Events This compound This compound GSK3b GSK3β This compound->GSK3b Activates Beta_Catenin β-Catenin GSK3b->Beta_Catenin Phosphorylates Degradation Degradation Beta_Catenin->Degradation Leads to Nucleus Nucleus Beta_Catenin->Nucleus Translocation (Inhibited by this compound) TCF4 TCF-4 Beta_Catenin->TCF4 Binds to Target_Genes Target Gene Transcription (e.g., c-Myc, Cyclin D1) TCF4->Target_Genes Activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation Promotes

Experimental Methodologies for Functional Characterization

A variety of in vitro and in vivo experimental models have been employed to characterize the functional consequences of this compound's interaction with estrogen receptors.

In Vitro Assays

Table 2: Key In Vitro Experimental Protocols for this compound Characterization

AssayObjectiveBrief Methodology
ERE-Luciferase Reporter Assay To assess the transcriptional activity of this compound on ERE-driven gene expression.COS-1 cells are co-transfected with an ERα expression vector and an ERE-luciferase reporter construct. Cells are then treated with this compound, and luciferase activity is measured as an indicator of transcriptional activation.[1]
Cell Proliferation Assay To determine the effect of this compound on the growth of cancer cell lines.Breast cancer cell lines (e.g., MCF-7, MDA-MB-231) are treated with varying concentrations of this compound. Cell viability is assessed using methods like the MTS assay to determine the IC50 value.
Western Blot Analysis To quantify the expression levels of specific proteins involved in signaling pathways.Cells are treated with this compound, and protein lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies against target proteins (e.g., β-catenin, p21, Cdk2, Cyclin E, Akt, pAkt, and PI3K).
Electrophoretic Mobility Shift Assay (EMSA) To study the binding of transcription factors (e.g., AP-1) to DNA.Nuclear extracts from treated cells are incubated with a radiolabeled DNA probe containing the consensus binding site for the transcription factor of interest. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis.[2]

Experimental_Workflow start Start: Hypothesis on this compound's MoA binding_assay Competitive Radioligand Binding Assay start->binding_assay reporter_assay ERE-Luciferase Reporter Assay start->reporter_assay cell_culture Cell Culture Experiments (e.g., Breast Cancer Cell Lines) start->cell_culture animal_studies In Vivo Animal Studies (e.g., Rat Uterine Weight Assay) start->animal_studies data_analysis Data Analysis and Interpretation binding_assay->data_analysis reporter_assay->data_analysis western_blot Western Blot Analysis cell_culture->western_blot emsa Electrophoretic Mobility Shift Assay (EMSA) cell_culture->emsa western_blot->data_analysis emsa->data_analysis animal_studies->data_analysis conclusion Conclusion on Tissue-Specific Mechanism of Action data_analysis->conclusion

In Vivo Studies

In vivo models, particularly in rats, have been instrumental in understanding the tissue-specific effects of this compound.

  • Uterine Weight Assay: Immature or ovariectomized rats are treated with this compound, estradiol, or a vehicle control. The uterine wet weight is measured as an indicator of estrogenic or anti-estrogenic activity. This compound has been shown to cause a smaller increase in uterine weight compared to estradiol, demonstrating its anti-estrogenic effect in the uterus.[1]

  • Luminal Epithelial Cell Height Measurement: Histological sections of the uterus from treated rats are prepared, and the height of the luminal epithelial cells is measured. This compound leads to a lesser increase in cell height compared to estradiol, further confirming its anti-proliferative effect on the endometrium.[1]

  • Gene Expression Analysis: Uterine tissues from treated animals are collected for the analysis of mRNA expression of specific genes, such as the progesterone (B1679170) receptor (PR), using RT-PCR. This compound induces PR mRNA expression but to a significantly lesser extent than estradiol.[1]

Conclusion

This compound's mechanism of action on estrogen receptors is multifaceted, characterized by its selective agonist and antagonist activities in different tissues. Its higher binding affinity for ERα and the potent antagonistic effects of its 7-hydroxy metabolite are key determinants of its pharmacological profile. The anti-estrogenic effects in the uterus, mediated through both classical ERE and non-classical AP-1 signaling pathways, are fundamental to its contraceptive efficacy. Furthermore, its ability to modulate the β-catenin pathway highlights its potential in other therapeutic areas, including oncology. The experimental protocols detailed in this guide provide a framework for the continued investigation and understanding of this complex and clinically significant SERM. This in-depth knowledge is crucial for drug development professionals seeking to leverage the unique properties of this compound for novel therapeutic applications.

References

Ormeloxifene's Affinity for Estrogen Receptors: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the binding affinity of ormeloxifene (B1196478) for estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ), tailored for researchers, scientists, and professionals in drug development. This compound, a selective estrogen receptor modulator (SERM), exhibits differential binding to the two receptor subtypes, which underlies its tissue-specific estrogenic and anti-estrogenic effects.

Quantitative Binding Affinity

Competitive binding experiments utilizing human recombinant ERα and ERβ have demonstrated that this compound has a higher binding affinity for ERα compared to ERβ.[1] The dissociation constant (Ki), a measure of binding affinity where a lower value indicates higher affinity, is significantly lower for ERα.[1] The relative binding affinity (RBA) of this compound, when compared to estradiol, further illustrates this preference.

ParameterERαERβ
Dissociation Constant (Ki) 250 nM[1]750 nM[1]
Relative Binding Affinity (RBA) 8.8%[1]3%[1]

Experimental Protocol: Competitive Radioligand Binding Assay

The binding affinity of this compound for ERα and ERβ is determined using a competitive radioligand binding assay. This method measures the ability of this compound to displace a radiolabeled estrogen, typically [³H]-estradiol, from the ligand-binding pocket of the receptors.

Materials:
  • Receptor Source: Purified human recombinant ERα and ERβ.

  • Radioligand: [³H]-estradiol.

  • Test Compound: this compound.

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing additives to prevent protein degradation and non-specific binding.

  • Separation Medium: Hydroxyapatite (B223615) slurry or glass fiber filters.

  • Scintillation Cocktail: For detection of radioactivity.

Methodology:
  • Incubation: A fixed concentration of ERα or ERβ is incubated with a constant concentration of [³H]-estradiol and varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated for a sufficient duration (e.g., 18-24 hours at 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by adding a hydroxyapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing. Alternatively, the mixture can be passed through a glass fiber filter, which traps the receptor-ligand complexes.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor ERα or ERβ Incubation Incubate to Equilibrium Receptor->Incubation Radioligand [³H]-Estradiol Radioligand->Incubation This compound This compound (Varying Conc.) This compound->Incubation Separation Separate Bound & Free Ligand (e.g., Hydroxyapatite) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification IC50 Determine IC50 Quantification->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Workflow of a Competitive Radioligand Binding Assay.

Signaling Pathways and Downstream Effects

This compound's differential binding to ERα and ERβ initiates distinct downstream signaling cascades, leading to its tissue-specific effects. As a SERM, it can act as an antagonist in some tissues, like the endometrium and breast, while exhibiting agonist properties in others, such as bone.

Upon binding, this compound induces a conformational change in the estrogen receptor. This complex can then interact with Estrogen Response Elements (EREs) on the DNA to modulate gene transcription. Studies have shown that this compound promotes the formation of ER-ERE complexes.[1]

Furthermore, this compound's action is not limited to the classical genomic pathway. It has been shown to influence other signaling pathways, including:

  • PI3K/Akt Pathway: this compound can modulate the activity of this pathway, which is crucial for cell growth and proliferation.

  • β-catenin Signaling: Evidence suggests that this compound can interact with components of the β-catenin signaling pathway, which plays a role in cell adhesion and gene transcription.

The downstream consequences of this compound's interaction with estrogen receptors include the regulation of specific gene expression. For example, it has been observed to suppress the expression of ERα mRNA while inducing the expression of progesterone (B1679170) receptor (PR) mRNA.[1]

G cluster_ligand Ligand Binding cluster_receptors Receptors cluster_pathways Signaling Pathways cluster_effects Downstream Effects This compound This compound ERa ERα This compound->ERa Higher Affinity (Ki=250nM) ERb ERβ This compound->ERb Lower Affinity (Ki=750nM) Genomic Genomic Pathway (ERE Binding) ERa->Genomic PI3K PI3K/Akt Pathway ERa->PI3K bCatenin β-catenin Pathway ERa->bCatenin ERb->Genomic Gene Modulation of Gene Expression (e.g., PR mRNA ↑, ERα mRNA ↓) Genomic->Gene Cell Tissue-Specific Agonist/Antagonist Effects PI3K->Cell bCatenin->Cell Gene->Cell

This compound Signaling Pathways via ERα and ERβ.

References

Ormeloxifene Pharmacokinetics and In Vivo Half-Life: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), also known as Centchroman (B43507), is a non-steroidal selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India. It is primarily used as a once-a-week oral contraceptive and has also been investigated for the treatment of dysfunctional uterine bleeding and mastalgia. As a SERM, this compound exhibits tissue-specific estrogenic and anti-estrogenic activities, making its pharmacokinetic profile a crucial aspect of its clinical efficacy and safety. This technical guide provides an in-depth overview of the pharmacokinetics and in vivo half-life of this compound, supported by experimental data and methodologies.

Pharmacokinetic Profile

The pharmacokinetic profile of this compound is characterized by good oral absorption, extensive metabolism, and a long elimination half-life, which supports its weekly dosing regimen.

Absorption

Following oral administration, this compound is well absorbed from the gastrointestinal tract. In healthy female volunteers administered a single 30 mg oral dose, the peak plasma concentration (Cmax) is achieved in approximately 4 to 5.2 hours.[1][2]

Distribution

This compound is widely distributed throughout the body. In rats, the highest concentrations are found in the liver, followed by the uterus.[3] It is highly bound to plasma proteins, with approximately 90% bound to albumin.[1] This extensive protein binding contributes to its long half-life. The apparent volume of distribution (Vd/F) in healthy women is significantly higher than the total body fluid, indicating extensive tissue distribution.[1]

Metabolism

The liver is the primary site of this compound metabolism.[4] The major metabolic pathway is demethylation, leading to the formation of its active metabolite, 7-desmethyl this compound.[1] This metabolite also possesses pharmacological activity and contributes to the overall effect of the drug.

Excretion

This compound and its metabolites are primarily eliminated through the feces, with biliary excretion playing a significant role.[3][4] Renal excretion is a minor pathway for elimination. The clearance of this compound after a 30 mg oral dose in healthy, non-lactating volunteers is approximately 0.14 L/h.[1]

In Vivo Half-Life

A key characteristic of this compound is its long elimination half-life, which is a major determinant of its weekly dosing schedule.

  • Human: In healthy, non-lactating female volunteers who received a 30 mg oral dose, the terminal half-life of this compound was reported to be approximately 165 to 170 hours (about 7 days).[1][2]

  • Rat: In female Sprague-Dawley rats, the elimination half-life has also been shown to be long, although specific values can vary depending on the study design.[5]

Data Presentation

The following tables summarize the key pharmacokinetic parameters of this compound in humans from a single-dose study.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Female Volunteers (Single 30 mg Oral Dose)

ParameterMean ValueUnitReference
Cmax55.5ng/mL[1]
Tmax5.2h[1]
AUC(0-∞)5199ng·h/mL[1]
Half-life (t½)165h[1]
Clearance (CL/F)0.14L/h[1]
Protein Binding~90%[1]

Experimental Protocols

Human Pharmacokinetic Study Protocol (Illustrative)

This section outlines a typical experimental design for a single-dose pharmacokinetic study of this compound in healthy human volunteers.

1. Study Design:

  • An open-label, single-center, single-dose pharmacokinetic study.[6]

  • Subjects: Healthy, non-lactating female volunteers of reproductive age.[6]

  • Inclusion Criteria: Subjects with normal findings on physical examination, vital signs, electrocardiogram (ECG), and clinical laboratory tests.

  • Exclusion Criteria: History of significant medical conditions, use of concomitant medications, pregnancy, or lactation.

  • Ethics: The study protocol is approved by an independent ethics committee, and all subjects provide written informed consent.[2]

2. Drug Administration:

  • A single oral dose of 30 mg this compound is administered with a standardized volume of water after an overnight fast.[7]

  • Food and fluid intake are restricted for a specified period before and after drug administration.[2]

3. Blood Sampling:

  • Venous blood samples are collected into heparinized tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, 168, 192, 216, and 240 hours).[2][8]

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[9]

4. Bioanalytical Method (LC-MS/MS):

  • Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS) is used for the quantification of this compound and its metabolite in plasma.[10]

  • Sample Preparation: A liquid-liquid extraction or solid-phase extraction method is employed to extract the analytes from the plasma matrix.[9][11]

  • Chromatographic Conditions:

    • Column: A C18 analytical column (e.g., 50 x 4.6 mm, 5 µm).[10]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[10]

    • Flow Rate: A constant flow rate (e.g., 0.8 mL/min).[10]

  • Mass Spectrometric Detection: Detection is performed using multiple reaction monitoring (MRM) in the positive ion mode.[10]

  • Method Validation: The analytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.[11]

Rat Pharmacokinetic Study Protocol (Illustrative)

This section outlines a typical experimental design for a pharmacokinetic study of this compound in rats.

1. Animals:

  • Species and Strain: Female Sprague-Dawley rats.[5][12]

  • Age and Weight: Adult rats with a specified weight range.

  • Housing: Housed in controlled environmental conditions with free access to standard pellet diet and water.

  • Ethics: The experimental protocol is approved by the Institutional Animal Ethics Committee.[12]

2. Drug Administration:

  • This compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in water).[12]

  • A single oral dose is administered via gavage.[12]

3. Blood Sampling:

  • Blood samples are collected from the retro-orbital plexus or tail vein at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, and 120 hours).[5]

  • Plasma is separated and stored at -20°C or lower until analysis.

4. Bioanalytical Method:

  • The concentration of this compound in rat plasma is determined using a validated HPLC or LC-MS/MS method as described for human plasma analysis.[10][13]

Mandatory Visualization

Signaling Pathways

SERM_Signaling_Pathway This compound This compound ER_Uterus Estrogen Receptor (ER) (Uterus/Breast) This compound->ER_Uterus Binds to ER_Bone Estrogen Receptor (ER) (Bone) This compound->ER_Bone Binds to Antagonistic_Effect Antagonistic Effect ER_Uterus->Antagonistic_Effect Agonistic_Effect Agonistic Effect ER_Bone->Agonistic_Effect Endometrial_Proliferation Decreased Endometrial Proliferation Antagonistic_Effect->Endometrial_Proliferation Breast_Cancer_Inhibition Inhibition of Breast Cancer Cell Growth Antagonistic_Effect->Breast_Cancer_Inhibition Bone_Resorption Decreased Bone Resorption Agonistic_Effect->Bone_Resorption Bone_Formation Increased Bone Formation Agonistic_Effect->Bone_Formation PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) pAkt->Cell_Cycle_Progression Promotes Cell_Growth Cell Growth and Proliferation pAkt->Cell_Growth Promotes Pharmacokinetic_Study_Workflow Subject_Recruitment Subject Recruitment (Human or Animal) Drug_Administration Oral Administration of this compound Subject_Recruitment->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (≤ -20°C) Plasma_Separation->Sample_Storage Sample_Analysis LC-MS/MS or HPLC Analysis Sample_Storage->Sample_Analysis Data_Analysis Pharmacokinetic Data Analysis Sample_Analysis->Data_Analysis Results Determination of Cmax, Tmax, AUC, Half-life Data_Analysis->Results

References

Early Clinical Studies of Centchroman as a Contraceptive: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Foundational Research and Data for Researchers, Scientists, and Drug Development Professionals

Centchroman (B43507), also known as Ormeloxifene, is a non-steroidal, selective estrogen receptor modulator (SERM) developed at the Central Drug Research Institute (CDRI) in Lucknow, India.[1][2][3][4] It represents a unique approach to contraception, acting primarily by preventing the implantation of the fertilized ovum without suppressing ovulation.[1][2][5] This technical guide provides a comprehensive overview of the early clinical studies that established the contraceptive efficacy, safety profile, and pharmacokinetic properties of Centchroman. The information is intended to serve as a foundational resource for researchers, scientists, and professionals involved in drug development and reproductive health.

Contraceptive Efficacy

Early clinical trials and subsequent observational studies have demonstrated Centchroman's effectiveness as a weekly oral contraceptive. The reported efficacy has been consistently high, although variations exist across different studies and populations. Key quantitative data from these studies are summarized below.

Study TypeNumber of ParticipantsDuration of UseEfficacy/EffectivenessPearl Index (per HWY)Method Failure (MF) PregnanciesUser Failure (UF) PregnanciesCitation
Clinical Trial (Conference Paper)377 women1 to 27 months98.4%Not Reported624[6]
Clinical Trial951 women1 to 36 months95.9%4.21944[6]
Observational Study153 women12 months93% - 100%Not Reported11 (4.6% MF)(2.6% UF)[6][7]
Retrospective Study146 women3 to 12 monthsNot directly stated2.053Not specified as MF or UF[3]
Prospective Observational Study100 women1 to 12 monthsNot directly stated11 (User Failure)Not Applicable[8][9]
Scoping Review of 8 studies2544 womenUp to 12 months93% - 100%Not ReportedNot specified2.6% to 10.2%[6]
Postcoital Contraceptive Trial150 womenSingle dose98%Not ReportedNot specifiedNot specified[6]
Post-coital Schedule Trial103 womenPer coital actAcceptable pregnancy protectionNot Reported12[2]

Pharmacokinetic Profile

The pharmacokinetic properties of Centchroman have been investigated in healthy female volunteers, providing essential information on its absorption, distribution, metabolism, and elimination. These studies have been crucial in determining the optimal dosing regimen.

Single Dose Pharmacokinetics
DoseCmax (µg/L)Tmax (h)t1/2 (h)Clearance (L/h)Volume of Distribution (L)Citation
30 mg55.53 (s.d., 15.45)5.18 (s.d., 1.78)165 (s.d., 49)6.17 (s.d., 1.67)1420 (s.d., 478)[10]
60 mgDose-dependent increase from 30mgNo significant difference from 30mgNo significant difference from 30mgNo significant difference from 30mgNo significant difference from 30mg[10]
Pharmacokinetics in Nursing Mothers

Studies have also evaluated the excretion of Centchroman into breast milk, an important consideration for its use in postpartum contraception.

Dosing RegimenMean Peak Concentration in Milk (ng/ml)Mean Peak Concentration in Serum (ng/ml)Milk-to-Serum (M/S) RatioWeekly Infant Dose (% of Maternal Dose)Citation
Single 30 mg dose78.7 +/- 28.463.6 +/- 23.61.4 +/- 0.90.4% to 11.5%[11]
30 mg twice a week for 12 weeksNo significant increase from single doseUp to 112.5Insignificantly different at trough and peakNo significant difference from single dose[11]

Experimental Protocols

The methodologies employed in the early clinical studies of Centchroman laid the groundwork for its approval and use. Below are summaries of the typical experimental protocols.

Contraceptive Efficacy Trials
  • Study Design: The majority of early studies were prospective, open-label, multicenter clinical trials.[12] Some were also observational in nature.

  • Participant Selection: Healthy, sexually active women of reproductive age who desired contraception were recruited. Exclusion criteria typically included known infertility, uterine abnormalities, and contraindications to contraceptive use.

  • Dosing Regimen: The standard regimen involved an initial loading phase of 30 mg twice a week for the first 12 weeks, followed by a maintenance dose of 30 mg once a week.[6][13][14] Variations in the loading dose schedule were also investigated to optimize the regimen.[14]

  • Data Collection: Participants were followed up at regular intervals (e.g., monthly) to record menstrual history, side effects, and any instances of pregnancy.[6] Efficacy was primarily assessed by calculating the Pearl Index, which represents the number of pregnancies per 100 woman-years of use.[3][8]

  • Statistical Analysis: Pregnancy rates (both method and user failures) were calculated. Side effect incidence was reported as percentages.

Pharmacokinetic Studies
  • Study Design: These were typically single-center, open-label studies conducted in a small number of healthy female volunteers.[10][11]

  • Dosing: Participants received a single oral dose of Centchroman (e.g., 30 mg or 60 mg).[10][12] In studies with nursing mothers, both single and multiple dosing regimens were used.[11]

  • Sample Collection: Blood samples were collected at predefined time points before and after drug administration over an extended period (e.g., up to 672 hours) to capture the drug's long half-life.[12] In studies with lactating women, simultaneous milk samples were collected.[11]

  • Analytical Method: The concentration of Centchroman and its active metabolite, 7-desmethyl centchroman, in serum and milk was determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[11][14][15]

  • Pharmacokinetic Analysis: The serum concentration-time data were analyzed using compartmental or non-compartmental pharmacokinetic models to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), clearance, and volume of distribution.[10]

Mechanism of Action

Centchroman's contraceptive effect is primarily attributed to its selective estrogen receptor modulation, which leads to a uterine environment that is unreceptive to implantation.

G Centchroman Centchroman (this compound) SERM Selective Estrogen Receptor Modulator (SERM) Centchroman->SERM Acts as a Uterus Uterine Estrogen Receptors SERM->Uterus Antagonistic Effect Bone Bone Estrogen Receptors SERM->Bone Agonistic Effect Hypothalamus Hypothalamic-Pituitary-Ovarian Axis SERM->Hypothalamus No Interference Endometrium Endometrial Development Uterus->Endometrium Inhibits OvumTransport Ovum Transport Uterus->OvumTransport Accelerates Ovulation Ovulation Hypothalamus->Ovulation Maintains Implantation Blastocyst Implantation Endometrium->Implantation Prevents OvumTransport->Implantation Prevents (asynchronous arrival)

Caption: Mechanism of Action of Centchroman as a Contraceptive.

The primary mechanism involves an anti-estrogenic effect on the uterus, which inhibits the normal development of the endometrium, making it unreceptive to the blastocyst.[5] Additionally, Centchroman is reported to accelerate the transport of the ovum through the fallopian tube, leading to its arrival in the uterus before the endometrium is ready for implantation.[5][13] A key feature of Centchroman is that it does not interfere with the hypothalamic-pituitary-ovarian axis, and therefore does not suppress ovulation.[1][2]

Side Effects and Tolerability

The most commonly reported side effect in early clinical studies was a change in menstrual cycle patterns.

Side EffectIncidenceDescriptionCitation
Delayed Menstrual Cycle (>45 days)~8% in some studies, 15.06% - 17% in othersThe most frequently reported side effect, often occurring in the initial months of use.[1][3][5][6][8]
Irregular Menstrual Cycle7% - 10.95%Unpredictable bleeding patterns were noted in a subset of users.[3][8]
Scanty PeriodsNot quantified, but noted as a common occurrenceLighter menstrual flow was observed, which can be beneficial for anemic women.[5][13]
Other Side Effects (Nausea, Weight Gain)Generally absentCentchroman is noted for its lack of common hormonal side effects.[5][13]

Conclusion

The early clinical studies of Centchroman established it as a novel, non-steroidal oral contraceptive with a unique mechanism of action. The data from these foundational studies demonstrated good contraceptive efficacy with a favorable side effect profile, most notably the absence of common hormonal side effects. The primary drawback identified was the potential for menstrual cycle disturbances. The pharmacokinetic profile, characterized by a long half-life, supported the development of a convenient weekly dosing schedule. This body of research has been instrumental in the introduction of Centchroman into family planning programs, particularly in India, and continues to be a valuable reference for ongoing research and development in the field of contraception.

References

Ormeloxifene's Impact on the Hypothalamic-Pituitary-Ovarian Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), is utilized as a weekly oral contraceptive and for the management of dysfunctional uterine bleeding (DUB).[1][2] Its mechanism of action, particularly its effect on the hypothalamic-pituitary-ovarian (HPO) axis, is of significant interest to the scientific community. At the standard contraceptive dosage, this compound primarily exerts its effects at the level of the endometrium, leading to a disconnect between ovulation and endometrial receptivity without significantly altering the central hormonal milieu.[3] This technical guide provides an in-depth analysis of this compound's interaction with the HPO axis, presenting available quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.

Introduction

This compound, also known as Centchroman, is a third-generation SERM that exhibits tissue-specific estrogenic and anti-estrogenic properties.[1][4] This dual activity allows for a favorable clinical profile, particularly in its application as a contraceptive, where it avoids the systemic hormonal side effects associated with conventional oral contraceptives.[3] Understanding the nuanced effects of this compound on the intricate feedback loops of the HPO axis is crucial for its current applications and future therapeutic development.

Mechanism of Action on the HPO Axis

The primary contraceptive effect of this compound is not mediated through the suppression of the HPO axis.[3] Unlike combined oral contraceptives that inhibit gonadotropin release and ovulation, this compound allows for the normal cyclical activity of the hypothalamus, pituitary, and ovaries.

Hypothalamic and Pituitary Effects

At the standard contraceptive dose of 30 mg per week, this compound does not appear to significantly affect the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus or the subsequent secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. While some literature suggests that SERMs can have antagonistic effects on estrogen receptors in the hypothalamus and pituitary, clinical evidence with this compound at contraceptive doses indicates that this interaction is not potent enough to disrupt the overall hormonal cycle.

Ovarian Effects

Clinical studies have shown that this compound does not inhibit ovulation. The cyclical pattern of follicular development, ovulation, and corpus luteum formation remains largely intact. This is supported by the observation of unaltered serum levels of estradiol (B170435) and progesterone (B1679170) in women using this compound for contraception.

Endometrial Effects

The principal mechanism of contraception for this compound lies in its potent anti-estrogenic effect on the endometrium.[3] By blocking estrogen receptors in the uterine lining, this compound inhibits the normal proliferative development of the endometrium. This creates an asynchronous environment where the endometrium is not receptive to the implantation of a blastocyst, even in the presence of normal ovulation and hormonal cycles.

Quantitative Data on Hormonal Profiles

The following tables summarize the available quantitative data on the effects of this compound on key hormonal and physiological parameters.

Table 1: Effect of Contraceptive Dose (30 mg/week) of this compound on Serum Hormone Levels

HormoneEffectReference
EstradiolUnaltered[4]
ProgesteroneUnaltered[4]
LHData not available-
FSHData not available-

Table 2: Effect of Higher Dose (60 mg twice weekly) of this compound for Dysfunctional Uterine Bleeding

ParameterBaseline (Mean ± SD)Post-treatment (Mean ± SD)% Changep-valueReference
Endometrial Thickness (mm)9.57 ± 1.156.70 ± 1.22-29.9%<0.001[5]
Hemoglobin (g/dL)7.52 ± 0.759.57 ± 0.84+27.3%<0.001[5]
PBAC Score244.15 ± 35.0495 ± 28.35-61.1%<0.001[5]
Endometrial Thickness (mm)8.5693.628-57.6%≤0.0001[1]
Hemoglobin (g%)9.7611.07+13.4%≤0.0001[1]
Endometrial Thickness (mm)12.098.2-32.2%<0.05[6]
Hemoglobin (g%)8.5210.5+23.2%<0.05[6]
PBAC Score22480-64.3%<0.01[6]
Endometrial Thickness (mm)Not specifiedNot specifiedSignificant reduction<0.001[2]
Hemoglobin (g/dL)Not specifiedNot specifiedSignificant increase (1.3 g/dL)<0.001[2]
PBAC ScoreNot specifiedNot specifiedSignificant reduction<0.001[2]

PBAC: Pictorial Blood Loss Assessment Chart Note: Hormonal data (LH, FSH, Estradiol, Progesterone) for the higher dose regimen were not reported in the cited studies.

Experimental Protocols

Clinical Trial for Dysfunctional Uterine Bleeding
  • Study Design: A prospective interventional study.[5]

  • Participants: 150 women aged 35-45 years with heavy menstrual bleeding.[5]

  • Dosage Regimen: 60 mg this compound administered orally twice a week for the first 3 months, followed by once a week for the next 3 months.[5]

  • Outcome Measures:

    • Menstrual Blood Loss: Assessed using the Pictorial Blood Loss Assessment Chart (PBAC) score.[5]

    • Endometrial Thickness: Measured by transvaginal ultrasonography.[5]

    • Hemoglobin Concentration: Determined from venous blood samples.[5]

  • Statistical Analysis: Paired t-test was used to compare baseline and post-treatment values.[2]

Hormone Assays
  • Method: Radioimmunoassay (RIA) is a standard and sensitive method for the quantification of plasma levels of FSH, LH, progesterone, and estradiol.[7][8][9]

  • General Principle: RIA involves a competitive binding reaction between a radiolabeled hormone (antigen) and an unlabeled hormone (from the patient's sample) for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.

  • Procedure Outline:

    • Sample Collection: Collection of venous blood samples at specified time points during the menstrual cycle.

    • Assay: Incubation of plasma samples with a specific antibody and a known quantity of radiolabeled hormone.

    • Separation: Separation of antibody-bound hormone from free hormone.

    • Detection: Measurement of radioactivity in the antibody-bound fraction using a gamma counter.

    • Quantification: Calculation of hormone concentration by comparing the results to a standard curve.

  • Validation: Assay performance is validated for sensitivity, cross-reactivity, precision, parallelism, and recovery.[10]

Signaling Pathways and Molecular Interactions

This compound's tissue-selective effects are mediated through its differential interaction with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) and the subsequent recruitment of co-activators and co-repressors.

Estrogen Receptor Binding

This compound has a higher binding affinity for ERα than for ERβ. This differential affinity likely contributes to its tissue-specific agonist and antagonist effects.

This compound This compound ERa Estrogen Receptor α (ERα) This compound->ERa Higher Affinity ERb Estrogen Receptor β (ERβ) This compound->ERb Lower Affinity

Figure 1: this compound's differential binding affinity for Estrogen Receptor subtypes.

Hypothalamic-Pituitary Signaling

In the hypothalamus and pituitary, it is hypothesized that at contraceptive doses, the conformation of the this compound-ER complex does not lead to a significant downstream signaling cascade that would alter GnRH, LH, or FSH secretion. This may be due to the recruitment of co-repressors or the failure to recruit necessary co-activators for gene transcription.

cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary GnRH_Neuron GnRH Neuron GnRH_Release GnRH Release GnRH_Neuron->GnRH_Release Orm_ER_Hypo This compound-ER Complex Orm_ER_Hypo->GnRH_Release No Significant Inhibition (at contraceptive dose) Gonadotroph Gonadotroph Cell GnRH_Release->Gonadotroph Stimulates LH_FSH_Release LH & FSH Release Gonadotroph->LH_FSH_Release Orm_ER_Pit This compound-ER Complex Orm_ER_Pit->LH_FSH_Release No Significant Inhibition (at contraceptive dose)

Figure 2: Hypothesized signaling pathway of this compound in the hypothalamus and pituitary.

Endometrial Signaling

In contrast, in the endometrium, the this compound-ERα complex acts as a potent antagonist. This leads to the recruitment of co-repressors and the inhibition of estrogen-dependent gene expression necessary for endometrial proliferation and receptivity.

cluster_endometrium Endometrial Cell Orm_ERa_Endo This compound-ERα Complex Gene_Expression Estrogen-dependent Gene Expression Orm_ERa_Endo->Gene_Expression Inhibits Proliferation Endometrial Proliferation & Receptivity Gene_Expression->Proliferation Drives

Figure 3: Antagonistic signaling pathway of this compound in the endometrium.

Conclusion

This compound's effect on the hypothalamic-pituitary-ovarian axis is characterized by its remarkable tissue selectivity. At contraceptive doses, it effectively prevents pregnancy by inducing endometrial asynchrony without disrupting the central hormonal control of the menstrual cycle. This profile distinguishes it from hormonal contraceptives and underscores its favorable side-effect profile. Higher doses, used for the management of dysfunctional uterine bleeding, demonstrate a potent anti-proliferative effect on the endometrium. Further research is warranted to fully elucidate the quantitative effects on gonadotropins at both contraceptive and higher doses and to further detail the molecular mechanisms underlying its tissue-specific actions. This will undoubtedly pave the way for the development of even more refined SERMs for a variety of clinical applications.

References

Foundational Research on Ormeloxifene for Dysfunctional Uterine Bleeding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), has emerged as a promising therapeutic agent for the management of dysfunctional uterine bleeding (DUB). Its unique tissue-specific estrogenic and anti-estrogenic activities allow for the effective control of excessive menstrual bleeding with a favorable side-effect profile compared to traditional hormonal therapies. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, clinical efficacy, and the experimental protocols used to evaluate its therapeutic effects. The information is presented to support further research and drug development in the field of women's health.

Mechanism of Action

This compound's primary mechanism of action in the context of dysfunctional uterine bleeding is its anti-estrogenic effect on the endometrium.[1][2] By binding to estrogen receptors in the uterine lining, it inhibits the proliferation of endometrial cells, leading to a reduction in endometrial thickness and menstrual blood loss.[3][4] Unlike conventional hormonal therapies, this compound does not suppress ovulation or significantly disrupt the natural menstrual cycle.[1]

Recent research has begun to elucidate the specific signaling pathways modulated by this compound. While much of the detailed molecular work has been conducted in the context of cancer research, the findings are highly relevant to understanding its effects on the endometrium. Key pathways implicated include:

  • PI3K/Akt Pathway: this compound has been shown to downregulate the PI3K/Akt signaling pathway.[5] This pathway is crucial for cell growth and proliferation, and its inhibition by this compound likely contributes to its anti-proliferative effects on the endometrium.[5][6]

  • Wnt/β-catenin Pathway: There is evidence to suggest that this compound can inhibit the Wnt/β-catenin signaling pathway.[7] This pathway is known to be involved in endometrial proliferation, and its downregulation may be another mechanism by which this compound controls uterine bleeding.[8][9]

  • Insulin-like Growth Factor 1 Receptor (IGF1R) Pathway: A study in a rat model demonstrated that this compound upregulates microRNA-140 (miR-140), which in turn targets and suppresses the expression of IGF1R.[10] The IGF1R pathway is a known promoter of cell growth and survival, and its inhibition represents a novel aspect of this compound's mechanism.

The following diagram illustrates the proposed signaling pathways influenced by this compound in endometrial cells.

Proposed Signaling Pathways of this compound in Endometrial Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Estrogen_Receptor Estrogen Receptor PI3K PI3K Estrogen_Receptor->PI3K Activates IGF1R IGF1R IGF1R->PI3K Activates Akt Akt PI3K->Akt Activates beta_catenin_destruction_complex β-catenin Destruction Complex Akt->beta_catenin_destruction_complex Inhibits beta_catenin β-catenin beta_catenin_destruction_complex->beta_catenin Degrades Gene_Expression Target Gene Expression beta_catenin->Gene_Expression Promotes Transcription Endometrial_Proliferation Endometrial Proliferation Gene_Expression->Endometrial_Proliferation Leads to This compound This compound This compound->Estrogen_Receptor Antagonist This compound->PI3K Inhibits This compound->beta_catenin Inhibits miR_140 miR-140 This compound->miR_140 Upregulates Estrogen Estrogen Estrogen->Estrogen_Receptor Agonist miR_140->IGF1R Inhibits

Caption: Proposed signaling pathways of this compound in endometrial cells.

Quantitative Data from Clinical Trials

Multiple clinical studies have demonstrated the efficacy of this compound in treating DUB. The following tables summarize the key quantitative findings from this research.

Table 1: Efficacy of this compound on Key Parameters in DUB

StudyNumber of PatientsTreatment DurationBaseline PBAC Score (Mean)Post-treatment PBAC Score (Mean)Baseline Hemoglobin (g/dL) (Mean)Post-treatment Hemoglobin (g/dL) (Mean)Baseline Endometrial Thickness (mm) (Mean)Post-treatment Endometrial Thickness (mm) (Mean)
Singh M, 2024[5][11]1126 months32983.9--6.283.91
Sharma R & Singhal SR, 2017506 months360 (median)41.5 (median)-Increased by 1.56--
Varwatte PB & Fonseca M, 2020[12][13][14]306 months-Significant DecreaseSignificant Increase-Significant Decrease-
Anonymous, 2025[15]-6 months244.15957.529.579.576.70
Anonymous, 2021[16]403 months>100Significant DecreaseSignificant Increase-11.0710.10

PBAC: Pictorial Blood Loss Assessment Chart

Table 2: Comparative Efficacy of this compound vs. Norethisterone in DUB

StudyParameterThis compound GroupNorethisterone Groupp-value
Gett S & Singh S, 2018[17]PBAC Score Reduction66.53% reduction from baseline31.38% reduction from baseline<0.05
Anonymous, 2012[18]Menstrual Blood Loss Reduction59.50% at 6 months43.25% at 6 months-
Anonymous, 2025[11]PBAC Score Reduction-124.63 (mean change)-103.73 (mean change)<0.001
Hemoglobin Increase2.26 g/dL (mean increase)1.91 g/dL (mean increase)0.019
Endometrial Thickness Reduction-8.90 mm (mean change)-6.20 mm (mean change)0.002
Amruta C & Pawaskar NT, 2018PBAC Score ReductionFrom 225 to 75 (mean)From 234 to 110 (mean)<0.01
Hemoglobin IncreaseFrom 7.2 to 10.5 g% (mean)From 7.6 to 9.9 g% (mean)<0.05
Endometrial Thickness ReductionFrom 11.8 to 6.6 mm (mean)From 11.2 to 8.1 mm (mean)<0.05
Anonymous, 2024[12]PBAC Score Reduction80.22 (mean difference)53.70 (mean difference)<0.001
Hemoglobin Increase0.70 (mean difference)0.28 (mean difference)-
Endometrial Thickness Reduction3.5 mm (mean difference)1.76 mm (mean difference)-

Experimental Protocols

The following section details the methodologies for key experiments cited in the foundational research of this compound for DUB.

Clinical Trial Protocol for Efficacy Assessment

This protocol represents a generalized workflow based on multiple cited clinical studies.[11][15][16][18][19]

start Patient Recruitment (Diagnosis of DUB) inclusion_criteria Inclusion Criteria: - Age 20-50 years - PBAC Score > 100 - Willingness for follow-up start->inclusion_criteria exclusion_criteria Exclusion Criteria: - Pelvic pathology (fibroids, polyps) - Coagulopathies - Hormonal therapy in last 3 months - Malignancy start->exclusion_criteria baseline Baseline Assessment: - PBAC Score - Hemoglobin Level - Transvaginal Sonography (Endometrial Thickness) - Endometrial Biopsy (if indicated) start->baseline randomization Randomization (if comparative study) baseline->randomization ormeloxifene_arm This compound Arm: 60mg twice a week for 12 weeks, then 60mg once a week for 12 weeks randomization->ormeloxifene_arm Group A control_arm Control/Comparative Arm: (e.g., Norethisterone 5mg TID for 21 days/cycle) randomization->control_arm Group B follow_up Follow-up Assessments (e.g., at 3 and 6 months) ormeloxifene_arm->follow_up control_arm->follow_up data_analysis Data Analysis: - Comparison of pre- and post-treatment values - Statistical significance testing (e.g., t-test, p<0.05) follow_up->data_analysis conclusion Conclusion on Efficacy and Safety data_analysis->conclusion

Caption: Generalized workflow for a clinical trial assessing this compound in DUB.

Assessment of Menstrual Blood Loss: Pictorial Blood Loss Assessment Chart (PBAC)

The PBAC score is a semi-quantitative method used to assess menstrual blood loss.[19]

  • Procedure: Patients are provided with a chart and instructed to record the number of sanitary products used and the degree of staining (light, moderate, or heavy) for each day of their menstrual period.

  • Scoring: Each type of stained product is assigned a score (e.g., lightly stained tampon = 1, moderately stained pad = 5, heavily stained pad = 20). The passage of clots is also scored.

  • Interpretation: The scores for each day are summed to give a total score for the menstrual cycle. A score greater than 100 is generally considered indicative of menorrhagia.

Measurement of Endometrial Thickness

Transvaginal sonography (TVS) is the standard non-invasive method for measuring endometrial thickness.[19]

  • Procedure: A high-frequency ultrasound probe is inserted into the vagina to obtain a clear image of the uterus.

  • Measurement: The endometrial thickness is measured in the sagittal plane, from the anterior to the posterior myometrial-endometrial interface, including both layers of the endometrium.

  • Timing: Measurements are typically taken in the proliferative phase of the menstrual cycle for consistency.

Molecular Biology Protocols for Signaling Pathway Analysis

While not extensively documented in DUB-specific research, the following protocols are standard for investigating the effects of a compound like this compound on cellular signaling pathways, as seen in related cancer studies.[5][7]

  • Cell Culture: Human endometrial cell lines would be cultured in appropriate media.

  • Treatment: Cells would be treated with varying concentrations of this compound or a vehicle control for specific time periods.

  • Western Blotting:

    • Protein is extracted from the treated and control cells.

    • Protein concentration is quantified using a BCA or Bradford assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., p-Akt, total Akt, β-catenin, GAPDH as a loading control).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Total RNA is extracted from the treated and control cells.

    • RNA is reverse-transcribed into cDNA.

    • qRT-PCR is performed using primers specific for the genes of interest and a housekeeping gene for normalization.

    • The relative expression of the target genes is calculated using the ΔΔCt method.

Conclusion and Future Directions

The foundational research on this compound has established it as an effective and safe non-hormonal option for the management of dysfunctional uterine bleeding. Its mechanism of action, centered on its anti-estrogenic effect on the endometrium, is becoming increasingly understood at the molecular level. The quantitative data from numerous clinical trials consistently demonstrate its superiority in reducing menstrual blood loss and improving hematological parameters compared to placebo and some active comparators.

Future research should focus on further elucidating the precise molecular signaling pathways involved in this compound's action on the endometrium in the context of DUB. Head-to-head trials with a wider range of comparators and long-term follow-up studies will also be valuable in solidifying its place in the clinical management of this common and often debilitating condition. The detailed experimental protocols provided in this guide can serve as a foundation for designing such future investigations.

References

In Vitro Antioxidant Properties of Ormeloxifene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene, a selective estrogen receptor modulator (SERM), is a non-steroidal oral contraceptive and is also investigated for its potential in treating other conditions like dysfunctional uterine bleeding and osteoporosis. Beyond its well-documented effects on estrogen receptors, emerging research suggests that this compound possesses significant in vitro antioxidant properties. This technical guide provides a comprehensive overview of the current understanding of this compound's antioxidant capabilities, including available quantitative data, detailed experimental protocols for key antioxidant assays, and insights into the potential signaling pathways involved.

Quantitative Analysis of In Vitro Antioxidant Activity

The antioxidant potential of this compound has been evaluated primarily through its ability to scavenge free radicals. The available data from in vitro studies is summarized in the table below.

Antioxidant AssayConcentration (µg/mL)% Scavenging ActivityReference
DPPH Radical Scavenging10022%[1]
100027%[1]
Nitric Oxide Radical Scavenging1003%[1]
100011%[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. While the precise protocols from the primary study on this compound's antioxidant activity are not fully detailed in the available literature, this section provides standardized and widely accepted protocols for key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) (or ethanol)

  • This compound (dissolved in a suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to prevent degradation.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 10, 50, 100, 500, 1000 µg/mL). Prepare similar dilutions for the positive control (ascorbic acid).

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the this compound solution and the positive control. For the blank, add 100 µL of the solvent instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Nitric Oxide (NO) Radical Scavenging Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide radicals from a nitric oxide donor, such as sodium nitroprusside. The generated nitric oxide reacts with oxygen to form nitrite, which is then quantified using the Griess reagent.

Materials:

  • Sodium nitroprusside

  • Phosphate (B84403) buffered saline (PBS), pH 7.4

  • Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • This compound (dissolved in a suitable solvent)

  • Quercetin or Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Mixture: To 2 mL of 10 mM sodium nitroprusside in PBS (pH 7.4), add 0.5 mL of various concentrations of this compound or the positive control.

  • Incubation: Incubate the mixture at 25°C for 150 minutes.

  • Griess Reaction: After incubation, add 0.5 mL of the reaction mixture to 1 mL of Griess reagent.

  • Incubation: Allow the mixture to stand for 30 minutes at room temperature for color development.

  • Measurement: Measure the absorbance at 546 nm.

  • Calculation of Scavenging Activity: The percentage of nitric oxide scavenging is calculated using the formula:

    Where A_control is the absorbance of the control (without the sample), and A_sample is the absorbance in the presence of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant is measured by the decrease in absorbance.

Materials:

  • ABTS solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Ethanol (B145695) or PBS

  • This compound

  • Trolox (positive control)

Procedure:

  • Preparation of ABTS•+ Solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.

  • Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of various concentrations of this compound or Trolox.

  • Incubation: Incubate for 6 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition similar to the DPPH assay.

Superoxide (B77818) Radical (O₂⁻) Scavenging Assay

This assay is based on the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a phenazine (B1670421) methosulfate-NADH system. The decrease in the formation of the blue formazan (B1609692) indicates superoxide scavenging activity.

Materials:

  • NADH (Nicotinamide adenine (B156593) dinucleotide, reduced form)

  • NBT (Nitroblue tetrazolium)

  • PMS (Phenazine methosulfate)

  • Tris-HCl buffer (16 mM, pH 8.0)

  • This compound

  • Quercetin or Curcumin (positive control)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 1 mL of NBT solution (156 µM), 1 mL of NADH solution (468 µM), and 0.1 mL of various concentrations of this compound in Tris-HCl buffer.

  • Initiation of Reaction: Add 100 µL of PMS solution (60 µM) to the mixture.

  • Incubation: Incubate at 25°C for 5 minutes.

  • Measurement: Read the absorbance at 560 nm.

  • Calculation: Calculate the percentage of superoxide radical scavenging activity.

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction)

This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.

Materials:

  • Phosphate buffer (pH 7.4)

  • 2-Deoxyribose

  • FeCl₃

  • EDTA

  • H₂O₂

  • Ascorbic acid

  • TBA (Thiobarbituric acid)

  • TCA (Trichloroacetic acid)

  • This compound

  • Mannitol (positive control)

Procedure:

  • Reaction Mixture: Prepare a reaction mixture containing 2-deoxyribose (2.8 mM), FeCl₃ (100 µM), EDTA (104 µM), H₂O₂ (1 mM), ascorbic acid (100 µM), and various concentrations of this compound in phosphate buffer.

  • Incubation: Incubate the mixture at 37°C for 1 hour.

  • Color Development: Add 1 mL of 1% TBA and 1 mL of 2.8% TCA to the reaction mixture and heat in a boiling water bath for 15 minutes.

  • Measurement: Cool the mixture and measure the absorbance of the pink chromogen at 532 nm.

  • Calculation: Calculate the percentage of hydroxyl radical scavenging activity.

Lipid Peroxidation Assay (TBARS Method)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • Egg yolk homogenate (as a source of lipids)

  • FeSO₄ (to induce lipid peroxidation)

  • TCA (Trichloroacetic acid)

  • TBA (Thiobarbituric acid)

  • This compound

  • Vitamin E (positive control)

Procedure:

  • Induction of Peroxidation: To an egg yolk homogenate, add FeSO₄ to induce lipid peroxidation in the presence and absence of various concentrations of this compound.

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination and Color Development: Stop the reaction by adding TCA, followed by the addition of TBA reagent. Heat the mixture in a boiling water bath for 60 minutes.

  • Measurement: Cool the samples and centrifuge. Measure the absorbance of the supernatant at 532 nm.

  • Calculation: Calculate the percentage inhibition of lipid peroxidation.

Signaling Pathways and Mechanistic Insights

The antioxidant activity of this compound may be linked to its ability to modulate specific cellular signaling pathways involved in the oxidative stress response.

NOX4/HO-1/Nrf2 Signaling Pathway

This compound has been shown to improve the NOX4/HO-1/Nrf2/PPARγ/PGC-1α axis. This pathway is a crucial cellular defense mechanism against oxidative stress. Nrf2 (Nuclear factor erythroid 2-related factor 2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of genes encoding for protective enzymes like Heme Oxygenase-1 (HO-1). NOX4 is a member of the NADPH oxidase family, which is a major source of reactive oxygen species (ROS). By modulating this pathway, this compound may enhance the endogenous antioxidant defense system.

NOX4_HO1_Nrf2_Pathway This compound This compound NOX4 NOX4 This compound->NOX4 Modulates Nrf2_n Nrf2 (nucleus) This compound->Nrf2_n Potentiates ROS ROS NOX4->ROS Produces Keap1 Keap1 ROS->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2->Nrf2_n Translocates ARE ARE Nrf2_n->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Antioxidant_Response Antioxidant Response HO1->Antioxidant_Response Promotes

Caption: this compound's modulation of the NOX4/HO-1/Nrf2 pathway.

RANKL-induced ROS Generation and ERK/JNK Pathway

In the context of bone metabolism, this compound has been found to downregulate Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL)-induced ROS generation. This effect is associated with the suppression of the Extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) signaling pathways. Both ERK and JNK are members of the mitogen-activated protein kinase (MAPK) family and are known to be activated by oxidative stress, leading to various cellular responses, including inflammation and apoptosis. By inhibiting RANKL-induced ROS production and subsequently the ERK/JNK pathway, this compound may exert a protective effect against oxidative damage in specific cellular contexts.

RANKL_ROS_ERK_JNK_Pathway RANKL RANKL RANK RANK Receptor RANKL->RANK Binds ROS_generation ROS Generation RANK->ROS_generation Induces This compound This compound This compound->ROS_generation Inhibits ERK ERK ROS_generation->ERK Activates JNK JNK ROS_generation->JNK Activates Downstream_Effects Downstream Effects (e.g., Inflammation, Apoptosis) ERK->Downstream_Effects JNK->Downstream_Effects

Caption: this compound's inhibition of the RANKL-induced ROS and ERK/JNK pathway.

Conclusion

The available evidence indicates that this compound possesses modest direct free radical scavenging properties in vitro. Its more significant antioxidant effects may be mediated through the modulation of key cellular signaling pathways involved in the endogenous antioxidant response, such as the Nrf2 and MAPK pathways. This technical guide provides a foundation for further research into the antioxidant potential of this compound. The detailed experimental protocols and insights into the underlying mechanisms are intended to facilitate the design of future studies to fully elucidate the antioxidant profile of this multifaceted drug and its potential therapeutic applications beyond its current indications. Further investigations employing a broader range of antioxidant assays and exploring its effects in various cell and animal models are warranted.

References

Ormeloxifene's Exploratory Landscape in Breast Cancer Cell Lines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), has garnered significant interest for its potential anti-cancer properties, particularly in breast cancer. Initially developed as a contraceptive, its unique pharmacological profile, including both estrogenic and anti-estrogenic activities in a tissue-specific manner, has prompted extensive investigation into its efficacy against various cancer cell lines. This technical guide provides a comprehensive overview of the exploratory studies of this compound in breast cancer cell lines, focusing on its effects on cell viability, apoptosis, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

Data Presentation: Quantitative Effects of this compound on Breast Cancer Cell Lines

The following tables summarize the key quantitative data from various studies investigating the impact of this compound on breast cancer cell lines, primarily the estrogen receptor-positive (ER+) MCF-7 and the triple-negative MDA-MB-231 cell lines.

Cell LineTreatment DurationIC50 Value (µM)Assay MethodReference
MCF-7 72 hours16.21 ± 0.13MTT Assay[1]
MDA-MB-231 72 hours30.0 ± 4.30MTT Assay[1]
MDA-MB-231 Not Specified~5.2 (as part of a combination)Not Specified[2]

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cytotoxicity (%)Assay MethodReference
MDA-MB-231 502476MTT Assay[2]
504880MTT Assay[2]
507285MTT Assay[2]
5014487MTT Assay[2]
257285MTT Assay[2]
12.57247MTT Assay[2]

Table 2: Dose- and Time-Dependent Cytotoxicity of this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Apoptotic Cells (%)Assay MethodReference
MDA-MB-231 504847Annexin V-FITC[2]
254838.3Annexin V-FITC[2]
12.54813.3Annexin V-FITC[2]

Table 3: Induction of Apoptosis by this compound

Cell LineThis compound Concentration (µM)Treatment Duration (hours)% Cells in G0/G1 Phase% Cells in Sub-G0 Phase (Apoptosis)Reference
MDA-MB-231 5072Not Specified50.4[2]
50144Not Specified75.8[2]
2572Not SpecifiedNot Significant[2]

Table 4: Effect of this compound on Cell Cycle Distribution

Cell LineProteinEffect of this compound TreatmentReference
MCF-7 & MDA-MB-231 p21 (Waf1/Cip1)Upregulation[3]
p27 (Kip1)Upregulation[3]
Cyclin D1Downregulation[3]
Cyclin EDownregulation[3]
Bax/Bcl-2 ratioAlteration (indicative of apoptosis)[3]

Table 5: Modulation of Key Cell Cycle and Apoptotic Regulatory Proteins by this compound

Experimental Protocols

This section details the methodologies for key experiments commonly cited in the study of this compound's effects on breast cancer cell lines.

Cell Culture
  • Cell Lines: MCF-7 (ER-positive human breast adenocarcinoma) and MDA-MB-231 (triple-negative human breast adenocarcinoma) are typically used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Seeding: Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound (typically ranging from 1 to 100 µM) or a vehicle control (e.g., DMSO) for specified durations (e.g., 24, 48, 72 hours).

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Cells are seeded in 6-well plates and treated with this compound. After treatment, both floating and adherent cells are collected.

  • Washing: The cells are washed twice with cold PBS.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Fixation: Following this compound treatment, cells are harvested and fixed in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.

  • Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of PI.

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., p21, p27, Cyclin D1, Bax, Bcl-2, Akt, p-Akt, mTOR) overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.

Ormeloxifene_Signaling_Pathways cluster_this compound This compound cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jnk JNK/p38 Pathway cluster_cell_cycle Cell Cycle Regulation cluster_apoptosis Apoptosis orm This compound pi3k PI3K orm->pi3k Inhibits jnk JNK orm->jnk Activates p38 p38 orm->p38 Activates p21 p21/p27 orm->p21 Upregulates cyclinD1 Cyclin D1/E orm->cyclinD1 Downregulates bax_bcl2 Bax/Bcl-2 Ratio ↑ orm->bax_bcl2 Modulates akt Akt pi3k->akt mtor mTOR akt->mtor g1_arrest G0/G1 Arrest mtor->g1_arrest apoptosis Apoptosis jnk->apoptosis p38->apoptosis p21->g1_arrest cyclinD1->g1_arrest caspases Caspase Activation bax_bcl2->caspases caspases->apoptosis

Caption: this compound's multifaceted mechanism of action in breast cancer cells.

Experimental_Workflow start Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment This compound Treatment (Dose and Time Course) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle data_analysis Data Analysis and Interpretation viability->data_analysis western_blot Western Blot Analysis (Key Protein Expression) apoptosis->western_blot cell_cycle->data_analysis western_blot->data_analysis

Caption: A typical experimental workflow for evaluating this compound in vitro.

Conclusion

The exploratory studies on this compound in breast cancer cell lines have revealed its potent anti-proliferative and pro-apoptotic activities. It effectively induces cell death in both ER-positive and triple-negative breast cancer cells through multiple mechanisms. These include the induction of G0/G1 cell cycle arrest via the upregulation of cell cycle inhibitors like p21 and p27 and the downregulation of cyclins D1 and E. Furthermore, this compound promotes apoptosis by modulating the Bax/Bcl-2 ratio and activating caspase cascades. Its mechanism of action also involves the inhibition of the pro-survival PI3K/Akt/mTOR pathway and the activation of the pro-apoptotic JNK/p38 signaling cascade.

The compiled data and detailed protocols in this guide offer a solid foundation for further research into the therapeutic potential of this compound. Future studies should focus on elucidating the finer details of its molecular interactions, exploring its efficacy in combination with other chemotherapeutic agents, and validating these in vitro findings in preclinical in vivo models to pave the way for its potential clinical application in breast cancer therapy.

References

Preliminary Investigation of Ormeloxifene for Osteoporosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), has demonstrated significant potential as a therapeutic agent for osteoporosis in preclinical studies. This technical guide provides a comprehensive overview of the preliminary investigations into its efficacy and mechanism of action. In vivo studies in ovariectomized rat models have shown that this compound effectively prevents bone loss by preserving bone mineral density (BMD) and modulating bone turnover markers. In vitro studies have elucidated its cellular and molecular mechanisms, primarily centered on the inhibition of osteoclastogenesis and the induction of osteoclast apoptosis. This is achieved through the modulation of key signaling pathways, including the RANKL/RANK axis and downstream effectors such as MAPKs and NF-κB. This document summarizes the key quantitative data, details the experimental protocols used in these seminal studies, and provides visual representations of the underlying signaling pathways.

Introduction

Osteoporosis is a systemic skeletal disease characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. Estrogen deficiency following menopause is a primary driver of bone loss in women. While hormone replacement therapy is effective, it is associated with certain health risks. Selective estrogen receptor modulators (SERMs) offer a promising alternative by exerting tissue-specific estrogenic or anti-estrogenic effects. This compound, a non-steroidal SERM, has been investigated for its bone-protective effects.[1][2] This guide synthesizes the foundational preclinical evidence supporting the investigation of this compound for the management of osteoporosis.

In Vivo Efficacy in Ovariectomized Rat Models

The ovariectomized (OVX) rat is a widely accepted animal model for postmenopausal osteoporosis, mimicking the estrogen deficiency-induced bone loss observed in humans. Several studies have utilized this model to evaluate the skeletal effects of this compound.

Data Presentation: In Vivo Studies

The following tables summarize the key quantitative findings from preclinical studies of this compound in OVX rats.

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized Rats

Treatment GroupDosageDurationFemur Neck BMD (% Change from Sham)Femur Midshaft BMD (% Change from Sham)Reference
OVX ControlVehicle12 weeks↓ 28.3% (P < 0.01)↓ 23.7% (P < 0.01)[2]
This compound1.25 mg/kg/day12 weeksPrevented OVX-induced decreasePrevented OVX-induced decrease[2]
This compound12.5 mg/kg/day12 weeksPrevented OVX-induced decreasePrevented OVX-induced decrease[2]

Table 2: Effect of this compound on Bone Turnover Markers in Ovariectomized Rats

Treatment GroupDosageDurationSerum Total Alkaline PhosphataseSerum Bone-Specific Alkaline PhosphataseSerum OsteocalcinUrine Calcium/Creatinine (B1669602) RatioReference
OVX ControlVehicle12 weeks[2]
This compound1.25 mg/kg/day12 weeksInhibited OVX-induced increaseInhibited OVX-induced increaseInhibited OVX-induced increaseInhibited OVX-induced increase[2]
This compound12.5 mg/kg/day12 weeksInhibited OVX-induced increaseInhibited OVX-induced increaseInhibited OVX-induced increaseInhibited OVX-induced increase[2]
Experimental Protocol: Ovariectomized Rat Model

This protocol outlines the key steps for inducing an osteoporotic phenotype in rats and subsequent treatment with this compound.

  • Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 3-4 months old) are used.

  • Ovariectomy (OVX):

    • Animals are anesthetized.

    • A dorsal midline incision is made, and the ovaries are located and excised.

    • The muscle and skin layers are sutured.

    • A sham operation, where the ovaries are exposed but not removed, is performed on the control group.

  • Post-Operative Care: Animals are allowed to recover for a period (e.g., 2-4 weeks) to allow for the onset of bone loss.

  • Treatment Administration:

    • This compound is typically administered daily via oral gavage.

    • The vehicle control group receives the vehicle (e.g., gum acacia in distilled water) only.

  • Endpoint Analysis (after a predefined treatment period, e.g., 12 weeks):

    • Bone Mineral Density (BMD): Measured using dual-energy X-ray absorptiometry (DXA) on excised femurs and tibiae.

    • Bone Turnover Markers: Blood and urine samples are collected for the analysis of serum alkaline phosphatase, osteocalcin, and urinary calcium and creatinine levels using standard biochemical assays.

In Vitro Mechanism of Action: Inhibition of Osteoclastogenesis

In vitro studies using osteoclast precursor cells have been instrumental in elucidating the molecular mechanisms underlying this compound's bone-protective effects. The murine macrophage cell line, RAW264.7, is a common model for these investigations.

Data Presentation: In Vitro Studies

Table 3: Effect of this compound on RANKL-Induced Osteoclast Formation in RAW264.7 Cells

TreatmentConcentrationEffect on TRAP-positive Multinucleated CellsReference
RANKL (Control)100 ng/mLInduces osteoclast formation[3][4]
This compound1 µM~50% reduction in osteoclast number[3]
This compound10 µMFurther dose-dependent inhibition[3]
Experimental Protocol: In Vitro Osteoclast Differentiation Assay

This protocol describes the methodology for assessing the effect of this compound on the differentiation of RAW264.7 cells into osteoclasts.

  • Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Plating: Cells are seeded in 96-well plates at a density of approximately 5 x 10³ cells/well.

  • Induction of Osteoclastogenesis:

    • Cells are stimulated with Receptor Activator of Nuclear Factor κB Ligand (RANKL) at a concentration of 100 ng/mL to induce differentiation into osteoclasts.

    • Concurrently, cells are treated with varying concentrations of this compound or vehicle control.

  • Incubation: The cells are incubated for 5 days, with a media change on day 3.

  • TRAP Staining:

    • After incubation, cells are fixed and stained for tartrate-resistant acid phosphatase (TRAP), a marker enzyme for osteoclasts.

    • TRAP-positive multinucleated cells (containing ≥3 nuclei) are identified and counted under a microscope.

Signaling Pathways Modulated by this compound

This compound exerts its inhibitory effects on osteoclastogenesis by modulating key intracellular signaling pathways initiated by RANKL.

RANKL Signaling Pathway and this compound's Points of Intervention

The binding of RANKL to its receptor, RANK, on osteoclast precursors triggers a signaling cascade that is crucial for their differentiation, survival, and activation. This compound has been shown to interfere with this pathway at several key junctures.

RANKL_Signaling_Pathway cluster_downstream Downstream Effects RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits ROS Reactive Oxygen Species (ROS) TRAF6->ROS MAPK MAPK Cascade TRAF6->MAPK NFkB NF-κB TRAF6->NFkB ERK ERK MAPK->ERK JNK JNK MAPK->JNK AP1 AP-1 (c-Fos/c-Jun) ERK->AP1 JNK->AP1 Gene Osteoclast-specific Gene Expression NFkB->Gene AP1->Gene Differentiation Osteoclast Differentiation & Survival Gene->Differentiation This compound This compound This compound->ROS Inhibits This compound->ERK Inhibits This compound->JNK Inhibits This compound->NFkB Inhibits This compound->AP1 Inhibits TGFb3 TGF-β3 This compound->TGFb3 Upregulates Apoptosis Osteoclast Apoptosis TGFb3->Apoptosis

Caption: this compound's modulation of the RANKL signaling pathway in osteoclasts.

Experimental Workflow for Investigating Signaling Pathways

The following workflow illustrates the experimental steps to elucidate the effects of this compound on intracellular signaling molecules.

Experimental_Workflow start RAW264.7 Cell Culture treatment Stimulate with RANKL + this compound/Vehicle start->treatment lysis Cell Lysis at Various Time Points treatment->lysis protein Protein Quantification (e.g., BCA Assay) lysis->protein western Western Blotting protein->western antibodies Incubate with Primary Antibodies (e.g., p-ERK, p-JNK, NF-κB) western->antibodies detection Secondary Antibody Incubation & Chemiluminescent Detection antibodies->detection analysis Densitometric Analysis of Protein Bands detection->analysis end Conclusion on Signaling Pathway Modulation analysis->end

References

Methodological & Application

Ormeloxifene synthesis protocol for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ormeloxifene, also known as Centchroman, is a non-steroidal, selective estrogen receptor modulator (SERM) developed by the Central Drug Research Institute (CDRI) in India.[1][2] It is primarily used as a once-a-week oral contraceptive and for the treatment of dysfunctional uterine bleeding.[3][4] Its unique mechanism of action, with tissue-specific estrogenic and anti-estrogenic effects, distinguishes it from conventional hormonal contraceptives.[5][6][7] This document provides a detailed protocol for the laboratory synthesis of this compound, an overview of its mechanism of action, a summary of clinical trial data, and information on its side effects and contraindications.

Chemical Properties

PropertyValue
Chemical FormulaC₃₀H₃₅NO₃
Molar Mass465.61 g/mol
AppearanceWhite crystalline solid
Melting Point165–166°C
SolubilitySoluble in chloroform, acetone (B3395972), methanol (B129727), and ethanol; almost insoluble in water.[1]
StabilityStable under normal storage conditions for at least 3 years.[1]

Mechanism of Action

This compound's primary mechanism of action is the selective modulation of estrogen receptors (ERs) in different tissues.[5][6] This dual activity allows it to exert tissue-specific effects:

  • Anti-estrogenic effect on the uterus and breasts: In the endometrium, this compound acts as an antagonist to the estrogen receptor. This inhibits the proliferation of the endometrial lining, making it unsuitable for implantation of a fertilized egg.[5][8] This anti-proliferative effect is also the basis for its use in managing dysfunctional uterine bleeding.[8][9]

  • Estrogenic effect on bone and vagina: In other tissues, such as bone and the vaginal epithelium, this compound exhibits estrogenic activity.[5][6] This is a desirable characteristic for a SERM, as it may help in maintaining bone density.[7]

Unlike traditional hormonal contraceptives, this compound does not suppress ovulation in the majority of women.[3] Instead, it creates an asynchrony between the development of the uterine lining and ovulation, and it may also alter the viscosity of cervical mucus, making it less permeable to sperm.[3][5]

Signaling Pathway

Ormeloxifene_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Endometrial Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Orm_ER_complex This compound-ER Complex ER->Orm_ER_complex Forms complex ERE Estrogen Response Element (ERE) on DNA Orm_ER_complex->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Blocks Proliferation_Inhibition Inhibition of Cellular Proliferation Gene_Transcription->Proliferation_Inhibition Leads to

Caption: this compound's Mechanism of Action in Endometrial Cells.

Laboratory Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published methods.[1][2][10][11]

Experimental Workflow

Ormeloxifene_Synthesis_Workflow start Start Materials step1 Step 1: Synthesis of 3-Phenyl-7-methoxycoumarin start->step1 step2 Step 2: Grignard Reaction to form Intermediate Diol step1->step2 step3 Step 3: Cyclization to form trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman step2->step3 step4 Step 4: Etherification with N-(2-chloroethyl)pyrrolidine step3->step4 step5 Step 5: Salt Formation and Purification step4->step5 end_product This compound HCl step5->end_product

Caption: Workflow for the Laboratory Synthesis of this compound.

Step 1: Synthesis of 3-Phenyl-7-methoxycoumarin
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dihydroxybenzaldehyde (B120756) and phenylacetic acid in acetic anhydride.

  • Addition of Base: Slowly add triethylamine (B128534) to the mixture.

  • Reflux: Heat the reaction mixture to reflux for 6 hours.

  • Work-up: Cool the mixture and pour it into water to precipitate the product. Filter the solid and hydrolyze it with aqueous alkali in methanol to yield 3-phenyl-7-hydroxycoumarin.

  • Methylation: Dissolve the 3-phenyl-7-hydroxycoumarin in acetone, add anhydrous potassium carbonate and methyl iodide. Reflux the mixture to obtain 3-phenyl-7-methoxycoumarin.

Step 2: Grignard Reaction to form Intermediate Diol
  • Grignard Reagent Preparation: Prepare methylmagnesium iodide in anhydrous tetrahydrofuran (B95107) (THF).

  • Reaction: To the Grignard reagent, slowly add a solution of 3-phenyl-7-methoxycoumarin in THF at a low temperature (e.g., 0 °C).

  • Quenching: After the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction: Extract the product with an organic solvent like ethyl acetate (B1210297). Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain the crude erythro-2-methyl-3-phenyl-4-(p-hydroxyphenyl)-4-(2-hydroxy-4-methoxyphenyl)-butan-2-ol.

Step 3: Cyclization to form trans-2,2-dimethyl-3-phenyl-4-(4-hydroxyphenyl)-7-methoxychroman
  • Reaction Setup: Add the crude diol from the previous step to polyphosphoric acid (PPA).

  • Heating: Heat the mixture to 75–80°C with stirring.[1]

  • Work-up: Pour the reaction mixture into ice water to precipitate the product.

  • Purification: The crude product can be purified by crystallization or column chromatography to yield the desired trans isomer.

Step 4: Etherification with N-(2-chloroethyl)pyrrolidine
  • Reaction Setup: Dissolve the product from Step 3 in a suitable solvent such as acetone or dimethylformamide (DMF).

  • Addition of Base and Reagent: Add a base like potassium carbonate and N-(2-chloroethyl)pyrrolidine hydrochloride.

  • Reaction: Heat the mixture to reflux until the reaction is complete (monitored by TLC).

  • Work-up: Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to get the crude this compound base.

Step 5: Salt Formation and Purification
  • Salt Formation: Dissolve the crude this compound base in a suitable solvent like diisopropyl ether and cool the solution.[10] Pass dry hydrogen chloride gas through the solution to precipitate this compound hydrochloride.[10]

  • Purification: The precipitated solid can be further purified by recrystallization from a suitable solvent like ethyl acetate to obtain pure this compound hydrochloride.[10]

Clinical Data Summary

This compound has been evaluated in numerous clinical trials, primarily for contraception and the management of abnormal uterine bleeding (AUB).

Efficacy in Abnormal Uterine Bleeding
ParameterBefore Treatment (Mean)After 6 Months of this compound Treatment (Mean)p-valueReference
Pictorial Blood Loss Assessment Chart (PBAC) Score177.653.0< 0.001[12]
Hemoglobin (g/dL)8.5610.1< 0.001[13]
Endometrial Thickness (mm)8.526.92< 0.001[13]

A randomized controlled trial comparing this compound to norethisterone acetate for AUB demonstrated superior efficacy of this compound in reducing menstrual blood loss, improving hemoglobin levels, and reducing endometrial thickness.[12] Another study showed that this compound was more effective than medroxyprogesterone (B1676146) acetate in improving these parameters.[13]

Side Effects and Contraindications

This compound is generally well-tolerated, with most side effects being mild and transient.

Common Side Effects
  • Irregular or delayed menstrual periods[14][15]

  • Nausea[15][16]

  • Headache[15][16]

  • Weight gain[15][16]

  • Breast tenderness[14]

Less Common and Rare Side Effects
  • Mood swings[14]

  • Skin rash[14]

  • Thromboembolic events (blood clots)[14]

  • Liver dysfunction[14]

Contraindications

This compound should not be used in individuals with:[4]

  • Polycystic ovarian disease

  • A recent history of jaundice or liver impairment[4][16]

  • Kidney impairment

  • Abnormal cervical growth

  • Pregnancy and lactation

  • Hypersensitivity to the drug

Caution: Patients with clotting disorders or risk factors for blood clots should use this compound with caution.[16]

Conclusion

This compound is a valuable therapeutic agent with a unique profile as a selective estrogen receptor modulator. The provided synthesis protocol offers a comprehensive guide for its laboratory preparation. Its demonstrated efficacy in contraception and the management of abnormal uterine bleeding, coupled with a generally favorable side-effect profile, makes it an important subject for continued research and clinical application. Researchers and drug development professionals should adhere to strict safety protocols when synthesizing and handling this compound.

References

Application Notes: In Vitro Efficacy Testing of Ormeloxifene

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: Ormeloxifene (B1196478) (also known as Centchroman)

Catalog Number: Varies by supplier

Description: this compound is a non-steroidal, selective estrogen receptor modulator (SERM).[1][2] It exhibits tissue-specific estrogenic and anti-estrogenic properties.[1][3] Primarily used as an oral contraceptive and for managing dysfunctional uterine bleeding, this compound has also demonstrated potent anti-cancer activities in various in vitro and in vivo models, including breast, prostate, ovarian, and cervical cancers.[2][4][5] Its mechanism of action involves competitive binding to estrogen receptors (ER) and modulation of ER-dependent and independent signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways.[2][6][7]

Applications: These protocols are designed for researchers, scientists, and drug development professionals to evaluate the efficacy of this compound in vitro using various cell-based assays. The primary applications include assessing its effects on cell proliferation, apoptosis, cell cycle progression, and metastatic potential.

Mechanism of Action Overview

This compound's primary mode of action is the modulation of estrogen receptors. In tissues like the endometrium and breast, it acts as an antagonist, inhibiting the proliferation of estrogen-responsive cells.[1][3] However, its anti-cancer effects are not limited to ER-positive cells, indicating the involvement of other signaling pathways.[2] Studies have shown that this compound can induce apoptosis through mitochondrial-dependent pathways, cause G0/G1 phase cell cycle arrest, and inhibit key survival pathways like PI3K/Akt.[2][8]

cluster_0 This compound Action ORM This compound ER Estrogen Receptor (ER) ORM->ER Binds/Modulates PI3K PI3K/Akt Pathway ORM->PI3K Inhibits BetaCatenin Wnt/β-catenin Pathway ORM->BetaCatenin Inhibits Apoptosis Apoptosis Induction ORM->Apoptosis Induces Proliferation Cell Proliferation ER->Proliferation Regulates PI3K->Proliferation Promotes BetaCatenin->Proliferation Promotes

Figure 1: Simplified diagram of this compound's multi-target mechanism of action.

Cell Viability and Proliferation Assay (MTT/MTS Assay)

This assay quantitatively measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells with active metabolism convert the tetrazolium salt (MTT or MTS) into a colored formazan (B1609692) product.[9] this compound has been shown to inhibit the viability of various cancer cell lines in a dose-dependent manner.[7][10]

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (IC₅₀ Values)

Cell Line Cancer Type IC₅₀ (µM) after 48h Reference
PC3 Prostate Cancer ~25 µM [7]
DU145 Prostate Cancer ~30 µM [7]
Caski Cervical Cancer ~22 µM [10]
SiHa Cervical Cancer ~24 µM [10]
A2780 Ovarian Cancer >10 µM [5]

| SKOV-3 | Ovarian Cancer | >10 µM |[5] |

Note: IC₅₀ values are approximate and can vary based on experimental conditions.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,500-5,000 cells/well in 100 µL of complete culture medium.[7] Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 5, 10, 20, 25, 40 µM).[7][10] Include a vehicle control (e.g., ethanol (B145695) or DMSO at the same concentration as the highest drug treatment).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[7][11]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve to determine the IC₅₀ value.

start Start seed 1. Seed cells in 96-well plate start->seed end End treat 2. Treat with this compound (various concentrations) seed->treat incubate1 3. Incubate for 24-72 hours treat->incubate1 add_mtt 4. Add MTT reagent to each well incubate1->add_mtt incubate2 5. Incubate for 2-4 hours (Formazan formation) add_mtt->incubate2 solubilize 6. Add solubilization solution (e.g., DMSO) incubate2->solubilize read 7. Read absorbance at 570 nm solubilize->read analyze 8. Analyze data (Calculate IC₅₀) read->analyze analyze->end

Figure 2: Standard experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. This compound has been shown to induce apoptosis in various cancer cell lines.[2][14] During early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[15] Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[15]

Data Presentation

Table 2: Apoptosis Induction by this compound in Caski Cells (24h Treatment)

This compound (µM) Viable Cells (%) Early Apoptotic (%) (Annexin V+/PI-) Late Apoptotic/Necrotic (%) (Annexin V+/PI+)
0 (Control) 94.5 3.1 2.4
10 85.2 8.5 6.3
20 60.7 25.1 14.2

| 25 | 42.3 | 38.9 | 18.8 |

Note: Data is representative and based on findings that this compound increases the apoptotic cell population.[14]

Experimental Protocol: Annexin V/PI Staining
  • Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with the desired concentrations of this compound for 24 hours.[14]

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, wash with PBS and detach using Trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.[16]

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[16] The cell density should be approximately 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[15][17]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[16] Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates.

Cell Cycle Analysis

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This compound has been reported to arrest breast and cervical cancer cells in the G0/G1 phase.[2][8] This is typically achieved by staining DNA with a fluorescent dye like Propidium Iodide and analyzing the DNA content by flow cytometry.

Data Presentation

Table 3: Cell Cycle Distribution of Caski Cells after this compound Treatment (24h)

This compound (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
0 (Control) 55.1 29.5 15.4
10 62.3 25.1 12.6

| 20 | 75.8 | 15.4 | 8.8 |

Note: Data is representative, illustrating a typical G0/G1 arrest.[8]

Experimental Protocol: Cell Cycle Analysis
  • Cell Culture and Treatment: Seed cells and treat with this compound as described for the apoptosis assay.

  • Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.

  • Fixation: Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours or overnight.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram and quantify the percentage of cells in each phase of the cell cycle.

cluster_1 PI3K/Akt Signaling Pathway ORM This compound PI3K PI3K ORM->PI3K Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates CellCycle Cell Cycle Progression (Cyclin E, CDK2) pAkt->CellCycle Promotes Apoptosis Apoptosis Inhibition pAkt->Apoptosis Inhibits

Figure 3: Inhibition of the PI3K/Akt survival pathway by this compound.

References

Application Notes and Protocols for Determining Ormeloxifene Cytotoxicity using an MTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the cytotoxic effects of ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), on cancer cell lines using a colorimetric MTS assay. This compound has demonstrated anti-cancer properties in various cancer types, including breast, head and neck, ovarian, and cervical cancers.[1][2][3] Its mechanism of action involves the induction of apoptosis and cell cycle arrest through modulation of various signaling pathways.[1][4][5]

Principle of the MTS Assay

The MTS assay is a quantitative colorimetric method to determine cell viability. It is based on the reduction of the tetrazolium compound [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium, inner salt; MTS] by metabolically active cells. Dehydrogenase enzymes found in viable cells convert the MTS reagent into a soluble formazan (B1609692) product that is purple in color. The amount of formazan produced is directly proportional to the number of living cells in the culture and can be quantified by measuring the absorbance at a specific wavelength (typically 490-500 nm).

Experimental Protocol: MTS Assay for this compound Cytotoxicity

This protocol is a general guideline and may require optimization depending on the specific cell line and laboratory conditions.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, HeLa, SKOV-3)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound hydrochloride (dissolved in a suitable solvent like DMSO to create a stock solution)

  • 96-well flat-bottom sterile cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 490 nm

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density. The seeding density should allow for logarithmic growth during the experiment and can range from 2,500 to 5,000 cells per well.[6]

    • Incubate the plate overnight in a humidified incubator to allow the cells to attach.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in a complete culture medium to achieve the desired final concentrations. Concentrations can range from 5 µM to 50 µM.[7][8]

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

    • Include vehicle control wells (medium with the same concentration of DMSO used to dissolve this compound) and untreated control wells (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[6][8]

  • MTS Assay:

    • Following the incubation period, add 20 µL of the MTS reagent to each well, including the control wells.[9]

    • Incubate the plate for 1 to 4 hours at 37°C in a humidified incubator.[9][10] The incubation time will depend on the metabolic rate of the cell line and should be optimized.

    • After incubation, measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each this compound concentration using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Data Presentation

Table 1: Effect of this compound on Cancer Cell Viability (IC50 Values)

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
HeLaCervical Cancer48~15[7]
CaskiCervical Cancer48~20[11]
SiHaCervical Cancer48~22[11]
PC3Prostate Cancer48~20[6]
DU145Prostate Cancer48~18[6]
MDA-MB-231Breast Cancer (Triple Negative)72~25[8]
A2780Ovarian Cancer48~15[3]
A2780-CPOvarian Cancer (Cisplatin-resistant)48~17[3]
SKOV-3Ovarian Cancer48~18[3]

Visualizations

Below are diagrams illustrating the experimental workflow and the signaling pathways affected by this compound.

G cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: this compound Treatment cluster_day4 Day 4/5: MTS Assay & Data Analysis A Harvest and Count Cells B Seed Cells in 96-well Plate (e.g., 2,500-5,000 cells/well) A->B C Overnight Incubation (37°C, 5% CO2) B->C D Prepare this compound Dilutions E Treat Cells with this compound (Vehicle and Untreated Controls) D->E F Incubate for 24, 48, or 72 hours E->F G Add MTS Reagent to each well H Incubate for 1-4 hours G->H I Measure Absorbance at 490 nm H->I J Calculate % Cell Viability and IC50 I->J

References

Application Notes and Protocols for Colony Formation Assay with Ormeloxifene Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a colony formation assay to evaluate the long-term efficacy of Ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), on the clonogenic survival of cancer cells. This assay is crucial for assessing the ability of a single cancer cell to undergo unlimited division and form a colony, a hallmark of tumorigenicity.

This compound has demonstrated anti-cancer properties in various cancer types, including breast, ovarian, cervical, prostate, and head and neck cancers.[1][2][3][4][5][6][7][8][9] Its mechanism of action involves the modulation of multiple signaling pathways, such as the PI3K/Akt/mTOR and Wnt/β-catenin pathways, leading to cell cycle arrest and apoptosis.[1][4][6][10][11] The colony formation assay serves as a robust in vitro method to determine the cytotoxic and cytostatic effects of this compound on cancer cell proliferation over an extended period.

Experimental Protocols

Materials
  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, A2780, SKOV3, Caski, SiHa, PC3, DU145)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)

  • This compound hydrochloride (powder, to be dissolved in a suitable solvent like DMSO or ethanol)

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • 6-well or 12-well cell culture plates

  • Crystal Violet staining solution (0.5% w/v in methanol) or other suitable stains like Hematoxylin

  • Paraformaldehyde (4% in PBS) for fixing (optional)

  • Sterile water

  • Incubator (37°C, 5% CO2)

  • Microscope

Protocol

1. Cell Preparation and Seeding:

  • Culture the selected cancer cell line in complete medium until it reaches 70-80% confluency.

  • Prepare a single-cell suspension by washing the cells with PBS and then treating with Trypsin-EDTA to detach them.[12] Neutralize the trypsin with complete medium.

  • Centrifuge the cell suspension and resuspend the pellet in fresh complete medium.

  • Determine the cell concentration and viability using a hemocytometer or an automated cell counter.

  • Seed the cells into 6-well plates at a predetermined optimal density (typically 200-1000 cells per well, this needs to be optimized for each cell line).[13] Ensure even distribution of cells in each well.

  • Incubate the plates for 24 hours to allow the cells to attach.

2. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

  • Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 2.5, 5, 7.5, 10, 20 µM).[7][10] A vehicle control (medium with the solvent at the same concentration as the highest this compound dose) must be included.

  • After 24 hours of cell attachment, remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • The treatment duration can vary, with some protocols involving continuous exposure to the drug for the entire incubation period, while others may involve a shorter treatment duration (e.g., 7 days) followed by replacement with fresh, drug-free medium.[7]

3. Incubation and Colony Formation:

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-15 days.[14][15] The incubation time depends on the growth rate of the specific cell line and should be sufficient for visible colonies (defined as a cluster of at least 50 cells) to form in the control wells.[12]

  • Monitor the plates periodically for colony formation.

4. Fixing and Staining:

  • After the incubation period, carefully remove the medium from the wells.

  • Gently wash the wells twice with PBS.

  • Fix the colonies by adding a fixing solution (e.g., 4% paraformaldehyde or ice-cold methanol) and incubating for 10-20 minutes at room temperature.[13]

  • Remove the fixing solution and wash the wells with PBS.

  • Stain the colonies by adding a sufficient volume of Crystal Violet solution (0.5%) to cover the bottom of each well. Incubate for 20-30 minutes at room temperature.[13]

  • Carefully remove the staining solution and wash the wells with water until the excess stain is removed.

  • Allow the plates to air dry completely.

5. Colony Counting and Data Analysis:

  • Once dry, the plates can be photographed.

  • Count the number of colonies in each well. A colony is typically defined as a cluster of 50 or more cells.[12] Counting can be done manually or using imaging software.

  • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = (Number of colonies formed after treatment / Number of cells seeded x PE) x 100%

  • Normalize the results to the vehicle control group.

  • Present the data as the percentage of colony formation inhibition or the surviving fraction.

Data Presentation

Table 1: Effect of this compound on the Clonogenic Potential of Various Cancer Cell Lines

Cell LineCancer TypeThis compound Concentration (µM)Incubation Time (days)% Inhibition of Colony Formation (Compared to Control)Reference
A2780Ovarian10Not Specified~60%[2]
A2780-CPOvarian (Cisplatin-resistant)10Not Specified~70%[2]
SKOV3Ovarian (Cisplatin-resistant)10Not Specified~50%[2]
CaskiCervical2, 4, 6, 814Dose-dependent decrease[14]
SiHaCervicalNot Specified15Dose-dependent decrease[15]
CaSkiCervical2.5, 5, 7.57 (treatment)Dose-dependent decrease[7]
SiHaCervical2.5, 5, 7.57 (treatment)Dose-dependent decrease[7]
HeLaCervical10, 20Not SpecifiedSignificant inhibition[6]

Mandatory Visualization

G cluster_prep Cell Preparation cluster_treat This compound Treatment cluster_growth Colony Growth cluster_analysis Analysis start Start with Cultured Cancer Cells harvest Harvest Cells (Trypsinization) start->harvest count Count Viable Cells harvest->count seed Seed Cells in Multi-well Plates count->seed attach Allow Cells to Attach (24h) seed->attach treat Treat with this compound (Varying Concentrations) & Vehicle Control attach->treat incubate Incubate for 10-15 Days treat->incubate fix Fix Colonies incubate->fix stain Stain with Crystal Violet fix->stain count_colonies Count Colonies stain->count_colonies analyze Calculate Plating Efficiency & Surviving Fraction count_colonies->analyze

Caption: Experimental workflow for the colony formation assay with this compound treatment.

Caption: Signaling pathways modulated by this compound leading to reduced colony formation.

References

Application Notes and Protocols for Studying the Contraceptive Effects of Ormeloxifene in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), is a non-steroidal oral contraceptive that primarily prevents embryo implantation. Understanding its mechanism and efficacy requires robust preclinical evaluation in animal models. This document provides detailed application notes and experimental protocols for studying the contraceptive effects of this compound, with a focus on rodent models, particularly rats, which have been extensively used for this purpose.

Animal Models

The most commonly used animal model for evaluating the contraceptive efficacy of this compound is the Sprague-Dawley rat .[1][2] Immature ovariectomized rats are also utilized to study the estrogenic and anti-estrogenic properties of the compound on the uterus.[3][4]

Key Characteristics of the Sprague-Dawley Rat Model for Contraceptive Studies:

  • Reproductive Cycle: Rats have a regular 4-5 day estrous cycle, allowing for timed mating and precise administration of compounds during specific stages of early pregnancy.[1]

  • Uterine Receptivity: The process of endometrial preparation for implantation in rats is well-characterized, making it a suitable model to study the anti-implantation effects of this compound.

  • Translational Relevance: While there are differences between rodent and human reproductive physiology, the fundamental mechanisms of hormonal regulation of uterine receptivity share similarities, providing valuable insights for clinical development.

Data Presentation

Table 1: Contraceptive Efficacy of this compound in Female Sprague-Dawley Rats
Dose (mg/kg, oral)Treatment ScheduleAnti-implantation Efficacy (%)Reference
0.25Once daily during pre-implantation periodMinimum Effective Dose (MED)[5]
1.25Single dose on Day 1 post-coitumComplete (100%)[3]
1.5With or without co-administered drugs100% (except with amoxicillin)[6]
Table 2: Effect of this compound on Uterine Estrogen Receptor Alpha (ERα) Expression in Rats
Treatment GroupDose (mg/kg, oral)Timing of Tissue CollectionChange in ERα mRNA ExpressionChange in ERα Protein ExpressionReference
This compound1.25Day 5 post-coitumSuppressedDecreased[7]
This compound1.25Day 4 post-coitumNot specifiedDecreased percentage of positive nuclei[7]
Estradiol (B170435) + this compound0.2 (as 7-hydroxy this compound)3 daysNot specifiedSignificant reduction in E2-induced AP-1 DNA binding[8]
Table 3: Effect of this compound on Serum Hormone Levels in Rats
Treatment GroupDose (mg/kg, oral)Duration of TreatmentSerum Estradiol (E2) LevelsSerum Progesterone (B1679170) (P4) LevelsReference
This compound1.25Day 1 to Day 5 post-coitumDecrease in tissue E2 levelsNot specified[3]
This compound0.25, 1.25, or 37, 15, or 30 daysNo significant effect reportedNo significant effect reported[9][10]

Note: Data on precise serum estradiol and progesterone concentrations following this compound treatment in rats is limited in the reviewed literature. One study noted a decrease in uterine tissue estradiol levels.[3] Another study in women showed unaltered serum estradiol and progesterone levels.[11]

Experimental Protocols

Protocol 1: Anti-Implantation Assay in Sprague-Dawley Rats

Objective: To determine the efficacy of this compound in preventing embryo implantation.

Materials:

  • Adult female Sprague-Dawley rats (180-200g)[9]

  • Proven fertile male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% gum acacia in distilled water)[9]

  • Vaginal smear equipment (pipettes, microscope slides, microscope)

  • Surgical instruments for laparotomy

  • Anesthetic (e.g., ether or isoflurane)

Procedure:

  • Estrous Cycle Monitoring: Monitor the estrous cycle of female rats by daily vaginal smears. Select females in the proestrus stage for mating.

  • Mating: House proestrous females with fertile males in a 2:1 ratio overnight. The presence of sperm in the vaginal smear the following morning is designated as Day 1 of pregnancy.[12]

  • Drug Administration:

    • Randomly divide the pregnant rats into control and treatment groups.

    • Administer this compound (e.g., 1.25 mg/kg) orally to the treatment group on Day 1 post-coitum.[3]

    • Administer the vehicle to the control group.

  • Assessment of Implantation Sites:

    • On Day 10 of pregnancy, anesthetize the rats and perform a laparotomy to expose the uterine horns.[12][13]

    • Count the number of implantation sites, which appear as distinct swellings along the uterine horns.

  • Data Analysis: Calculate the percentage of anti-implantation efficacy using the following formula:

    • % Efficacy = [1 - (Number of implants in treated group / Number of implants in control group)] x 100

Protocol 2: Assessment of Uterine Receptivity Markers

Objective: To evaluate the effect of this compound on the expression of key markers of uterine receptivity.

A. Uterine Tissue Collection:

  • Following the treatment schedule as described in Protocol 1, euthanize the rats on Days 3, 4, and 5 post-coitum.[3]

  • Excise the uteri, trim away fat and connective tissue, and process for histological and molecular analyses.

B. RNA Extraction and RT-qPCR for ERα and miR-140:

  • RNA Extraction: Homogenize uterine tissue in a suitable lysis buffer (e.g., TRIzol) and extract total RNA according to the manufacturer's protocol.

  • cDNA Synthesis:

    • For ERα: Reverse transcribe total RNA using a reverse transcriptase kit with oligo(dT) primers.

    • For miR-140: Use a specific stem-loop primer for miR-140 during the reverse transcription step.[5]

  • qPCR:

    • Perform qPCR using specific primers for rat ERα, miR-140, and a validated housekeeping gene (e.g., GAPDH, ACTB for mRNA; U6, snoRNA for miRNA).[10][14]

    • Rat ERα Forward Primer: (Example) 5'-CTGCCGGCTGCTGTCTCT-3'

    • Rat ERα Reverse Primer: (Example) 5'-GGCAGGCTGTTCTTCTTGGT-3'

    • Rat miR-140 Stem-Loop RT Primer: (Example) 5'-GTCGTATCCAGTGCAGGGTCCGAGGTATTCGCACTGGATACGACAGTGGTT-3'

    • Rat miR-140 Forward Primer: (Example) 5'-GCCGCCTACCACAGGGTAGA-3'

    • Universal Reverse Primer: 5'-GTGCAGGGTCCGAGGT-3'

    • Use a standard qPCR protocol: e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s.[15]

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method.

C. Protein Extraction and Western Blot for ERα and IGF1R:

  • Protein Extraction: Homogenize uterine tissue in RIPA buffer containing protease inhibitors. Centrifuge to collect the supernatant containing total protein.

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample and separate on a 10% SDS-polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C:

      • Anti-ERα antibody (e.g., monoclonal clone 1D5, Dako) at a dilution of 1:1000.[16]

      • Anti-IGF1R antibody (e.g., Cell Signaling Technology, #3027) at a dilution of 1:1000.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

D. Immunohistochemistry for ERα:

  • Tissue Preparation: Fix uterine tissue in 4% paraformaldehyde, embed in paraffin, and section at 5 µm.

  • Antigen Retrieval: Deparaffinize and rehydrate sections. Perform heat-induced epitope retrieval using citrate (B86180) buffer (pH 6.0).

  • Staining:

    • Block endogenous peroxidase activity with 3% H2O2 in methanol.

    • Block non-specific binding with 1% goat serum.[16]

    • Incubate with primary anti-ERα antibody (e.g., Dako, clone 1D5) overnight at 4°C.

    • Incubate with a biotinylated secondary antibody followed by streptavidin-HRP.

    • Develop the signal with a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Analysis: Examine the sections under a microscope to assess the localization and intensity of ERα staining in the endometrium.

Mandatory Visualizations

Signaling Pathway of this compound's Contraceptive Action

Ormeloxifene_Pathway This compound This compound ER_alpha Estrogen Receptor α (ERα) This compound->ER_alpha Binds & Blocks (Antagonist) Endometrial_Receptivity Endometrial Receptivity This compound->Endometrial_Receptivity Inhibits Uterine_Nucleus Uterine Cell Nucleus ER_alpha->Uterine_Nucleus Translocates Estrogen Estradiol (E2) Estrogen->ER_alpha Binds & Activates miR140 miR-140 Uterine_Nucleus->miR140 Upregulates Transcription IGF1R_mRNA IGF1R mRNA Uterine_Nucleus->IGF1R_mRNA Downregulates Transcription miR140->IGF1R_mRNA Inhibits Translation IGF1R_Protein IGF1R Protein IGF1R_mRNA->IGF1R_Protein Translation Implantation_Proteins Integrin β3, FAK IGF1R_Protein->Implantation_Proteins Activates Implantation_Proteins->Endometrial_Receptivity Promotes Implantation Embryo Implantation Endometrial_Receptivity->Implantation Allows

Caption: Signaling pathway of this compound in the rat uterus.

Experimental Workflow for Anti-Implantation Study

Anti_Implantation_Workflow A Select Proestrus Female Rats B Overnight Mating with Fertile Males (2:1) A->B C Vaginal Smear for Sperm Presence (Day 1) B->C D Randomize into Groups (Control vs. This compound) C->D E Oral Administration (Vehicle or this compound) D->E F Laparotomy on Day 10 E->F After 9 days G Count Implantation Sites F->G H Calculate % Anti-implantation Efficacy G->H

Caption: Workflow for the rat anti-implantation assay.

Logical Relationship of this compound's Molecular Effects

Ormeloxifene_Effects This compound This compound Administration ER_Modulation ERα Antagonism in Uterus This compound->ER_Modulation Gene_Expression Altered Gene Expression ER_Modulation->Gene_Expression miR140_up ↑ miR-140 Gene_Expression->miR140_up IGF1R_down ↓ IGF1R Gene_Expression->IGF1R_down miR140_up->IGF1R_down Post-transcriptional repression Implantation_Factors_down ↓ Integrin β3, FAK IGF1R_down->Implantation_Factors_down Uterine_Receptivity Reduced Uterine Receptivity Implantation_Factors_down->Uterine_Receptivity Contraception Contraceptive Effect Uterine_Receptivity->Contraception

Caption: Molecular cascade of this compound's action.

References

Application Notes and Protocols for Using Pictorial Blood Loss Assessment Chart (PBAC) with Ormeloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction to Ormeloxifene

This compound, also known as Centchroman, is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1] It exhibits tissue-specific estrogenic and anti-estrogenic effects.[2] In the endometrium, this compound acts as an estrogen antagonist, inhibiting the proliferation of the uterine lining.[2][3] This anti-proliferative effect makes it an effective agent for managing Abnormal Uterine Bleeding (AUB) and Dysfunctional Uterine Bleeding (DUB), conditions often characterized by heavy menstrual bleeding (menorrhagia).[4][5] Its mechanism involves modulating the body's response to estrogen, which disrupts the endometrial lining and reduces menstrual blood flow without significantly altering natural hormonal cycles.[1][2]

Introduction to the Pictorial Blood Loss Assessment Chart (PBAC)

The Pictorial Blood Loss Assessment Chart (PBAC) is a validated, semi-quantitative tool used to assess menstrual blood loss (MBL).[6][7] It provides a standardized method for patients to record the number and saturation level of sanitary products used during menstruation, along with the incidence of clots and flooding.[8][9] A total score is calculated based on these inputs. A PBAC score of 100 or greater is widely correlated with a clinical diagnosis of menorrhagia, corresponding to an MBL of over 80 mL per cycle.[6][10] The PBAC is considered a reliable tool for diagnosing heavy menstrual bleeding and is frequently used in clinical trials to measure the efficacy of treatments for AUB.[7][11]

Rationale for Combined Use

The use of PBAC in clinical studies involving this compound is critical for objectively quantifying the drug's efficacy in reducing menstrual blood loss. By establishing a baseline PBAC score before treatment and monitoring scores during therapy, researchers can measure the therapeutic effect of this compound on AUB.[12] Numerous studies have successfully used the PBAC to demonstrate a significant reduction in MBL in patients treated with this compound.[5][13][14] This combination provides a robust framework for evaluating treatment outcomes, ensuring data is quantifiable, comparable, and clinically relevant.

Experimental Protocols

Protocol for a Prospective Clinical Study

This protocol outlines a typical prospective clinical study to evaluate the efficacy of this compound in treating AUB using the PBAC as a primary outcome measure.

2.1.1 Study Objective: To assess the reduction in menstrual blood loss, as measured by the PBAC score, in women with AUB following treatment with this compound over a 24-week period.

2.1.2 Inclusion and Exclusion Criteria:

  • Inclusion Criteria: Women aged 30-52 years diagnosed with AUB, baseline PBAC score >100, and completion of their family.[12][14]

  • Exclusion Criteria: Suspected malignancy, pregnancy, uterine fibroids larger than a specified size, polycystic ovarian syndrome (PCOS), or other structural causes of bleeding.[13][14]

2.1.3 Study Procedure:

  • Screening and Baseline Assessment:

    • Obtain informed consent from all participants.[14]

    • Conduct a thorough gynecological examination, including transvaginal ultrasonography to measure endometrial thickness and rule out structural abnormalities.[5][15]

    • Collect a baseline blood sample to measure hemoglobin (Hb) levels.[15]

    • Instruct participants on how to correctly complete the Pictorial Blood Loss Assessment Chart (PBAC) for one full menstrual cycle to establish a baseline score.[5][8]

  • Treatment Regimen:

    • Administer this compound 60 mg orally twice a week (e.g., Sunday and Wednesday) for the first 12 weeks.[4][12]

    • Following the initial 12 weeks, reduce the dosage to 60 mg once a week for the subsequent 12 weeks.[4][12]

    • The treatment schedule should continue irrespective of menstrual periods.[4]

  • Follow-up and Data Collection:

    • Schedule follow-up visits at 1, 3, and 6 months (or 4, 8, 12, and 24 weeks) post-treatment initiation.[4][12]

    • At each follow-up visit, collect the completed PBAC from the most recent menstrual cycle.[12]

    • Repeat hemoglobin tests and transvaginal ultrasonography to measure endometrial thickness at 12 and 24 weeks.[16]

    • Interview patients to assess subjective symptoms, side effects (e.g., nausea, headache, amenorrhea, ovarian cysts), and overall satisfaction.[12][17]

2.1.4 PBAC Scoring Protocol:

  • Patient Instruction: Provide patients with a standardized PBAC form and clear instructions.[9] Explain the visual guide for assessing sanitary product saturation (lightly, moderately, completely saturated) and clot size.[8]

  • Daily Recording: The patient records the number of pads and/or tampons used each day, marking the appropriate saturation level for each. They also record the number and size of clots and any flooding episodes.[18]

  • Score Calculation: At the end of the cycle, calculate the total PBAC score using the following standardized point system[6][8][19]:

    • Pads: Lightly stained = 1 point; Moderately stained = 5 points; Completely saturated = 20 points.

    • Tampons: Lightly stained = 1 point; Moderately stained = 5 points; Completely saturated = 10 points.

    • Clots: Small clot = 1 point; Large clot = 5 points.

    • Flooding: Each episode = 5 points.

  • Data Analysis: Compare the mean PBAC scores, hemoglobin levels, and endometrial thickness from baseline to each follow-up point using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test).[16] A p-value < 0.05 is typically considered statistically significant.[17]

Data Presentation

The following tables summarize representative data from clinical studies evaluating this compound for AUB using PBAC scores.

Table 1: Effect of this compound on PBAC Score Over 6 Months

Time PointMean/Median PBAC ScorePercentage ReductionSource(s)
Baseline 329 (Mean)-[5]
6 Months 83.9 (Mean)74.5%[5]
Baseline 360 (Median)-[12][17]
1 Month 113 (Median)68.6%[12][17]
3 Months 73 (Median)79.7%[12][17]
6 Months 41.5 (Median)88.5%[12][17]
Baseline 280 (Median)-[13]
3 Months 65 (Median)76.8%[13]
6 Months 32 (Median)88.6%[13]

Table 2: Effect of this compound on Secondary Clinical Parameters

ParameterBaseline (Mean)After 6 Months (Mean)ChangeSource(s)
Hemoglobin (g/dL) 9.6811.07+1.39 [20]
Hemoglobin (g/dL) 8.611.8+3.2 [13]
Endometrial Thickness (mm) 10.147.35-2.79 [13]
Endometrial Thickness (mm) 6.283.91-2.37 [5]

Visualizations (Diagrams)

PBAC_Scoring_Workflow cluster_patient Patient Actions cluster_researcher Researcher Actions P1 Experiences Menstrual Bleeding P2 Records Sanitary Product Use & Saturation P1->P2 P3 Records Clots & Flooding Episodes P1->P3 R1 Collects Completed PBAC P2->R1 Submits Chart P3->R1 Submits Chart R2 Calculates Total Score (Points for each item) R1->R2 R3 Analyzes Data (Score >= 100 indicates HMB) R2->R3

Ormeloxifene_Pathway cluster_downstream Downstream Effects ORM This compound (SERM) ER Estrogen Receptor (ER) in Endometrial Cells ORM->ER Binds as Antagonist Prolif Inhibition of Estrogen-Mediated Gene Transcription ER->Prolif Blocks Action ET Decreased Endometrial Proliferation & Thickness MBL Reduced Menstrual Blood Loss (MBL) PBAC Lower PBAC Score

Clinical_Trial_Workflow Start Patient Recruitment (AUB Diagnosis, PBAC > 100) Baseline Baseline Data Collection (PBAC, Hb, Endometrial Thickness) Start->Baseline Treatment This compound Administration (60mg 2x/week for 12 wks, then 1x/week for 12 wks) Baseline->Treatment FollowUp Follow-up Assessments (Weeks 4, 8, 12, 24) Treatment->FollowUp Endpoint Primary Endpoint Analysis (Change in PBAC Score) FollowUp->Endpoint Secondary Secondary Endpoint Analysis (Change in Hb, ET, Side Effects) FollowUp->Secondary

References

Application Notes and Protocols for Assessing Endometrial Thickness Changes with Ormeloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), also known as Centchroman, is a non-steroidal selective estrogen receptor modulator (SERM) utilized primarily as an oral contraceptive and for the management of dysfunctional uterine bleeding (DUB).[1] As a SERM, this compound exhibits tissue-specific estrogenic and anti-estrogenic effects.[1] Its primary mechanism of action in the uterus is anti-estrogenic, where it competitively binds to estrogen receptors in the endometrium, inhibiting the proliferation of endometrial cells. This action prevents the thickening of the endometrial lining, which is a crucial aspect of its contraceptive efficacy and its utility in treating DUB. These application notes provide a comprehensive overview of the effects of this compound on endometrial thickness, detailed protocols for assessment, and insights into the underlying signaling pathways.

Mechanism of Action

This compound functions as a selective estrogen receptor modulator, meaning it can act as either an estrogen agonist or antagonist depending on the target tissue.[1] In the endometrium, it exerts a potent anti-estrogenic effect. By blocking estrogen receptors, it disrupts the normal cyclical proliferation of the endometrial lining that is stimulated by estrogen.[2] This leads to a thinner, less receptive endometrium, which is inhospitable for embryo implantation and reduces menstrual blood loss in cases of DUB.[1][3]

Quantitative Data on Endometrial Thickness Changes

Multiple clinical studies have demonstrated a significant reduction in endometrial thickness following treatment with this compound. The data below summarizes findings from various studies, highlighting the consistent effect of the drug.

Study PopulationDosage RegimenDuration of TreatmentMean Endometrial Thickness (Pre-treatment)Mean Endometrial Thickness (Post-treatment)Mean Reductionp-valueReference
Women with Abnormal Uterine Bleeding60 mg twice weekly, then once weekly6 months11.81 mm7.63 mm4.18 mm<0.001[4]
Women with Abnormal Uterine Bleeding60 mg twice weekly, then once weekly6 months6.28 mm3.91 mm2.37 mm<0.001[5]
Women with Dysfunctional Uterine Bleeding60 mg twice weekly for 3 months, then once weekly for 3 months6 monthsNot SpecifiedNot SpecifiedStatistically Significant Decrease<0.001[6]
Women with Non-Structural Abnormal Uterine BleedingNot Specified3 months8.52 ± 1.61 mm6.92 ± 1.68 mm1.6 mm<0.001[7]
Women with Dysfunctional Uterine Bleeding60 mg twice weekly for 12 weeks, then once weekly for 12 weeks24 weeksNot SpecifiedNot SpecifiedStatistically Significant Decrease<0.001[8]
Women with Heavy Menstrual Bleeding (Perimenopausal)60 mg twice weekly for 3 months, then once weekly for 3 months6 months9.57 ± 1.15 mm6.70 ± 1.22 mm2.87 mmNot Specified[9]

Experimental Protocols

Assessment of Endometrial Thickness via Transvaginal Ultrasonography

Transvaginal ultrasonography (TVUS) is the primary imaging modality for assessing endometrial thickness.

Protocol:

  • Patient Preparation: The patient should have an empty bladder. The procedure should be explained to the patient, and informed consent obtained.

  • Probe Preparation: A high-frequency transvaginal ultrasound probe (5-9 MHz) should be covered with a sterile probe cover and lubricated with sterile ultrasound gel.

  • Image Acquisition:

    • The probe is gently inserted into the vagina to obtain a sagittal (longitudinal) view of the uterus.

    • The entire endometrial cavity should be visualized from the cervix to the fundus.

    • The endometrial thickness is measured as the maximum distance between the two echogenic lines of the myometrial-endometrial interface, encompassing both the anterior and posterior endometrial layers.

    • Care should be taken to exclude any intrauterine fluid from the measurement.

    • Measurements should be taken in the midsagittal plane.

  • Data Recording: The endometrial thickness should be recorded in millimeters. Any abnormalities in endometrial morphology, such as polyps or fibroids, should also be noted.

Endometrial Biopsy and Histopathological Analysis

Endometrial biopsy allows for the histological examination of the endometrial tissue to assess cellular changes in response to this compound.

Protocol:

  • Patient Preparation: The procedure and potential for mild cramping should be explained to the patient, and informed consent obtained. A pregnancy test should be performed to rule out pregnancy.

  • Procedure:

    • The patient is placed in the dorsal lithotomy position.

    • A speculum is inserted into the vagina to visualize the cervix.

    • The cervix is cleansed with an antiseptic solution.

    • A flexible, sterile endometrial biopsy catheter (e.g., Pipelle) is inserted through the cervical os into the uterine cavity.

    • The inner plunger of the catheter is withdrawn to create suction, and the catheter is moved in and out and rotated to collect endometrial tissue from multiple areas.

    • The catheter is withdrawn, and the collected tissue is expelled into a container with 10% neutral buffered formalin.

  • Histopathological Processing:

    • The fixed tissue is processed, embedded in paraffin, and sectioned at 4-5 µm.

    • Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) for routine histological examination.

    • A pathologist examines the slides to assess endometrial morphology, including glandular and stromal changes, and to look for signs of proliferation, atrophy, or hyperplasia.

Immunohistochemistry for Estrogen Receptor (ER) Expression

Immunohistochemistry (IHC) can be used to assess the expression of estrogen receptors in the endometrial tissue, providing insight into the mechanism of this compound action.

Protocol:

  • Slide Preparation: 4-5 µm sections from formalin-fixed, paraffin-embedded endometrial biopsy samples are mounted on positively charged slides.

  • Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695).

  • Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a microwave or pressure cooker.

  • Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific binding is blocked with a protein block or normal serum.

  • Primary Antibody Incubation: Slides are incubated with a primary antibody specific for the estrogen receptor (e.g., ERα or ERβ) at an optimized dilution overnight at 4°C.

  • Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate at the site of the antigen.

  • Counterstaining: Slides are counterstained with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.

  • Analysis: The percentage of ER-positive cells and the intensity of staining are assessed by a pathologist.

Western Blot Analysis of Signaling Pathways

Western blotting can be used to quantify the expression of key proteins in signaling pathways affected by this compound, such as the PI3K/Akt and β-catenin pathways.

Protocol:

  • Protein Extraction: Endometrial tissue samples are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected.

  • Protein Quantification: The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated with primary antibodies against proteins of interest (e.g., PI3K, Akt, p-Akt, β-catenin, GSK3β) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

  • Analysis: The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Visualizations

This compound's anti-estrogenic effect on the endometrium is mediated through the modulation of several key signaling pathways that regulate cell proliferation, survival, and differentiation.

Estrogen Receptor Signaling

This compound competitively binds to the estrogen receptor (ER) in endometrial cells, preventing the binding of estradiol. This blocks the downstream signaling cascade that normally promotes endometrial proliferation.

Estrogen_Receptor_Signaling This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds & Blocks Estradiol Estradiol Estradiol->ER Binds & Activates Proliferation Endometrial Proliferation ER->Proliferation Promotes Inhibition Inhibition Inhibition->Proliferation Inhibits

Caption: this compound's competitive inhibition of the estrogen receptor.

Downstream Signaling Pathways

Research suggests that this compound's effects may also involve the modulation of other signaling pathways, such as the PI3K/Akt and Wnt/β-catenin pathways, which are often dysregulated in endometrial proliferation and cancer.

Downstream_Signaling This compound This compound ER Estrogen Receptor This compound->ER Blocks PI3K PI3K This compound->PI3K Inhibits beta_catenin β-catenin This compound->beta_catenin Promotes Degradation ER->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits GSK3b->beta_catenin Promotes Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activates Proliferation Cell Proliferation & Survival TCF_LEF->Proliferation Promotes Inhibition Inhibition

Caption: Putative downstream signaling pathways modulated by this compound.

Experimental Workflow

The following diagram outlines the logical flow of experiments to assess the impact of this compound on endometrial thickness and related molecular markers.

Experimental_Workflow start Patient Cohort with Dysfunctional Uterine Bleeding treatment This compound Treatment start->treatment ultrasound Transvaginal Ultrasonography treatment->ultrasound biopsy Endometrial Biopsy treatment->biopsy thickness Measure Endometrial Thickness ultrasound->thickness histology Histopathology (H&E) biopsy->histology ihc Immunohistochemistry (ER) biopsy->ihc western Western Blot (PI3K/Akt, β-catenin) biopsy->western data_analysis Data Analysis and Correlation thickness->data_analysis histology->data_analysis ihc->data_analysis western->data_analysis

Caption: Experimental workflow for assessing this compound's effects.

Conclusion

This compound effectively reduces endometrial thickness through its anti-estrogenic activity, which involves the modulation of key signaling pathways regulating cell proliferation. The protocols outlined in these application notes provide a framework for researchers and clinicians to systematically assess the impact of this compound on the endometrium. Further investigation into the intricate molecular mechanisms will continue to enhance our understanding of this unique SERM and its therapeutic applications.

References

Application of Ormeloxifene in Breast Cancer Xenograft Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), a non-steroidal selective estrogen receptor modulator (SERM), has demonstrated significant anti-cancer properties in various cancer types, including breast cancer. It functions as an estrogen antagonist in breast tissue, making it a promising candidate for the treatment of estrogen receptor-positive (ER+) breast cancers.[1] Additionally, this compound modulates signaling pathways independent of ER expression, suggesting its potential utility in ER-negative breast cancers as well.[1] This document provides detailed application notes and protocols for the use of this compound in breast cancer xenograft models, summarizing available data and providing methodologies for key experiments.

Data Presentation

In Vitro Efficacy of this compound in Breast Cancer Cell Lines

The following table summarizes the in vitro effects of this compound on the human breast cancer cell lines MCF-7 (ER+) and MDA-MB-231 (ER-).

Cell LineAssayTreatmentResultReference
MCF-7 (ER+) Cell ProliferationThis compoundEfficiently inhibited cell proliferation at concentrations similar to Tamoxifen.[1][1]
ApoptosisThis compoundInduced caspase and mitochondrial-dependent apoptosis.[1][1]
MDA-MB-231 (ER-) Cell ProliferationThis compoundInhibited cell proliferation, though less effectively than in MCF-7 cells.[1][1]
ApoptosisThis compound (50 µmol/L)Induced 50.4% of cells into the sub-G0 phase (indicative of apoptosis) at 72h, and 75.8% at 144h.[2][2]
Active Caspase-3 ExpressionThis compound (25 µmol/L)Induced a 3.1% increase in fluorescence intensity at 72h and 9.1% at 144h.[2]
In Vivo Efficacy of this compound in a DMBA-Induced Rat Mammary Tumor Model

While specific data from breast cancer xenograft models are limited in the available literature, a study on a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model provides valuable in vivo efficacy data.

Animal ModelTreatment GroupDosageDurationTumor RegressionReference
DMBA-Induced Rat Mammary TumorThis compound + Glycine Soya5 mg/kg body weight (this compound)5 weeks98.6%[1]

Experimental Protocols

Breast Cancer Xenograft Model Establishment

This protocol is a general guideline for establishing subcutaneous xenografts of MCF-7 and MDA-MB-231 cells in immunodeficient mice.

Materials:

  • MCF-7 or MDA-MB-231 human breast cancer cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Matrigel® Basement Membrane Matrix

  • Female athymic nude mice (6-8 weeks old)

  • 17β-Estradiol pellets (for MCF-7 xenografts)

  • Sterile PBS, syringes, and needles

Procedure:

  • Cell Preparation: Culture MCF-7 or MDA-MB-231 cells in appropriate media until they reach 70-80% confluency. Harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 2.5 x 10^7 cells/mL.[3] Keep cells on ice.

  • Animal Preparation: For ER+ MCF-7 xenografts, implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously in the dorsal neck region of the mice one day prior to cell injection to support tumor growth.

  • Tumor Cell Implantation: Anesthetize the mice. For subcutaneous xenografts, inject 100 µL of the cell suspension (containing 2.5 x 10^6 cells) into the flank of each mouse.[3] For orthotopic xenografts, inject the cell suspension into the mammary fat pad.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with a digital caliper 2-3 times per week. Calculate tumor volume using the formula: Tumor Volume (mm³) = 0.5 × Length × Width².

This compound Treatment Protocol

This protocol is adapted from a study using a brominated-Ormeloxifene analog in a cervical cancer xenograft model and should be optimized for specific breast cancer models.[3]

Materials:

  • This compound

  • Vehicle (e.g., sterile PBS, corn oil)

  • Syringes and needles for administration

Procedure:

  • Treatment Initiation: Once the average tumor volume reaches a predetermined size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Drug Preparation: Prepare this compound solution in the chosen vehicle at the desired concentration.

  • Administration: Administer this compound to the treatment group via the desired route. Based on related studies, an intraperitoneal injection of 250 µ g/mouse three times weekly is a suggested starting point.[3] The control group should receive an equivalent volume of the vehicle.

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. At the end of the experiment, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).

Immunohistochemistry (IHC) for Proliferation and Apoptosis Markers

Procedure:

  • Tissue Processing: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.

  • Sectioning: Cut 4-5 µm sections and mount on slides.

  • Staining: Deparaffinize and rehydrate the sections. Perform antigen retrieval as required for the specific antibody. Block endogenous peroxidase activity and non-specific binding.

  • Antibody Incubation: Incubate the sections with primary antibodies against markers of interest (e.g., Ki-67 for proliferation, cleaved Caspase-3 for apoptosis).

  • Detection: Use an appropriate secondary antibody and detection system (e.g., DAB).

  • Analysis: Counterstain with hematoxylin, dehydrate, and mount. Analyze the stained sections under a microscope to quantify the percentage of positive cells.

Western Blotting for Signaling Pathway Proteins

Procedure:

  • Protein Extraction: Homogenize tumor tissue in RIPA buffer with protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and incubate with primary antibodies against proteins in the targeted signaling pathways (e.g., p-Akt, Akt, p-ERK, ERK, ERα).

  • Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_xenograft Xenograft Establishment cluster_treatment Treatment cluster_analysis Analysis cell_culture Breast Cancer Cell Culture (MCF-7 or MDA-MB-231) cell_injection Subcutaneous or Orthotopic Cell Injection cell_culture->cell_injection animal_prep Animal Preparation (Athymic Nude Mice) animal_prep->cell_injection tumor_monitoring Tumor Growth Monitoring cell_injection->tumor_monitoring randomization Randomization of Mice tumor_monitoring->randomization ormeloxifene_admin This compound Administration randomization->ormeloxifene_admin tumor_measurement Tumor Volume & Weight Measurement ormeloxifene_admin->tumor_measurement ihc Immunohistochemistry (Ki-67, Cleaved Caspase-3) tumor_measurement->ihc western_blot Western Blotting (p-Akt, p-ERK, ERα) tumor_measurement->western_blot

Experimental Workflow for this compound in Breast Cancer Xenografts.

signaling_pathway cluster_er ERα Signaling cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction This compound This compound er_alpha Estrogen Receptor α (ERα) This compound->er_alpha Inhibits p_akt p-Akt This compound->p_akt Inhibits mitochondria Mitochondrial Membrane Depolarization This compound->mitochondria Induces gene_transcription Estrogen-Responsive Gene Transcription er_alpha->gene_transcription cell_proliferation_er Cell Proliferation gene_transcription->cell_proliferation_er pi3k PI3K akt Akt pi3k->akt akt->p_akt cell_survival Cell Survival p_akt->cell_survival caspase Caspase Activation mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

This compound's Mechanism of Action in Breast Cancer Cells.

References

Application Notes and Protocols: Evaluating the Effect of Ormeloxifene on Bone Density

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), has demonstrated a protective effect on bone health, positioning it as a compound of interest for the management of post-menopausal osteoporosis.[1][2] As a SERM, this compound exhibits tissue-specific estrogenic and anti-estrogenic activities.[3][4] In bone tissue, it acts as an estrogen agonist, which is beneficial for maintaining bone density.[2][4] This document provides detailed application notes and protocols for evaluating the effects of this compound on bone density, encompassing both in vivo and in vitro methodologies.

Part 1: In Vivo Evaluation of this compound on Bone Density in Animal Models

Ovariectomized (OVX) animal models, particularly in rats and monkeys, are widely used to mimic post-menopausal bone loss and are ideal for assessing the efficacy of potential osteoporosis therapies like this compound.[5][6]

Bone Mineral Density (BMD) Measurement

a) Dual-Energy X-ray Absorptiometry (DXA)

DXA is a non-invasive technique used to measure areal bone mineral density (g/cm²).[7][8][9]

Protocol for DXA in Rats:

  • Animal Model: Use adult female Sprague-Dawley or Wistar rats.[8][10] Induce osteoporosis via bilateral ovariectomy (OVX). A sham-operated group should be used as a control.[5][6]

  • Acclimatization: Allow animals to acclimatize for at least one week before surgery.[11]

  • This compound Administration: Begin oral administration of this compound at the desired doses (e.g., 1.25 and 12.5 mg/kg per day) following a post-ovariectomy period to allow for bone loss to initiate.[1]

  • Anesthesia: Anesthetize the rats for imaging (e.g., intraperitoneally with a mixture of ketamine and xylazine).[11]

  • Imaging:

    • Position the anesthetized rat prone on the DXA scanner.

    • Perform scans of the lumbar spine (L2-L4) and the femur.[8] The distal femur is a particularly sensitive site for detecting bone loss in OVX rats.[7]

    • Use a high-resolution software setting for small animals.[12]

  • Analysis:

    • Define the regions of interest (ROI) for the lumbar spine and femur.

    • Calculate the bone mineral content (BMC) in grams and the bone area (cm²) for each ROI.

    • BMD is calculated as BMC/Area (g/cm²).

  • Data Interpretation: Compare the BMD values between the OVX control group, the sham group, and the this compound-treated groups. A significant prevention of BMD loss in the treated groups compared to the OVX control indicates a positive effect of this compound.

b) Peripheral Quantitative Computed Tomography (pQCT)

pQCT provides volumetric BMD (mg/cm³) and allows for the separate analysis of cortical and trabecular bone.[2][13]

Protocol for pQCT in Monkeys:

  • Animal Model: Adult female cynomolgus monkeys are a suitable model.[14] Ovariectomy is performed to induce an estrogen-deficient state.

  • This compound Administration: Administer this compound or its active metabolite, levthis compound, at various doses (e.g., 0.5, 1, or 5 mg/kg).[14]

  • Imaging:

    • Anesthetize the monkeys for the procedure.

    • Scan the lumbar spine and femoral neck.[14]

    • Define the scan slice thickness (e.g., 2.5 mm).[13]

  • Analysis:

    • Use the manufacturer's software to analyze the tomographic images.[13]

    • Separately quantify volumetric total BMD, trabecular BMD, and cortical BMD.[13]

    • Geometric parameters such as cortical thickness and cross-sectional area can also be determined.[13]

  • Data Interpretation: Assess for significant differences in volumetric BMD and bone geometry between the treated and control groups.

Biochemical Markers of Bone Turnover

Bone turnover markers in serum and urine provide a dynamic assessment of bone formation and resorption.

Protocol for Analysis of Bone Turnover Markers:

  • Sample Collection:

    • Serum: Collect blood samples via cardiac puncture at the time of sacrifice.[11] Allow the blood to clot and then centrifuge to separate the serum. Store serum at -80°C.[11]

    • Urine: Collect urine samples and store them frozen until analysis.[15] For normalization, creatinine (B1669602) levels in the urine should also be measured.[15]

  • Markers of Bone Formation:

    • Bone-Specific Alkaline Phosphatase (BSAP): Measure serum BSAP activity using an ELISA kit.[16][17][18]

    • Osteocalcin (B1147995) (OCN): Quantify serum osteocalcin levels using a radioimmunoassay (RIA) or ELISA kit.[19][20]

  • Markers of Bone Resorption:

    • Tartrate-Resistant Acid Phosphatase (TRAP): Measure serum TRAP activity.

    • C-terminal telopeptide of type I collagen (CTX): Measure serum CTX levels using an ELISA.[21]

    • N-terminal telopeptide of type I collagen (NTX): Measure urinary NTX levels, typically normalized to creatinine concentration, using an ELISA.[15][22]

  • Data Analysis: Compare the levels of bone turnover markers between the different experimental groups. This compound is expected to decrease the elevated levels of bone resorption markers and may modulate bone formation markers in OVX animals.[1][14]

Part 2: In Vitro Evaluation of this compound's Cellular Mechanisms

In vitro assays are crucial for elucidating the direct effects of this compound on bone cells, particularly osteoclasts.

Osteoclastogenesis Assay

This assay assesses the formation of bone-resorbing osteoclasts from their precursors.

Protocol for Mouse Bone Marrow-Derived Osteoclastogenesis:

  • Isolation of Bone Marrow Cells:

    • Euthanize a 4-7 week old mouse and dissect the femurs and tibias.[5]

    • Remove the surrounding muscle and tissue.

    • Cut the ends of the bones and flush the bone marrow with α-MEM medium using a syringe.[5][23]

    • Create a single-cell suspension by passing the marrow through a cell strainer.[5]

    • Lyse red blood cells using a lysis buffer.[1]

  • Cell Culture and Differentiation:

    • Culture the bone marrow cells in α-MEM supplemented with 10% FBS and M-CSF (e.g., 5 ng/mL) for 2 days to generate bone marrow-derived macrophages (BMMs).[1]

    • Plate the BMMs in a 96-well plate at a density of 4-6 x 10⁴ cells/well.[1]

    • Induce osteoclast differentiation by adding RANKL (e.g., 10-50 ng/mL) and M-CSF to the culture medium.

    • Treat the cells with varying concentrations of this compound (e.g., 10⁻¹² to 10⁻⁶ M).[5]

  • TRAP Staining:

    • After 5-7 days of culture, fix the cells with 4% paraformaldehyde.

    • Stain for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts, using a commercial kit.[24][25]

    • TRAP-positive cells that are multinucleated (≥3 nuclei) are identified as osteoclasts.

  • Quantification:

    • Count the number of TRAP-positive multinucleated cells per well under a light microscope.

    • A dose-dependent decrease in the number of osteoclasts in this compound-treated wells indicates an inhibitory effect on osteoclastogenesis.[24]

Osteoclast Apoptosis Assay (TUNEL Assay)

This assay determines if this compound induces programmed cell death in mature osteoclasts.

Protocol for TUNEL Assay:

  • Cell Culture: Generate mature osteoclasts from mouse bone marrow cells as described in the osteoclastogenesis assay.

  • Treatment: Treat the mature osteoclasts with this compound for a specified period.

  • TUNEL Staining:

    • Fix the cells with 4% paraformaldehyde.[3]

    • Permeabilize the cells (e.g., with 0.1% Triton X-100).[9]

    • Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay using a commercial kit to label the fragmented DNA characteristic of apoptotic cells.[3][26]

    • Counterstain the nuclei with DAPI.[3]

  • Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Apoptotic cells will show positive TUNEL staining (e.g., green fluorescence) with condensed or fragmented nuclei (blue DAPI staining).

    • Calculate the percentage of apoptotic osteoclasts. An increase in apoptosis in this compound-treated cells suggests this as a mechanism of its bone-protective effect.[5]

Analysis of Cellular Signaling Pathways

This compound has been shown to inhibit RANKL-induced signaling pathways that are crucial for osteoclast differentiation and function.[24][25]

Protocol for Western Blot Analysis of ERK and JNK Activation:

  • Cell Culture and Treatment:

    • Use a murine macrophage cell line such as RAW264.7.[4][24]

    • Pre-treat the cells with this compound for a specified time.

    • Stimulate the cells with RANKL to induce the signaling cascade.

  • Protein Extraction:

    • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[27]

    • Block the membrane with a blocking buffer (e.g., 5% BSA in TBST).[27]

    • Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK), total ERK, phosphorylated JNK (p-JNK), and total JNK.[4][28][29]

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence detection system.[4]

  • Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

    • A reduction in RANKL-induced phosphorylation of ERK and JNK in this compound-treated cells indicates inhibition of these signaling pathways.[24]

Part 3: Data Presentation and Visualization

Quantitative Data Summary

Table 1: Effect of this compound on Bone Mineral Density (BMD) in Ovariectomized (OVX) Rats

Treatment GroupDose (mg/kg/day)Femur Neck BMD (% change from OVX control)Midshaft Femur BMD (% change from OVX control)
Sham Control-+28.3% (p < 0.01)+23.7% (p < 0.01)
OVX Control---
This compound1.25Prevention of decreasePrevention of decrease
This compound12.5Prevention of decreasePrevention of decrease

Data adapted from in vivo studies on ovariectomized adult female rats.[1]

Table 2: Effect of this compound on In Vitro Osteoclastogenesis

TreatmentConcentration (M)Inhibition of TRAP-positive OsteoclastsInduction of Osteoclast Apoptosis
Vehicle Control---
This compound10⁻⁸Significant (p < 0.001)Evident
This compound10⁻⁶Significant (p < 0.001)Evident
Estradiol-17β10⁻⁹-Significant (p < 0.001)

Data derived from in vitro studies using bone marrow cells from adult Balb/c mice.[5]

Diagrams

Experimental_Workflow cluster_invivo In Vivo Evaluation cluster_invitro In Vitro Evaluation Animal_Model Ovariectomized Animal Model (e.g., Rats, Monkeys) Ormeloxifene_Treatment This compound Administration Animal_Model->Ormeloxifene_Treatment BMD_Measurement BMD Measurement (DXA, pQCT) Ormeloxifene_Treatment->BMD_Measurement Biochemical_Markers Biochemical Marker Analysis (Serum, Urine) Ormeloxifene_Treatment->Biochemical_Markers Cell_Isolation Isolation of Bone Marrow Cells or RAW264.7 Culture Osteoclast_Differentiation Osteoclast Differentiation (with M-CSF and RANKL) Cell_Isolation->Osteoclast_Differentiation Ormeloxifene_Incubation Incubation with this compound Osteoclast_Differentiation->Ormeloxifene_Incubation Osteoclastogenesis_Assay Osteoclastogenesis Assay (TRAP Staining) Ormeloxifene_Incubation->Osteoclastogenesis_Assay Apoptosis_Assay Apoptosis Assay (TUNEL) Ormeloxifene_Incubation->Apoptosis_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot) Ormeloxifene_Incubation->Signaling_Analysis

Caption: Experimental workflow for evaluating this compound's effect on bone density.

Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds to ROS ROS Generation RANK->ROS This compound This compound This compound->ROS Inhibits MAPK MAPK Activation (ERK, JNK) This compound->MAPK Inhibits ROS->MAPK Transcription_Factors Transcription Factors (NF-κB, AP-1) MAPK->Transcription_Factors Osteoclastogenesis Osteoclast Differentiation & Survival Transcription_Factors->Osteoclastogenesis

Caption: this compound's inhibitory effect on the RANKL signaling pathway in osteoclasts.

References

Troubleshooting & Optimization

Ormeloxifene research side effects and management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the side effects and management of Ormeloxifene (B1196478) in a research context. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as Centchroman, is a non-steroidal selective estrogen receptor modulator (SERM).[1] As a SERM, it exhibits tissue-specific estrogenic and anti-estrogenic effects.[2] Its primary mechanism involves binding to estrogen receptors and modulating their activity. In the uterus and breast tissue, it generally acts as an estrogen antagonist, while in bone, it can exhibit estrogenic effects.[2][3] This dual activity allows it to be investigated for various applications, including as a contraceptive and for the management of dysfunctional uterine bleeding.[1][4]

Q2: What are the most commonly reported side effects of this compound in clinical research?

The most frequently observed side effects in clinical studies are menstrual irregularities, such as delayed or missed periods.[4] Other common side effects include headache, nausea, abdominal pain, and weight changes.[5][6]

Q3: How are the common side effects of this compound typically managed in a clinical trial setting?

Management of this compound's side effects is generally symptomatic. For headaches and abdominal pain, over-the-counter analgesics may be sufficient. Menstrual irregularities often resolve with continued use or after discontinuation of the drug.[5] Close monitoring of participants is crucial, and any severe or persistent side effects should prompt a re-evaluation of the treatment protocol. Regular follow-up appointments are recommended to monitor for any adverse effects.[4]

Q4: Are there any serious adverse events associated with this compound?

While generally well-tolerated, like other SERMs, there is a theoretical risk of thromboembolic events (blood clots).[7] However, clinical data on this for this compound is less extensive compared to other SERMs like tamoxifen (B1202) and raloxifene.[7]

Q5: What should be considered when designing an in vitro study with this compound?

Key considerations include selecting an appropriate cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells), determining the optimal concentration range of this compound, and choosing a suitable solvent (commonly DMSO). It is also important to include appropriate controls, such as a vehicle control (DMSO without this compound).

Troubleshooting Guides

In Vitro Cell-Based Assays
IssuePossible Cause(s)Recommended Solution(s)
Inconsistent results in cell viability assays (e.g., MTT, MTS) 1. Cell seeding density is not optimal.2. Uneven cell plating.3. Interference of this compound with the assay reagent.4. Contamination of cell culture.1. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.2. Ensure proper mixing of cell suspension before and during plating.3. Run a control with this compound in cell-free media to check for direct reaction with the assay reagent.[8]4. Regularly check for signs of contamination (e.g., changes in media color, turbidity, microscopic examination).
Low protein yield for Western blot analysis 1. Insufficient cell number.2. Inefficient cell lysis.3. Protein degradation.1. Start with a sufficient number of cells (e.g., a confluent 10 cm dish).2. Use a suitable lysis buffer containing protease and phosphatase inhibitors.3. Keep samples on ice during preparation and store lysates at -80°C for long-term storage.
High background in Western blots for signaling proteins (e.g., p-Akt) 1. Insufficient blocking.2. Primary antibody concentration is too high.3. Non-specific binding of secondary antibody.1. Increase blocking time or use a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).2. Titrate the primary antibody to determine the optimal concentration.3. Run a control with only the secondary antibody to check for non-specific binding.

Quantitative Data on Side Effects

The following table summarizes the incidence of common side effects reported in various clinical studies of this compound.

Side EffectStudy 1(N=50)[5]Study 2(N=75)[9]Study 3(N=100)[6]Study 4(N=120)[10]
Menstrual Irregularities
Amenorrhea10%26.98%8%-
Delayed Menstruation--14%-
Gastrointestinal
Nausea/Gastric Upset-4.76%--
Abdominal Pain4%4.76%--
Neurological
Headache2%3.17%--
Giddiness4%---
Other
Weight Gain----
Allergic Rash--2%-
Fever---3%

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the effect of this compound on the proliferation of breast cancer cell lines (e.g., MDA-MB-231).[11]

Materials:

  • MDA-MB-231 cells

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Procedure:

  • Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to attach for 24 hours.[11]

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. Final concentrations may range from 3.125 µM to 50 µM.[11] Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired time points (e.g., 24, 48, 72, and 144 hours).[11]

  • At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of PI3K/Akt Signaling Pathway

This protocol describes the analysis of key proteins in the PI3K/Akt pathway in cervical cancer cells (e.g., Caski cells) treated with this compound.[12]

Materials:

  • Caski cells

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Treat Caski cells with the desired concentrations of this compound (e.g., 20 µM) for a specified time (e.g., 24 hours).[12]

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[12]

In Vivo Animal Study Protocol (Xenograft Model)

This protocol is a general guideline for an in vivo study using an orthotopic xenograft mouse model to evaluate the anti-tumor effects of a brominated this compound analogue (Br-ORM) on cervical cancer.[13]

Materials:

  • Athymic nude mice

  • CaSki cervical cancer cells

  • Br-ORM

  • Vehicle control

Procedure:

  • Establish an orthotopic xenograft mouse model using CaSki cells.

  • Once tumors are established, randomize the mice into treatment and control groups.

  • Administer Br-ORM (e.g., 250 µ g/mouse , intraperitoneally, three times per week) to the treatment group.[13] The control group receives the vehicle.

  • Monitor tumor growth by measuring tumor volume at regular intervals.

  • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for β-catenin and EMT markers).[13]

Visualizations

SERM_Mechanism_of_Action This compound This compound ER Estrogen Receptor (ER) This compound->ER Binds to Target_Gene Target Gene (e.g., in Uterus) ER->Target_Gene Inhibits Binding to ERE Bone_Gene Target Gene (e.g., in Bone) ER->Bone_Gene Binds to ERE Estrogen Estrogen Estrogen->ER Binds to Transcription_Blocked Transcription Blocked (Anti-estrogenic effect) Target_Gene->Transcription_Blocked Transcription_Activated Transcription Activated (Estrogenic effect) Bone_Gene->Transcription_Activated

Caption: Simplified mechanism of this compound as a Selective Estrogen Receptor Modulator (SERM).

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Cell_Cycle_Progression Cell Cycle Progression pAkt->Cell_Cycle_Progression

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture (e.g., Caski cells) Treatment 2. This compound Treatment Cell_Culture->Treatment Lysis 3. Cell Lysis Treatment->Lysis Quantification 4. Protein Quantification Lysis->Quantification SDS_PAGE 5. SDS-PAGE Quantification->SDS_PAGE Transfer 6. Protein Transfer (PVDF) SDS_PAGE->Transfer Blocking 7. Blocking Transfer->Blocking Primary_Ab 8. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 9. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 10. ECL Detection & Imaging Secondary_Ab->Detection Analysis 11. Data Analysis Detection->Analysis

Caption: General experimental workflow for Western blot analysis.

References

Technical Support Center: Ormeloxifene Studies and Management of Menstrual Irregularities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ormeloxifene. The following information is intended to assist in managing menstrual irregularities that may be encountered during clinical and preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect the menstrual cycle?

This compound is a non-steroidal Selective Estrogen Receptor Modulator (SERM)[1]. It acts as an antagonist to estrogen receptors in the uterus and breast tissue, while having agonistic effects in other tissues like bone[1][2]. This tissue-specific action leads to its primary effects on the menstrual cycle. By acting as an anti-estrogen in the uterus, this compound disrupts the normal proliferation of the endometrium, leading to an asynchrony between the development of the uterine lining and ovulation[3][4]. This can result in changes to the menstrual cycle, including alterations in frequency, duration, and volume of bleeding[5].

Q2: What are the most common menstrual irregularities observed in this compound studies?

The most frequently reported menstrual irregularities in clinical studies with this compound are:

  • Delayed or irregular menstrual cycles: This is a common finding due to the disruption of the normal hormonal cycling and endometrial development[5].

  • Amenorrhea (absence of menstruation): This is a desired outcome in some therapeutic contexts, such as the management of dysfunctional uterine bleeding (DUB), but can be an adverse event in other studies[2][6].

  • Prolonged or heavy menstrual bleeding: While often used to treat heavy bleeding, paradoxically, some individuals may experience prolonged or heavy bleeding, particularly during the initial phase of treatment[7][8].

  • Oligomenorrhea (infrequent menstruation): This is another manifestation of the altered cycle regularity[9].

Q3: What is the typical dosing regimen for this compound in studies for Dysfunctional Uterine Bleeding (DUB)?

The standard dosage for the management of DUB is typically 60 mg of this compound administered orally twice a week for the first 12 weeks, followed by a maintenance dose of 60 mg once a week for the next 12 weeks[7][8][10].

Troubleshooting Guides for Menstrual Irregularities

Issue 1: Participant Reports Prolonged or Heavy Menstrual Bleeding

Experimental Protocol: Assessment and Management of Prolonged/Heavy Bleeding

  • Initial Assessment:

    • Confirm the duration and volume of bleeding using a validated tool such as the Pictorial Blood Loss Assessment Chart (PBAC)[10][11]. A PBAC score greater than 100 is generally indicative of menorrhagia.

    • Obtain a detailed history to rule out other potential causes of bleeding.

    • Perform a physical examination, including a pelvic exam, to assess for any anatomical abnormalities.

    • Conduct a transvaginal ultrasound to evaluate endometrial thickness and rule out uterine pathologies like fibroids or polyps[6].

    • Check hemoglobin and hematocrit levels to assess for anemia.

  • Management Strategy:

    • Continue this compound with Close Monitoring: In many cases, bleeding irregularities normalize with continued treatment. Continue the prescribed dose and monitor the participant closely for the next 1-2 cycles.

    • Short-term Hemostatic Agents: If bleeding is severe or causing significant distress, consider short-term intervention with hemostatic agents like tranexamic acid.

    • Hormonal Intervention: In persistent or severe cases, a short course of a progestin or a combined oral contraceptive may be considered to stabilize the endometrium and control bleeding.

    • Dose Adjustment/Discontinuation: If bleeding persists and is deemed unacceptable by the participant or investigator, consider dose reduction or discontinuation of this compound.

    • Investigate Underlying Pathology: If bleeding is persistent and heavy, further investigations such as hysteroscopy or endometrial biopsy may be warranted to rule out underlying endometrial pathology.

Issue 2: Participant Experiences Amenorrhea or Oligomenorrhea

Experimental Protocol: Assessment and Management of Amenorrhea/Oligomenorrhea

  • Initial Assessment:

    • Confirm the absence or infrequency of menses through a detailed menstrual history.

    • Rule out pregnancy with a sensitive urine or serum pregnancy test.

    • Assess for other potential causes of amenorrhea, such as significant weight change, stress, or excessive exercise.

    • Measure serum levels of follicle-stimulating hormone (FSH), luteinizing hormone (LH), prolactin, and thyroid-stimulating hormone (TSH) to rule out other endocrine causes.

  • Management Strategy:

    • If Amenorrhea is a Desired Outcome (e.g., in DUB trials):

      • Reassure the participant that this is an expected and often beneficial effect of the treatment[2].

      • Continue this compound at the prescribed dose.

    • If Amenorrhea is an Adverse Event:

      • Observation: If the participant is asymptomatic and not distressed by the absence of menses, a period of observation may be appropriate.

      • Hormonal Challenge: To confirm an estrogen-primed endometrium, a progestin challenge test can be performed. Withdrawal bleeding after the progestin course indicates that the endometrium is responsive.

      • Dose Reduction: Consider reducing the dose of this compound to see if regular cycles resume.

      • Temporary Discontinuation: If amenorrhea is persistent and concerning, temporary discontinuation of the drug may be necessary. Menstrual cycles usually resume upon cessation of treatment.

Quantitative Data Summary

ParameterPre-treatmentPost-treatment (this compound)Reference
Pictorial Blood Loss Assessment Chart (PBAC) Score
Median26527 (after 6 months)[12]
Mean35440 (after 24 weeks)[6]
Mean32983.9 (after 6 months)[13]
Hemoglobin (g/dL)
Mean9.1510.36 (after 6 months)[12]
Mean11.4111.86 (after 6 months)[6]
Mean7.529.57 (after 6 months)[14]
Endometrial Thickness (mm)
Mean11.817.63 (after 6 months)[12]
Mean8.256.01 (after 6 months)[6]
Mean9.576.70 (after 6 months)[14]

Visualizations

Ormeloxifene_Signaling_Pathway This compound This compound Estrogen_Receptor Estrogen Receptor (ER) in Uterus This compound->Estrogen_Receptor Blocks (Antagonist) Endometrial_Proliferation Endometrial Proliferation Estrogen_Receptor->Endometrial_Proliferation Stimulates Menstrual_Irregularity Menstrual Irregularity (Amenorrhea, Oligomenorrhea, Prolonged Bleeding) Estrogen_Receptor->Menstrual_Irregularity Leads to Estrogen Estrogen Estrogen->Estrogen_Receptor Binds to Endometrial_Proliferation->Menstrual_Irregularity Disruption of

Caption: this compound's antagonistic effect on uterine estrogen receptors.

Troubleshooting_Workflow_Prolonged_Bleeding Start Participant Reports Prolonged/Heavy Bleeding Assess Assess Severity (PBAC, Hb) Rule out other causes (Ultrasound) Start->Assess Decision1 Bleeding Severe? Assess->Decision1 Continue_Monitor Continue this compound with Close Monitoring Decision1->Continue_Monitor No Intervention Consider Short-term Hemostatic Agents or Hormonal Therapy Decision1->Intervention Yes Decision2 Bleeding Persists? Continue_Monitor->Decision2 Intervention->Decision2 Adjust_Dose Consider Dose Reduction or Discontinuation Decision2->Adjust_Dose Yes End Resolution/Management Plan Decision2->End No Investigate Further Investigation (Hysteroscopy, Biopsy) Adjust_Dose->Investigate Investigate->End

Caption: Workflow for managing prolonged or heavy bleeding in this compound studies.

Troubleshooting_Workflow_Amenorrhea Start Participant Reports Amenorrhea/Oligomenorrhea Assess Confirm Absence of Menses Rule out Pregnancy & Other Causes Start->Assess Decision1 Is Amenorrhea a Desired Outcome? Assess->Decision1 Reassure Reassure Participant Continue Treatment Decision1->Reassure Yes Manage_AE Manage as Adverse Event Decision1->Manage_AE No End Resolution/Management Plan Reassure->End Decision2 Is Participant Distressed? Manage_AE->Decision2 Observe Observation Decision2->Observe No Intervene Consider Progestin Challenge, Dose Reduction, or Temporary Discontinuation Decision2->Intervene Yes Observe->End Intervene->End

Caption: Workflow for managing amenorrhea or oligomenorrhea in this compound studies.

References

potential for ovarian cysts with long-term Ormeloxifene use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information regarding the potential for ovarian cyst formation with long-term Ormeloxifene (B1196478) use.

Frequently Asked Questions (FAQs)

Q1: Is there a known association between long-term this compound use and the development of ovarian cysts?

A1: Yes, several clinical studies have reported the development of ovarian cysts as a side effect of this compound treatment. The incidence of ovarian cyst formation in women treated with this compound for abnormal uterine bleeding has been reported to be between 7.1% and 28%.[1] These cysts are often described as "functional" in nature.[2]

Q2: What is the proposed mechanism by which this compound may lead to the formation of ovarian cysts?

A2: this compound is a Selective Estrogen Receptor Modulator (SERM) with tissue-specific estrogenic and anti-estrogenic effects.[3] While its primary contraceptive and therapeutic actions in dysfunctional uterine bleeding are attributed to its anti-estrogenic effects on the endometrium, its influence on the ovary is more complex.[3][4] One study indicated that this compound does not appear to prevent ovulation.[5] The development of functional ovarian cysts may be related to alterations in follicular development or atresia. As a SERM, this compound could potentially interfere with the normal feedback mechanisms of the hypothalamic-pituitary-ovarian (HPO) axis, although it is reported not to interfere with the HPO axis significantly.[4] Altered local estrogen signaling within the ovary could affect the maturation and regression of follicles, potentially leading to the persistence of follicular or corpus luteum cysts.

Q3: What are the typical characteristics of ovarian cysts associated with this compound use?

A3: The available literature suggests that ovarian cysts associated with this compound are generally simple, functional cysts.[2] These are typically fluid-filled sacs that can develop on the ovary. In many cases, these cysts are asymptomatic and may resolve spontaneously over subsequent menstrual cycles.

Q4: How are this compound-associated ovarian cysts typically diagnosed and monitored?

A4: Diagnosis and monitoring are primarily conducted through pelvic ultrasound, specifically transvaginal sonography (TVS). This imaging technique allows for the assessment of cyst size, location, and characteristics (e.g., simple vs. complex). Follow-up ultrasounds are often recommended to monitor for any changes in the cyst, such as an increase in size or the development of complex features, and to confirm spontaneous resolution.

Q5: What is the recommended management for a patient who develops an ovarian cyst while on long-term this compound therapy?

A5: Management depends on the characteristics of the cyst and the patient's symptoms. For asymptomatic, simple cysts, a period of watchful waiting with follow-up ultrasound is a common approach. If a cyst persists, grows, or becomes complex or symptomatic, further evaluation by a gynecologist is warranted to determine the need for further intervention.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Incidental finding of an ovarian cyst on imaging in an asymptomatic patient on this compound. Formation of a functional ovarian cyst, a known side effect.- Characterize the cyst using transvaginal ultrasound. - For simple cysts, follow up with a repeat ultrasound in a few menstrual cycles to monitor for resolution.
Patient on this compound presents with pelvic pain and a diagnosed ovarian cyst. Cyst may be enlarging, hemorrhagic, or undergoing torsion.- Immediate clinical evaluation is necessary. - Transvaginal ultrasound to assess cyst characteristics and blood flow to the ovary. - Consider discontinuation of this compound in consultation with the prescribing physician.
A simple ovarian cyst persists for several cycles in a patient on this compound. The cyst may not be resolving spontaneously.- Continued monitoring with serial transvaginal ultrasounds. - Consultation with a gynecologist to discuss further management options, which may include surgical evaluation if the cyst is large, symptomatic, or develops complex features.

Data Presentation

Table 1: Incidence of Ovarian Cysts in Clinical Studies of this compound for Abnormal Uterine Bleeding

Study Dosage Regimen Duration of Treatment Incidence of Ovarian Cysts (%)
Kriplani A, et al. (2009)60 mg twice a week for 3 months, then once a week for 1 month4 months7.1
Grover S, et al. (2013)60 mg twice a week for 12 weeks, then once a weekNot specified27.3

Experimental Protocols

Protocol: Preclinical Assessment of Ovarian Effects of Long-Term this compound Administration in a Rodent Model
  • Animal Model: Female Sprague-Dawley rats (8-10 weeks old) with regular estrous cycles.

  • Groups:

    • Control Group: Vehicle administration.

    • This compound Group: Administration of this compound at a clinically relevant dose, adjusted for animal body weight.

  • Dosing: Oral gavage, once weekly for a period of 6 months to simulate long-term use.

  • Monitoring:

    • Estrous Cyclicity: Daily vaginal smears to monitor for any disruptions in the estrous cycle.

    • Hormone Levels: Blood samples collected at regular intervals for analysis of serum levels of Luteinizing Hormone (LH), Follicle-Stimulating Hormone (FSH), Estradiol, and Progesterone.

    • Ovarian Morphology: High-resolution ultrasound imaging of the ovaries at baseline and at specified time points throughout the study to detect the presence and characteristics of any cystic structures.

  • Terminal Procedures:

    • At the end of the study period, animals are euthanized.

    • Ovaries are collected, weighed, and processed for histopathological examination.

  • Histopathology: Ovarian tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E). A veterinary pathologist examines the sections to identify and characterize any follicular cysts, corpus luteum cysts, or other ovarian abnormalities.

Protocol: Histopathological Examination of Ovarian Cysts
  • Gross Examination:

    • Record the dimensions and weight of the ovarian specimen.

    • Describe the external surface of the ovary.

    • Section the ovary and describe the cyst's location, size, and whether it is unilocular or multilocular.

    • Describe the cyst contents (e.g., serous, mucinous, hemorrhagic).

    • Examine the inner lining of the cyst for any irregularities or solid areas.

  • Tissue Processing:

    • Representative sections of the cyst wall, including any solid or papillary areas, are taken.

    • Tissues are fixed in 10% neutral buffered formalin.

    • Standard tissue processing is performed, followed by embedding in paraffin (B1166041) wax.

  • Microscopic Examination:

    • Sections of 4-5 micrometers are cut and stained with Hematoxylin and Eosin (H&E).

    • A pathologist examines the slides to determine the cellular lining of the cyst (e.g., granulosa cells for a follicular cyst, luteinized granulosa cells for a corpus luteum cyst) and to rule out any signs of malignancy.

Visualizations

Signaling Pathways and Logical Relationships

G This compound This compound Estrogen_Receptor Estrogen Receptor (ER) in Ovary This compound->Estrogen_Receptor Binds to Altered_Signaling Altered Intra-ovarian Estrogen Signaling Estrogen_Receptor->Altered_Signaling Modulates Follicular_Development Disrupted Follicular Development/Atresia Altered_Signaling->Follicular_Development Functional_Cyst Functional Ovarian Cyst (Follicular/Luteal) Follicular_Development->Functional_Cyst

Caption: Proposed mechanism of this compound-induced functional ovarian cyst formation.

Experimental Workflow

G Start Start: Patient on Long-Term This compound Ultrasound Pelvic Ultrasound (Transvaginal) Start->Ultrasound Cyst_Detected Ovarian Cyst Detected? Ultrasound->Cyst_Detected No_Cyst No Cyst: Continue Routine Monitoring Cyst_Detected->No_Cyst No Characterize Characterize Cyst: Simple vs. Complex, Size Cyst_Detected->Characterize Yes Simple_Cyst Simple Cyst? Characterize->Simple_Cyst Complex_Cyst Complex Cyst: Refer to Gynecologist Simple_Cyst->Complex_Cyst No Follow_Up Follow-up Ultrasound (e.g., in 3 months) Simple_Cyst->Follow_Up Yes Resolved Cyst Resolved? Follow_Up->Resolved Continue_Monitoring Continue Routine Monitoring Resolved->Continue_Monitoring Yes Persistent_Cyst Persistent Cyst: Gynecologist Consultation Resolved->Persistent_Cyst No

Caption: Clinical workflow for monitoring ovarian cysts in this compound users.

References

Ormeloxifene in Cancer Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ormeloxifene in cancer research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer?

This compound is a non-steroidal selective estrogen receptor modulator (SERM). In cancer, it exhibits a dual mechanism of action. It can act as an estrogen receptor (ER) antagonist in ER-positive cancer cells, similar to other SERMs. However, it also demonstrates anti-cancer activity in ER-negative cancers, indicating ER-independent mechanisms. These include the modulation of key signaling pathways that control cell proliferation, apoptosis, and metastasis.[1]

Q2: In which cancer types has this compound shown pre-clinical anti-cancer activity?

Pre-clinical studies have demonstrated the anti-cancer potential of this compound in a variety of cancers, including:

  • Breast Cancer (both ER-positive and ER-negative)[1]

  • Ovarian Cancer (including cisplatin-resistant lines)[2][3]

  • Prostate Cancer[4]

  • Cervical Cancer[5][6]

  • Head and Neck Squamous Cell Carcinoma (HNSCC)[1]

  • Chronic Myeloid Leukemia (CML)[1]

  • Hepatocellular Carcinoma

Q3: What are the known signaling pathways affected by this compound in cancer cells?

This compound has been shown to modulate several critical signaling pathways involved in cancer progression:

  • PI3K/Akt/mTOR Pathway: It inhibits the phosphorylation of Akt, a key protein in this pro-survival pathway, leading to decreased cell proliferation and enhanced apoptosis.[1][7][8]

  • Wnt/β-catenin Pathway: It can suppress this pathway by promoting the degradation of β-catenin and inhibiting its nuclear translocation, thereby downregulating target genes involved in cell proliferation and epithelial-mesenchymal transition (EMT).[4][9][10][11]

  • ERK Pathway: In some cancer types, like Chronic Myeloid Leukemia, this compound can induce apoptosis through the modulation of the ERK pathway.[1]

  • STAT3 Pathway: Inhibition of the PI3K/Akt pathway by this compound can also lead to the suppression of STAT3 signaling.[1]

Troubleshooting Guides

In Vitro Experiments

Problem: Poor solubility of this compound in aqueous media.

  • Cause: this compound hydrochloride is sparingly soluble in water.

  • Solution:

    • Stock Solution Preparation: Prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. For cell culture experiments, ensure the final concentration of the organic solvent in the medium is low (typically <0.1% to <0.5%) to avoid solvent-induced cytotoxicity.

    • Solubilization Technique: For formulation development, techniques like solid dispersion using carriers such as β-cyclodextrin can enhance the dissolution rate and bioavailability.

Problem: Inconsistent results in cell viability assays (e.g., MTT, XTT).

  • Cause: Inconsistencies can arise from variations in cell seeding density, drug concentration, incubation time, or the metabolic state of the cells. The presence of serum or phenol (B47542) red in the culture medium can also generate background signal.

  • Troubleshooting Steps:

    • Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that ensures logarithmic growth throughout the assay period.

    • Verify Drug Concentration: Ensure accurate preparation of serial dilutions from a fresh stock solution for each experiment.

    • Standardize Incubation Time: Use a consistent incubation time for all experiments with a particular cell line.

    • Control for Solvent Effects: Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) to account for any effects of the solvent on cell viability.

    • Background Correction: Use wells with medium only (no cells) to measure and subtract the background absorbance.

Problem: Difficulty in detecting apoptosis at low concentrations of this compound.

  • Cause: The induction of apoptosis is often dose- and time-dependent. Lower concentrations may require longer incubation periods to show a significant effect.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time point for detecting apoptosis at your desired concentration.

    • Use a Sensitive Assay: Employ a sensitive and early marker of apoptosis, such as Annexin V staining, which can detect phosphatidylserine (B164497) externalization before significant DNA fragmentation occurs.

    • Combine with other agents: Consider co-treatment with other chemotherapeutic agents, as this compound has been shown to sensitize cancer cells to other drugs.

In Vivo Experiments

Problem: Lack of tumor regression in xenograft models despite in vitro efficacy.

  • Cause: Discrepancies between in vitro and in vivo results can be due to several factors, including poor bioavailability, rapid metabolism of the drug in the animal model, or differences in the tumor microenvironment.[12][13][14]

  • Troubleshooting Steps:

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Conduct PK/PD studies to determine the optimal dosing regimen and route of administration to achieve and maintain therapeutic concentrations of this compound in the tumor tissue.

    • Nanoformulations: Consider using nanoformulations, such as PLGA-based nanoparticles, which have been shown to improve the bioavailability and tumor-specific delivery of this compound.[8]

    • Orthotopic vs. Subcutaneous Models: If using a subcutaneous xenograft model, consider an orthotopic model which better recapitulates the native tumor microenvironment and may provide a more accurate assessment of therapeutic efficacy.

Problem: Toxicity or adverse side effects in animal models.

  • Cause: While generally well-tolerated, high doses or chronic administration of this compound may lead to toxicity.

  • Troubleshooting Steps:

    • Dose-Escalation Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.

    • Monitor Animal Health: Closely monitor the animals for signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

    • Histopathological Analysis: At the end of the study, perform histopathological analysis of major organs to assess for any drug-related toxicity.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
Prostate CancerPC322
DU14517[4]
Cervical CancerCaSki15-20[2][6]
SiHa15-20[2][5][6]
Breast CancerMDA-MB-231~50 (for 76% cytotoxicity at 24h)[15]

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.

Apoptosis (Annexin V) Assay
  • Cell Treatment: Treat cells with this compound for the desired time and concentration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI/7-AAD negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis for PI3K/Akt and Wnt/β-catenin Pathways
  • Cell Lysis: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, β-catenin, GSK3β) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin or GAPDH.

Xenograft Mouse Model
  • Cell Implantation: Subcutaneously or orthotopically inject cancer cells into immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 50-100 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., intraperitoneally or orally) according to a predetermined dosing schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (based on tumor size limits or a set time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blot).

Mandatory Visualization

Ormeloxifene_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits p21_p27 p21/p27 This compound->p21_p27 enhances expression Akt Akt PI3K->Akt activates pAkt p-Akt mTOR mTOR pAkt->mTOR activates Apoptosis Apoptosis pAkt->Apoptosis inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation promotes p21_p27->Cell_Proliferation inhibits

Caption: this compound's inhibition of the PI3K/Akt/mTOR signaling pathway.

Ormeloxifene_Wnt_Beta_Catenin_Pathway This compound This compound GSK3b GSK3β This compound->GSK3b activates Beta_Catenin_Nucleus β-catenin (Nucleus) This compound->Beta_Catenin_Nucleus inhibits nuclear localization Beta_Catenin_Cytoplasm β-catenin (Cytoplasm) GSK3b->Beta_Catenin_Cytoplasm phosphorylates for degradation Beta_Catenin_Cytoplasm->Beta_Catenin_Nucleus translocation Degradation Degradation Beta_Catenin_Cytoplasm->Degradation TCF_LEF TCF/LEF Beta_Catenin_Nucleus->TCF_LEF binds to Target_Genes Target Gene Transcription (e.g., Cyclin D1, c-Myc) TCF_LEF->Target_Genes activates Cell_Proliferation Cell Proliferation Target_Genes->Cell_Proliferation promotes Experimental_Workflow_this compound cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Lines Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability (MTT/XTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis (Annexin V) Treatment->Apoptosis_Assay Western_Blot Western Blot (Signaling Pathways) Treatment->Western_Blot Xenograft_Model Xenograft Model (e.g., Nude Mice) Viability_Assay->Xenograft_Model Informs In Vivo Dose Selection In_Vivo_Treatment This compound Administration Xenograft_Model->In_Vivo_Treatment Tumor_Measurement Tumor Growth Measurement In_Vivo_Treatment->Tumor_Measurement Endpoint_Analysis Endpoint Analysis (Tumor Excision, IHC) Tumor_Measurement->Endpoint_Analysis

References

Technical Support Center: Optimizing Ormeloxifene for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Ormeloxifene (B1196478) in in vitro experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action in vitro?

This compound (also known as Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1][2] In vitro, it functions by binding to estrogen receptors (ERs), exhibiting a higher affinity for ERα than ERβ.[1][3] This interaction allows it to act as an estrogen antagonist in certain cell types, such as those in the endometrium and breast, by blocking estrogen-mediated proliferation.[1][4] Beyond its SERM activity, this compound has been shown to modulate other critical signaling pathways independent of ER expression, including the Wnt/β-catenin and PI3K/mTOR pathways, and to induce apoptosis.[5][6][7]

Q2: What is a recommended starting concentration range for this compound in cell culture?

A broad concentration range of 5 µM to 40 µM is a suitable starting point for most cancer cell lines.[5] Significant anti-proliferative effects are often observed between 10 µM and 25 µM after 48 hours of treatment.[5][8] However, the optimal concentration is cell-line specific. For instance, an IC50 of 7.5 µM has been reported in the K562 leukemia cell line, while IC50 values in cervical cancer cells like CaSki and SiHa are typically between 15-20 µM.[4][9] It is always recommended to perform a dose-response curve to determine the IC50 for your specific cell line.

Q3: How should I prepare and store this compound for in vitro use?

This compound has low aqueous solubility.[10] For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working concentrations, dilute the stock solution in the cell culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level for your cells (typically <0.5%).[11]

Q4: Which cell lines are appropriate for studying the effects of this compound?

The choice of cell line depends on the research focus.

  • ER-Positive Breast Cancer: MCF-7 cells are commonly used to study ER-dependent mechanisms.[2]

  • ER-Negative Breast Cancer: MDA-MB-231 cells are used to investigate ER-independent effects.[2][7]

  • Cervical Cancer: HeLa, CaSki, and SiHa cells are responsive to this compound's anti-proliferative and pro-apoptotic effects.[4][5][8]

  • Prostate Cancer: DU145 cells have been used to study its impact on Wnt/β-catenin signaling.[6]

  • Leukemia: The K562 cell line has been used to demonstrate this compound's ability to induce megakaryocytic differentiation.[9]

Troubleshooting Guide

Problem: I am not observing any significant anti-proliferative or apoptotic effect.

  • Verify Drug Concentration and Activity: Ensure your calculations and dilutions are correct. Prepare fresh dilutions from your stock for each experiment, as the compound's stability in culture media can be a factor.[11]

  • Check Solubility: After diluting the DMSO stock in your media, visually inspect for any precipitation. Poor solubility can drastically reduce the effective concentration.[10]

  • Extend Incubation Time: Some effects, like apoptosis or significant cell cycle arrest, may require longer incubation periods (e.g., 48-72 hours).[5][7]

  • Assess Target Expression: If you are studying ER-dependent effects, confirm that your chosen cell line expresses a sufficient level of estrogen receptors.[11]

Problem: I am observing high levels of cell death in my vehicle control wells.

  • Reduce Solvent Concentration: The final concentration of DMSO in the culture medium may be too high for your specific cell line. Perform a toxicity test with varying concentrations of DMSO (e.g., 0.1% to 1.0%) to determine the maximum tolerable level. A concentration below 0.5% is generally considered safe.[11]

  • Evaluate Cell Health: Ensure you are using cells that are in the logarithmic growth phase, have a high viability before seeding, and are free from contamination.[11]

Problem: My results show high variability between replicate experiments.

  • Standardize Cell Seeding: Inconsistent cell numbers at the start of an experiment are a major source of variability. Always perform an accurate cell count (e.g., using a hemocytometer or automated cell counter) before plating.[11]

  • Control for Cell Passage Number: Use cells within a consistent and limited range of passage numbers, as cellular characteristics and drug sensitivity can change over time in culture.

  • Ensure Homogeneous Drug Distribution: After adding this compound to the wells, ensure it is mixed thoroughly but gently with the media to achieve a uniform concentration.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation TimeObserved EffectReference
HeLaCervical CancerMTT10 - 2048 hSignificant decrease in cell viability[5]
CaSki & SiHaCervical CancerMTS15 - 20 (IC50)48 hInhibition of cell proliferation[4][8]
MCF-7Breast Cancer (ER+)Proliferation~10 - 20-Inhibition of cell proliferation[2]
MDA-MB-231Breast Cancer (ER-)Proliferation~10 - 20-Inhibition of cell proliferation[2]
DU145Prostate CancerWestern Blot10 - 2024 hAltered β-catenin distribution[6]
K562Myeloid LeukemiaDifferentiation7.5 (IC50)24 - 48 hInduction of megakaryocytic differentiation[9]

Table 2: Experimental Conditions for this compound-Induced Cellular Effects

EffectCell Line(s)Concentration (µM)Incubation TimeAssayReference
Apoptosis InductionHeLa10 - 2048 hAnnexin V-FITC / PI Staining[5]
Apoptosis InductionCaSki & SiHa20 - 2524 hAnnexin V-7AAD Staining[12]
G1/S Phase ArrestCervical Cancer Cells10 - 2024 hFlow Cytometry[4][13]
Colony Formation InhibitionCervical Cancer Cells2.5 - 7.57 daysClonogenic Assay[13]
Wnt/β-catenin InhibitionHeLa10 - 2048 hqPCR / Western Blot[5]

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (MTS Assay)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[4][13]

  • Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 1, 5, 10, 20, 40 µM) and a vehicle control (DMSO).[5][13]

  • Incubation: Incubate the plate for 48 hours.[4][13]

  • MTS Addition: Add 20 µL of MTS reagent to each well.[4][13]

  • Final Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[4][13]

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Apoptosis Analysis (Annexin V Staining)

  • Cell Seeding: Seed cells in 6-well plates and grow them to approximately 60-80% confluency.[5][13]

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) and a vehicle control for 24-48 hours.[5][13]

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.

  • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[13]

  • Analysis: Analyze the samples by flow cytometry within one hour.

Visualizing this compound's Mechanism of Action

G cluster_0 Experimental Workflow cluster_1 Downstream Assays prep Prepare this compound Stock (in DMSO) seed Seed Cells in Multi-well Plate prep->seed treat Treat Cells with Working Concentrations seed->treat incubate Incubate (24-72 hours) treat->incubate viability Cell Viability (MTS/MTT) incubate->viability apoptosis Apoptosis (Annexin V) incubate->apoptosis cellcycle Cell Cycle (Flow Cytometry) incubate->cellcycle protein Protein Expression (Western Blot) incubate->protein analysis Data Acquisition & Analysis viability->analysis apoptosis->analysis cellcycle->analysis protein->analysis

Caption: General experimental workflow for in vitro studies with this compound.

G orm This compound wnt Wnt Signaling orm->wnt beta_cat β-catenin (Cytoplasmic) wnt->beta_cat prevents degradation beta_cat_nuc β-catenin (Nuclear) beta_cat->beta_cat_nuc translocation tcf TCF/LEF cyclin Cyclin D1 Expression beta_cat_nuc->cyclin promotes transcription tcf->cyclin promotes transcription prolif Cell Proliferation & G1 Progression cyclin->prolif

Caption: this compound inhibits the Wnt/β-catenin signaling pathway.[5]

G orm This compound pi3k PI3K orm->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor growth Cell Growth & Survival mtor->growth

Caption: this compound suppresses the PI3K/mTOR signaling pathway.[5][7]

G orm This compound mito Mitochondrial Membrane Depolarization orm->mito caspase Caspase Activation mito->caspase parp PARP Cleavage caspase->parp apoptosis Apoptosis parp->apoptosis

Caption: this compound induces apoptosis via the mitochondrial pathway.[2][13]

References

Technical Support Center: Improving Ormeloxifene Solubility for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to overcome challenges related to Ormeloxifene's poor aqueous solubility in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge for cell culture?

This compound (also known as Centchroman) is a non-steroidal Selective Estrogen Receptor Modulator (SERM).[1] Like many hydrophobic compounds, it has very low solubility in aqueous solutions such as cell culture media.[2] This can lead to the compound precipitating or "crashing out" of solution when a concentrated stock (usually in an organic solvent) is diluted into the aqueous media, making it difficult to achieve accurate and reproducible experimental concentrations.[3]

Q2: What is the best solvent for preparing an this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for in vitro assays.[4][5] It is capable of dissolving a wide range of nonpolar and polar compounds and is miscible with water and cell culture media.[4]

Q3: How can I prevent this compound from precipitating in my cell culture medium?

Preventing precipitation requires careful technique. Key strategies include:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final volume of media. Instead, perform a serial or stepwise dilution, first creating an intermediate dilution in a smaller volume of pre-warmed media.[3]

  • Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C. Adding a cold compound solution to warm media can cause it to precipitate.[3]

  • Gentle Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling.[6] This helps to disperse the compound quickly and avoid localized high concentrations that promote precipitation.[3]

  • Control Final Solvent Concentration: Keep the final concentration of DMSO in your culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells.[4][7][8]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

The tolerance to DMSO is cell-line specific. However, a general guideline is to keep the final concentration at or below 0.5% (v/v) to avoid significant cytotoxicity or off-target effects.[4][7] It is crucial to run a vehicle control experiment, where cells are treated with the same final concentration of DMSO used in your drug treatments, to distinguish between solvent-induced and drug-induced effects.[9]

Troubleshooting Guide

Problem / Issue Potential Cause Recommended Solution(s)
Compound precipitates immediately upon addition to media. The final concentration exceeds its solubility limit in the aqueous medium. Rapid dilution creates localized high concentrations.1. Lower the Final Concentration: Determine the maximum soluble concentration with a pilot test.[3] 2. Refine Dilution Technique: Use the stepwise dilution method described in the protocol below.[3] 3. Lower the Stock Concentration: Making a less concentrated stock solution in DMSO may help.[10]
Media becomes cloudy or turbid over time in the incubator. The compound has low kinetic solubility and is slowly precipitating at 37°C. Chelation with media components (e.g., divalent cations) can also occur.[6][11]1. Prepare Fresh: Make the final working solution immediately before treating the cells.[6] 2. Visually Inspect: Always check plates or flasks for visible precipitate under a microscope before and during the experiment.[12]
High variability in experimental results. Inconsistent dosing due to partial precipitation or improper stock solution handling.1. Confirm Solubility: Ensure your working concentration is below the solubility limit in your specific media.[4] 2. Proper Stock Handling: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[4] 3. Vortex Before Use: Briefly vortex the stock solution vial after thawing and before making dilutions.
Cells show signs of toxicity, but it might be the solvent. The final concentration of the organic solvent (e.g., DMSO) is too high for the specific cell line.1. Run a Vehicle Control: Treat a set of cells with media containing the highest concentration of DMSO used in the experiment.[9] 2. Reduce Solvent Concentration: Lower the final DMSO concentration to <0.1% if toxicity is observed. This may require preparing a lower concentration stock.

Quantitative Data: Solubility of Related SERMs

Compound Solvent Approximate Solubility Notes
Arzoxifene Hydrochloride DMSO~25 mg/mL (48.8 mM)Heating and sonication may be required.[13]
Tamoxifen DMSO~2 mg/mLSparingly soluble in aqueous buffers.[5]
Tamoxifen Ethanol~20 mg/mLCan be diluted into aqueous buffer (e.g., 1:2 ethanol:PBS) for a final solubility of ~0.3 mg/mL.[5]

Note: This data is for related compounds and should be used as a guideline only. Always determine the solubility of your specific compound lot empirically.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

Materials:

  • This compound powder (Molecular Weight: ~475.6 g/mol for free base)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber, or foil-wrapped microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent moisture condensation.

  • Weigh: Carefully weigh out ~4.76 mg of this compound powder.

  • Transfer: Transfer the weighed powder into a sterile amber microcentrifuge tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube.

  • Mix: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear and free of any visible particulates.

  • Store: Aliquot the stock solution into small, single-use volumes in tightly sealed amber tubes. Store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell Treatment

This protocol describes the recommended stepwise dilution method to minimize precipitation when preparing the final working solution in cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium, pre-warmed to 37°C

  • Sterile conical or microcentrifuge tubes

Procedure:

  • Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. Briefly vortex to ensure homogeneity.

  • Prepare Intermediate Dilution (e.g., 100 µM):

    • In a sterile tube, add 990 µL of pre-warmed cell culture medium.

    • Add 10 µL of the 10 mM stock solution to the medium.

    • Mix immediately by gentle vortexing or by pipetting up and down. This creates a 100 µM intermediate solution with 1% DMSO.

  • Prepare Final Working Dilution (e.g., 10 µM):

    • In a separate sterile tube containing the final volume of pre-warmed medium for your experiment (e.g., 9 mL), add the required volume of the intermediate solution (e.g., 1 mL).

    • To prepare 10 mL of a 10 µM final solution, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium.

    • Mix gently but thoroughly. The final DMSO concentration in this example will be 0.1%.

  • Treat Cells: Immediately add the final working solution to your cell culture plates. Visually inspect the medium for any signs of precipitation.

Visualizations

G cluster_prep Phase 1: Stock Solution Preparation cluster_dilution Phase 2: Working Solution Preparation cluster_treat Phase 3: Cell Treatment Powder This compound Powder Stock 10 mM Stock Solution (-20°C) Powder->Stock Dissolve & Vortex Solvent Anhydrous DMSO Solvent->Stock Intermediate Intermediate Dilution (e.g., 100 µM) Stock->Intermediate Step 1: 1:100 Dilution Media1 Pre-warmed Media (37°C) Media1->Intermediate Working Final Working Solution (e.g., 10 µM in <0.5% DMSO) Intermediate->Working Step 2: 1:10 Dilution Media2 Final Volume Pre-warmed Media Media2->Working Cells Cells in Culture Plate Working->Cells Add to cells immediately Incubate Incubate & Analyze Cells->Incubate

Caption: Experimental workflow for preparing this compound for cell culture.

G cluster_n Nuclear Events This compound This compound (SERM) ER Estrogen Receptor (ERα / ERβ) This compound->ER Competitively Binds Complex This compound-ER Complex ER->Complex Estrogen Estrogen Estrogen->ER Binds & Activates Nucleus Nucleus ERE Estrogen Response Element (ERE) Transcription Altered Gene Transcription ERE->Transcription Modulates Response Tissue-Specific Response Transcription->Response Antagonist Antagonist Effect (e.g., Breast, Uterus) Response->Antagonist Agonist Agonist Effect (e.g., Bone) Response->Agonist

Caption: Simplified signaling pathway for this compound as a SERM.

References

Technical Support Center: Enhancing Ormeloxifene Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on formulation strategies to enhance the oral bioavailability of Ormeloxifene (B1196478). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to this compound's oral bioavailability?

This compound is a selective estrogen receptor modulator (SERM) with poor aqueous solubility. This low solubility is a significant factor limiting its dissolution in gastrointestinal fluids, which in turn leads to low and variable oral bioavailability.[1]

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

Several advanced formulation strategies have shown promise in improving the dissolution and subsequent absorption of this compound. These include:

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix in an amorphous state can significantly enhance its dissolution rate.[1]

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range increases the surface area available for dissolution, leading to improved bioavailability. This includes techniques like polymeric nanoparticles and nanoemulsions.[2][3][4]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine oil-in-water emulsions or microemulsions in the gastrointestinal tract, facilitating the solubilization and absorption of lipophilic drugs like this compound.[5][6]

Q3: How do solid dispersions improve the bioavailability of this compound?

Solid dispersions enhance the bioavailability of this compound by converting the drug from a crystalline to a more soluble amorphous form.[1] The hydrophilic carrier promotes wetting and dispersibility of the drug, leading to a faster dissolution rate upon contact with gastrointestinal fluids.

Q4: What are the advantages of using nanoformulations for this compound delivery?

Nanoformulations offer several advantages for this compound delivery, including:

  • Increased Surface Area: Nanoparticles have a much larger surface area-to-volume ratio compared to microparticles, which enhances the dissolution rate.

  • Improved Cellular Uptake: Nano-sized particles can be more readily taken up by cells, potentially leading to increased efficacy, particularly in applications like cancer therapy.[2][4][7]

  • Targeted Delivery: Nanoformulations can be engineered for targeted delivery to specific tissues or cells, which can enhance therapeutic outcomes and reduce side effects.[2]

Q5: How do SEDDS formulations work to improve this compound absorption?

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants containing the dissolved drug.[6] Upon gentle agitation in the gastrointestinal fluids, they spontaneously form fine oil-in-water emulsions or microemulsions.[6] This pre-dissolved state of this compound within the fine emulsion droplets provides a large surface area for absorption, bypassing the dissolution step which is often the rate-limiting factor for poorly soluble drugs.

Troubleshooting Guides

Solid Dispersion Formulations
Issue Potential Cause Troubleshooting Steps
Low Drug Loading Poor solubility of this compound in the selected carrier.- Screen different hydrophilic carriers (e.g., β-cyclodextrin, PVP, PEG 6000) to find one with better solubilizing capacity for this compound.[1]- Optimize the drug-to-carrier ratio. Higher carrier ratios may improve solubilization but will decrease the overall drug load.
Incomplete Conversion to Amorphous Form Insufficient interaction between the drug and the carrier during preparation.- In the kneading method, ensure thorough and uniform mixing of the drug and carrier with the kneading liquid to form a homogenous paste.[1]- Optimize the kneading time and the amount of solvent used.- For melt-based methods, ensure the processing temperature is above the melting point of the drug-carrier mixture to achieve complete miscibility.
Phase Separation or Recrystallization on Storage Thermodynamic instability of the amorphous state. The polymer carrier may not be effectively inhibiting nucleation and crystal growth.- Select a polymer carrier that has strong interactions (e.g., hydrogen bonding) with this compound.- Store the solid dispersion in a desiccator at low temperature and humidity to minimize moisture-induced recrystallization.- Incorporate a secondary polymer or a surfactant to further stabilize the amorphous drug.
Poor Dissolution Enhancement The chosen carrier is not sufficiently hydrophilic or does not effectively prevent drug precipitation upon dissolution.- Use carriers with higher aqueous solubility.- Incorporate a precipitation inhibitor into the formulation.
Nanoformulation Development
Issue Potential Cause Troubleshooting Steps
Large Particle Size or Polydispersity - Inappropriate formulation parameters (e.g., polymer/surfactant concentration, drug loading).- Inefficient homogenization or stirring during preparation.- Optimize the concentration of the polymer (e.g., PLGA) and stabilizer (e.g., PVA).[7]- Adjust the stirring speed and the rate of addition of the organic phase to the aqueous phase in nanoprecipitation methods.[7]- For nanoemulsions, optimize the homogenization speed and duration.
Low Encapsulation Efficiency Drug leakage into the external phase during formulation. Poor affinity of the drug for the nanoparticle core.- Optimize the drug-to-polymer ratio.- Use a polymer that has a high affinity for this compound.- In emulsion-based methods, adjust the solvent evaporation rate to allow for efficient drug entrapment.
Particle Aggregation Insufficient surface stabilization. Inappropriate zeta potential.- Increase the concentration of the stabilizing agent (e.g., surfactant or polymer).- Adjust the pH or ionic strength of the dispersion medium to achieve a suitable zeta potential (typically > |±20| mV for electrostatic stabilization).
Instability During Storage (e.g., Ostwald Ripening) The formulation is thermodynamically unstable.- Optimize the choice of oil and surfactant in nanoemulsions for better stability.- Lyophilize the nanoparticle suspension with a suitable cryoprotectant to improve long-term stability.
Self-Emulsifying Drug Delivery Systems (SEDDS)
Issue Potential Cause Troubleshooting Steps
Poor Self-Emulsification - Inappropriate ratio of oil, surfactant, and co-surfactant.- Low HLB (Hydrophile-Lipophile Balance) value of the surfactant system.- Construct a pseudo-ternary phase diagram to identify the optimal ratios of the components that lead to spontaneous emulsification.[5]- Use a combination of surfactants with appropriate HLB values (typically >12 for o/w emulsions) to achieve efficient emulsification.[6]
Drug Precipitation Upon Dilution The drug is not sufficiently solubilized in the resulting emulsion droplets, leading to supersaturation and precipitation.- Increase the concentration of the surfactant and/or co-surfactant to enhance the solubilization capacity of the microemulsion.- Incorporate a polymeric precipitation inhibitor into the formulation.
Incompatibility with Capsule Shells The lipid and surfactant components of the SEDDS formulation can interact with and soften gelatin capsules.- Use hydroxypropyl methylcellulose (B11928114) (HPMC) capsules, which are more compatible with lipid-based formulations.- Incorporate high-viscosity liquid or semi-solid excipients to minimize interactions with the capsule shell.
Variability in in-vivo Performance The formulation's performance is sensitive to the conditions in the gastrointestinal tract (e.g., pH, digestive enzymes).- Evaluate the robustness of the SEDDS formulation to dilution in different physiological media (e.g., simulated gastric and intestinal fluids).- Assess the impact of lipolysis on drug release and solubilization by performing in-vitro lipolysis studies.

Quantitative Data on Bioavailability Enhancement

The following table summarizes the available quantitative data on the enhancement of bioavailability for this compound and related compounds using different formulation strategies.

Compound Formulation Strategy Key Pharmacokinetic Parameters Fold Increase in Bioavailability (AUC) Reference
Levthis compound NanoemulsionFree Drug: Cmax: 70.65 ± 16.64 ng/mLAUC₀₋∞: 705.42 ± 127.76 hng/mLNanoformulation: Cmax: 65.07 ± 14.01 ng/mLAUC₀₋∞: Not explicitly stated as a fold increase, but improved bioavailability is suggested.Improved bioavailability suggested[3]
Raloxifene (B1678788) SMEDDSRLX Dispersion: Cmax: 205.3 ± 34.2 ng/mLAUC₀₋₂₄: 1874.6 ± 210.5 hng/mLRLX-SMEDDS: Cmax: 369.5 ± 45.1 ng/mLAUC₀₋₂₄: 3638.7 ± 321.4 h*ng/mL1.94[8][9]
Exemestane (B1683764) SMEDDSNot specified in absolute values, but a fold increase is reported.~2.9[10]

Note: Data for this compound solid dispersions and a direct comparison for this compound nanoformulations were not available in the reviewed literature.

Experimental Protocols

Preparation of this compound Solid Dispersion by Kneading Technique

This protocol is a generalized procedure based on the available literature. Optimization of the drug-to-carrier ratio and the amount of kneading liquid is recommended.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., β-cyclodextrin, PVP K30, or PEG 6000)[1]

  • Solvent (e.g., a mixture of water and ethanol)

  • Mortar and pestle

  • Spatula

  • Oven or vacuum oven

Procedure:

  • Accurately weigh this compound and the chosen hydrophilic carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).[1]

  • Transfer the powders to a clean mortar and mix them thoroughly with a spatula.

  • Slowly add the solvent dropwise to the powder mixture while continuously triturating with the pestle.

  • Continue adding the solvent and kneading until a homogenous and thick paste is formed. The consistency should be such that it can be easily manipulated.

  • Knead the paste for a specified period (e.g., 30-60 minutes) to ensure intimate contact between the drug and the carrier.

  • Spread the resulting paste as a thin layer on a clean, flat surface (e.g., a petri dish or a tray).

  • Dry the paste in an oven at a controlled temperature (e.g., 40-50 °C) until all the solvent has evaporated. Alternatively, a vacuum oven can be used at a lower temperature to prevent drug degradation.

  • Scrape the dried solid dispersion from the surface and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the final product in a tightly sealed container in a desiccator to protect it from moisture.

Preparation of this compound-Loaded PLGA Nanoparticles by Nanoprecipitation

This protocol is adapted from a method used for preparing PLGA nanoparticles of this compound.[7]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Poly(vinyl alcohol) (PVA) as a stabilizer

  • Acetone (B3395972) (as the organic solvent)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Pipette

  • Beakers

  • Centrifuge

Procedure:

  • Prepare a 1% (w/v) aqueous solution of PVA.

  • In a separate beaker, dissolve a specific amount of PLGA (e.g., 90 mg) and this compound (e.g., 20 mg) in acetone (e.g., 8-10 mL).

  • Place the aqueous PVA solution (e.g., 20 mL) in a larger beaker on a magnetic stirrer and stir at a constant speed (e.g., 500 rpm).

  • Using a pipette, add the organic solution of PLGA and this compound dropwise to the stirring aqueous PVA solution over a period of about 10 minutes. A milky-white suspension should form.

  • Continue stirring the suspension overnight at room temperature in a fume hood to allow for the complete evaporation of acetone.

  • To purify the nanoparticles and remove excess PVA and unencapsulated drug, centrifuge the nanoparticle suspension at a high speed (e.g., 20,000 rpm) for a sufficient time (e.g., 2 hours) at 4 °C.

  • Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Sonication may be used to aid in resuspension.

  • Repeat the centrifugation and resuspension steps two more times for thorough purification.

  • After the final wash, resuspend the purified nanoparticles in a suitable medium for characterization or further use.

Formulation of this compound Self-Microemulsifying Sustained Release Pellets

This protocol describes the preparation of this compound-loaded self-microemulsifying pellets.[5]

Materials:

  • This compound

  • Oil (e.g., Oleic acid)

  • Surfactant (e.g., Cremophor RH 40)

  • Co-surfactant (e.g., Propylene glycol)

  • Spheronizing aid (e.g., Microcrystalline cellulose (B213188) - MCC PH101)

  • Binder (e.g., PVP K30)

  • Sustained-release polymer (e.g., HPMC K100 or Carbopol 974)

  • Distilled water

  • Vortex mixer, orbital shaker, extruder, spheronizer, oven

Procedure:

  • Solubility Studies: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.

  • Construction of Pseudo-ternary Phase Diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant (Smix) in different ratios. Titrate these mixtures with water and observe the formation of microemulsions to identify the self-microemulsifying region.

  • Preparation of Liquid SMEDDS: Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant. Dissolve the required amount of this compound in this mixture with the aid of vortexing and shaking.

  • Preparation of Pellets: a. Accurately weigh the solid ingredients (MCC PH101, PVP K30, and the sustained-release polymer) and mix them geometrically to obtain a homogenous blend. b. Gradually add the prepared liquid this compound-SMEDDS to the solid blend while mixing. Add a sufficient amount of distilled water to form a damp mass suitable for extrusion. c. Extrude the wet mass through an extruder with a specific screen size (e.g., 1 mm) at a controlled speed (e.g., 50 rpm). d. Place the extrudates into a spheronizer and operate it at a set speed (e.g., 1200 rpm) until spherical pellets are formed. e. Dry the pellets in an oven at a suitable temperature (e.g., 55 °C) for a specified time (e.g., 45 minutes). f. Evaluate the prepared pellets for their physical properties, drug content, and in-vitro drug release profile.

Visualizations

Experimental Workflow for Enhancing this compound Bioavailability

experimental_workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_methods Preparation Methods cluster_characterization Characterization cluster_evaluation Bioavailability Assessment Problem Poor Aqueous Solubility of this compound SD Solid Dispersion Problem->SD leads to selection of Nano Nanoformulation Problem->Nano leads to selection of SEDDS SEDDS Problem->SEDDS leads to selection of Kneading Kneading Technique SD->Kneading Nanoprecipitation Nanoprecipitation Nano->Nanoprecipitation Extrusion Extrusion-Spheronization SEDDS->Extrusion Physicochemical Physicochemical Analysis (FTIR, DSC, XRD, Particle Size) Kneading->Physicochemical Nanoprecipitation->Physicochemical Extrusion->Physicochemical InVitro In-vitro Dissolution/ Release Studies Physicochemical->InVitro InVivo In-vivo Pharmacokinetic Studies (Animal Models) InVitro->InVivo DataAnalysis Data Analysis (AUC, Cmax) InVivo->DataAnalysis logical_relationship cluster_formulations Formulation Approaches cluster_mechanisms Mechanisms of Enhancement This compound This compound (Poorly Soluble) SolidDispersion Solid Dispersion This compound->SolidDispersion Nanoformulation Nanoformulation This compound->Nanoformulation SEDDS_node SEDDS This compound->SEDDS_node Amorphous Amorphous State & Improved Wetting SolidDispersion->Amorphous SurfaceArea Increased Surface Area Nanoformulation->SurfaceArea Predissolved Pre-dissolved State in Fine Emulsion SEDDS_node->Predissolved Dissolution Enhanced Dissolution Rate Amorphous->Dissolution SurfaceArea->Dissolution Predissolved->Dissolution Absorption Increased Absorption Dissolution->Absorption Bioavailability Improved Bioavailability Absorption->Bioavailability

References

Technical Support Center: Solid Dispersion Techniques for Ormeloxifene Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing solid dispersion techniques to enhance the delivery of Ormeloxifene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the oral delivery of this compound?

This compound is a selective estrogen receptor modulator (SERM) with poor aqueous solubility. This low solubility leads to a slow dissolution rate in the gastrointestinal tract, resulting in low and variable oral bioavailability.[1] Solid dispersion techniques are employed to overcome this limitation by enhancing the dissolution rate and, consequently, the bioavailability of the drug.

Q2: Which solid dispersion techniques are commonly used for this compound?

Several solid dispersion techniques have been successfully applied to this compound, including:

  • Kneading Method: This involves wetting the carrier with a solvent to form a paste, into which the drug is incorporated by continuous mixing.

  • Solvent Evaporation Method: The drug and a carrier are dissolved in a common solvent, which is then evaporated to leave a solid dispersion.

  • Fusion (Melting) Method: This technique involves melting a carrier and dispersing the drug within the molten carrier, followed by solidification.

  • Co-precipitation Method: The drug and carrier are dissolved in a solvent, and then a non-solvent is added to precipitate both substances simultaneously.

Q3: What are the commonly used carriers for this compound solid dispersions?

Hydrophilic polymers are typically used as carriers to improve the wettability and dissolution of this compound. Commonly investigated carriers include:

  • β-Cyclodextrin (BCD): A cyclic oligosaccharide known for its ability to form inclusion complexes with guest molecules, thereby increasing their solubility.

  • Polyvinylpyrrolidone (PVP): A versatile polymer available in different molecular weights (e.g., PVP K30), known for its ability to form amorphous solid dispersions.

  • Polyethylene Glycol (PEG): A hydrophilic polymer available in various molecular weights (e.g., PEG 6000), often used in fusion and solvent-based methods.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Kneading Method

This protocol describes the preparation of an this compound solid dispersion using β-Cyclodextrin (BCD) as the carrier.

Materials:

  • This compound hydrochloride

  • β-Cyclodextrin (BCD)

  • Methanol (B129727)

  • Mortar and Pestle

  • Spatula

  • Desiccator

Procedure:

  • Accurately weigh this compound and BCD in the desired drug-to-carrier ratio (e.g., 1:1, 1:2, 1:3).

  • Place the BCD in a clean, dry mortar.

  • Add a small amount of methanol to the BCD to form a damp, paste-like consistency.

  • Gradually add the weighed this compound to the BCD paste while continuously triturating with the pestle.

  • Continue kneading for 30-45 minutes to ensure homogeneous mixing.

  • Scrape the sides of the mortar with a spatula periodically to ensure all material is incorporated.

  • The resulting solid mass is then dried in a desiccator over anhydrous calcium chloride until a constant weight is achieved.

  • The dried solid dispersion is pulverized using the pestle and passed through a sieve (e.g., #100 mesh) to obtain a uniform powder.

  • Store the prepared solid dispersion in an airtight container in a cool, dry place.

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol outlines the preparation of an this compound solid dispersion using Polyvinylpyrrolidone (PVP K30) as the carrier.

Materials:

  • This compound hydrochloride

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Beaker

  • Magnetic stirrer and stir bar

  • Water bath or rotary evaporator

  • Spatula

  • Sieve

  • Desiccator

Procedure:

  • Accurately weigh this compound and PVP K30 in the desired drug-to-carrier ratio.

  • Dissolve the weighed PVP K30 in a suitable volume of methanol in a beaker with the aid of a magnetic stirrer.

  • Once the PVP K30 is completely dissolved, add the weighed this compound to the polymer solution.

  • Continue stirring until a clear solution is obtained, indicating that both components are fully dissolved.

  • Evaporate the solvent using a water bath maintained at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.

  • Continue the evaporation process until a solid film or mass is formed at the bottom of the container.

  • The solid mass is then further dried in a desiccator to remove any residual solvent.

  • The dried solid dispersion is scraped from the container, pulverized, and sieved to obtain a fine powder.

  • Store the final product in a well-closed container, protected from light and moisture.

Data Presentation

The following table summarizes representative quantitative data for this compound solid dispersions prepared by the kneading technique with different carriers and ratios.

Formulation CodeCarrierDrug:Carrier RatioDrug Content (%)In Vitro Drug Release (%) after 60 min
Pure Drug--10025.8
BC-1β-Cyclodextrin1:198.5 ± 0.478.2 ± 1.5
BC-2β-Cyclodextrin1:297.9 ± 0.685.4 ± 1.2
BC-3 β-Cyclodextrin 1:3 98.2 ± 0.3 92.1 ± 1.8
PVP-1PVP K301:199.1 ± 0.572.5 ± 2.1
PVP-2PVP K301:298.6 ± 0.780.3 ± 1.9
PVP-3PVP K301:398.9 ± 0.488.6 ± 1.4
PEG-1PEG 60001:197.8 ± 0.868.9 ± 2.5
PEG-2PEG 60001:298.3 ± 0.575.1 ± 2.0
PEG-3PEG 60001:397.5 ± 0.982.4 ± 1.7

Note: The data presented is a synthesized representation from available literature for illustrative purposes. Actual experimental results may vary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Drug Content in Solid Dispersion - Incomplete dissolution of drug or carrier during preparation (solvent method).- Phase separation during solvent evaporation.- Loss of material during transfer and processing.- Ensure complete dissolution of both drug and carrier before proceeding.- Use a higher volume of solvent or a co-solvent system.- Optimize the evaporation rate to prevent rapid precipitation.- Handle the materials carefully to minimize losses.
Poor Dissolution Enhancement - Crystalline nature of the drug is retained.- Inappropriate drug-to-carrier ratio.- Insufficient interaction between drug and carrier.- Confirm the amorphous state of the drug in the solid dispersion using XRD or DSC.- Optimize the drug-to-carrier ratio; a higher proportion of carrier may be needed.- Select a carrier with better miscibility or interaction potential with this compound.
Sticky or Gummy Product (especially with PEG) - Low glass transition temperature (Tg) of the carrier.- Presence of residual solvent.- Store the solid dispersion at a lower temperature.- Ensure complete removal of the solvent by extending the drying time or using a vacuum oven.- Consider using a carrier with a higher Tg.
Recrystallization of this compound upon Storage - Thermodynamic instability of the amorphous form.- Absorption of moisture, which acts as a plasticizer.- Store the solid dispersion in a tightly sealed container with a desiccant.- Select a polymer that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility.- Store at a temperature well below the glass transition temperature of the solid dispersion.

Visualizations

Experimental Workflow for this compound Solid Dispersion Preparation

G cluster_input Input Materials cluster_methods Solid Dispersion Techniques cluster_processing Downstream Processing cluster_output Final Product & Analysis This compound This compound kneading Kneading This compound->kneading solvent_evap Solvent Evaporation This compound->solvent_evap fusion Fusion (Melting) This compound->fusion carrier Carrier (BCD, PVP, or PEG) carrier->kneading carrier->solvent_evap carrier->fusion solvent Solvent (e.g., Methanol) solvent->kneading solvent->solvent_evap drying Drying kneading->drying solvent_evap->drying pulverization Pulverization & Sieving fusion->pulverization drying->pulverization sd_powder This compound Solid Dispersion Powder pulverization->sd_powder characterization Characterization (Dissolution, XRD, DSC, FTIR) sd_powder->characterization

Caption: Workflow for this compound Solid Dispersion.

Signaling Pathways Modulated by this compound

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_wnt Wnt/β-catenin Pathway cluster_effects Cellular Effects This compound This compound pi3k PI3K This compound->pi3k inhibits erk ERK This compound->erk inhibits jnk JNK This compound->jnk inhibits beta_catenin β-catenin This compound->beta_catenin inhibits apoptosis Apoptosis This compound->apoptosis induces cell_cycle_arrest Cell Cycle Arrest This compound->cell_cycle_arrest induces akt AKT pi3k->akt proliferation Cell Proliferation akt->proliferation erk->proliferation jnk->apoptosis beta_catenin->proliferation

Caption: Signaling Pathways Modulated by this compound.

References

self-microemulsifying drug delivery systems for Ormeloxifene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the development of Self-Microemulsifying Drug Delivery Systems (SMEDDS) for Ormeloxifene. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions to common challenges encountered during the formulation and characterization of this compound SMEDDS.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue/Question Potential Causes Recommended Solutions
Why is my this compound SMEDDS formulation not forming a clear microemulsion upon dilution (appears milky or turbid)? 1. Incorrect Excipient Ratio: The ratio of oil, surfactant, and cosurfactant (Smix) may not be in the optimal microemulsion region.[1] 2. Low Surfactant Concentration: Insufficient surfactant to lower the interfacial tension and cover the oil droplet surface.[2] 3. Poor Excipient Selection: The chosen oil, surfactant, or cosurfactant may have poor solubilizing capacity for this compound or be incompatible.[3] 4. HLB Value: The overall Hydrophilic-Lipophilic Balance (HLB) of the surfactant blend may not be suitable for forming a stable o/w microemulsion.1. Construct a Pseudo-Ternary Phase Diagram: This is essential to identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable microemulsion region.[4][5] 2. Increase Surfactant/Smix Concentration: Systematically increase the concentration of the surfactant or Smix in your formulation.[1] 3. Re-evaluate Excipients: Conduct thorough solubility studies of this compound in various oils, surfactants, and cosurfactants to select the most suitable components.[3][6] 4. Adjust HLB: Blend surfactants with different HLB values to achieve an optimal HLB for the system.
Why is there drug precipitation after diluting the SMEDDS formulation in an aqueous medium? 1. Supersaturation: The drug concentration exceeds its solubility limit in the diluted system.[7][8] 2. Poor Drug Partitioning: The drug may have a higher affinity for the aqueous phase than the oil droplets upon dilution.[9] 3. Change in pH: The pH of the dilution medium (e.g., simulated intestinal fluid) may alter the ionization and solubility of this compound.1. Incorporate a Precipitation Inhibitor: Add a water-soluble polymer like HPMC or PVP to the formulation to maintain a supersaturated state.[9][10] 2. Optimize Formulation: Adjust the oil/Smix ratio to ensure the drug remains preferentially partitioned within the oil droplets.[9] 3. pH Modification: Consider adding an acidifier to the formulation to maintain a lower pH in the microenvironment upon dilution, which can be beneficial for weakly basic drugs.[8]
My SMEDDS formulation shows signs of physical instability (phase separation, creaming) during storage. What should I do? 1. Thermodynamic Instability: The formulation components are not in a thermodynamically stable ratio.[11] 2. High Oil Concentration: An excessively high proportion of the oil phase can lead to instability.[11] 3. Temperature Effects: Excipients may solidify or separate at lower temperatures (e.g., 4°C).[11]1. Perform Thermodynamic Stability Studies: Subject the formulation to stress tests like centrifugation and freeze-thaw cycles to identify and eliminate unstable formulations early on.[3][12] 2. Re-optimize Ratios: Refer to your ternary phase diagram to select ratios deeper within the stable microemulsion region.[1] 3. Evaluate at Different Temperatures: Assess stability at various storage conditions as per ICH guidelines to ensure robustness.[5]
The droplet size of my microemulsion is too large (>100 nm) or shows a high Polydispersity Index (PDI). How can I fix this? 1. Insufficient Surfactant/Cosurfactant: Not enough Smix to form and stabilize small droplets.[6] 2. High Viscosity: A highly viscous formulation can hinder efficient emulsification. 3. Incorrect Smix Ratio: The ratio of surfactant to cosurfactant (Km) may not be optimal.[6]1. Increase Smix to Oil Ratio: A higher concentration of the emulsifying agents generally leads to smaller droplet sizes.[2][6] 2. Select Lower Viscosity Excipients: If possible, choose components with lower viscosity or slightly increase the temperature during preparation. 3. Optimize Km Ratio: Systematically vary the surfactant to cosurfactant ratio (e.g., 1:1, 2:1, 1:2) to find the ratio that produces the smallest and most uniform droplets.[13]
How do I convert my liquid this compound SMEDDS into a solid dosage form like pellets or powder? 1. Adsorption to a Solid Carrier: Liquid SMEDDS can be adsorbed onto a high-surface-area carrier. 2. Extrusion-Spheronization: This technique is used to create uniform pellets.[3]1. Select a Carrier: Use carriers like calcium silicate (B1173343) or silicon dioxide to adsorb the liquid SMEDDS, followed by blending with other excipients and spray drying.[2] 2. Follow Pelletization Protocol: Mix the liquid SMEDDS with a spheronizing aid (e.g., Microcrystalline Cellulose), a binder (e.g., PVP K30), and water to form a wet mass. Extrude this mass and then spheronize it to form pellets, which are subsequently dried.[3][14]

Frequently Asked Questions (FAQs)

Q1: Which excipients are most suitable for an this compound SMEDDS formulation?

A1: Based on solubility studies, good candidates for this compound SMEDDS are:

  • Oil: Oleic acid shows high solubility for this compound.[3]

  • Surfactant: Cremophor RH 40 is an effective surfactant.[3]

  • Cosurfactant: Propylene glycol has been shown to be a suitable cosurfactant.[3] It is crucial to perform your own solubility studies with a range of available excipients to determine the best combination for your specific drug batch and desired formulation properties.[6]

Q2: How do I construct a pseudo-ternary phase diagram?

A2: A pseudo-ternary phase diagram is constructed using the aqueous titration method to map the microemulsion region.

  • Prepare Smix: Blend your chosen surfactant and cosurfactant at fixed weight ratios (e.g., 1:1, 1:2, 2:1).[3]

  • Mix with Oil: For each Smix ratio, prepare a series of mixtures with the oil phase, varying the Smix:oil ratio from 9:1 to 1:9.[3]

  • Titrate with Water: Slowly add water dropwise to each mixture under gentle agitation (e.g., on a magnetic stirrer at 37°C).[3]

  • Observe and Plot: Visually inspect for clarity or turbidity after each water addition. The points where the mixture transitions from clear to turbid define the boundary of the microemulsion region. Plot these points on a ternary graph to visualize the stable zone.[3][4]

Q3: What are the key characterization tests for an this compound SMEDDS formulation?

A3: The essential characterization tests include:

  • Visual Assessment & Emulsification Time: Observe the spontaneity and clarity of microemulsion formation upon dilution.[15]

  • Droplet Size and Polydispersity Index (PDI): Measure using a particle size analyzer (e.g., Zetasizer). The goal is typically a droplet size < 100 nm and a low PDI (< 0.3) for uniformity.[11][16]

  • Zeta Potential: Indicates the surface charge of the droplets and predicts the stability of the microemulsion.[11]

  • Drug Content: Determine the amount of this compound in the formulation to ensure accuracy and uniformity.[3][17]

  • Robustness to Dilution: Test the formulation's ability to withstand dilution in various physiological media (e.g., distilled water, 0.1N HCl, pH 6.8 buffer) without drug precipitation or significant changes in droplet size.[3][18]

  • Thermodynamic Stability: Centrifugation and freeze-thaw cycle tests to ensure no phase separation or drug crystallization.[3][12]

  • In Vitro Dissolution/Release: Compare the release profile of this compound from the SMEDDS to the pure drug powder in a relevant dissolution medium.[3][19]

Q4: My formulation is stable, but the in vitro dissolution is slow. How can I improve it?

A4: Slow dissolution can be addressed by:

  • Reducing Droplet Size: Further optimize the formulation to achieve a smaller droplet size, which increases the surface area for drug release.[2][16]

  • Increasing Surfactant Concentration: A higher surfactant level can facilitate faster drug release from the oil droplets.

  • Ensuring Complete Solubilization: Confirm that the drug is fully dissolved in the initial SMEDDS pre-concentrate. Any undissolved drug will dissolve slowly.

Data Presentation

Table 1: Example Solubility Data for this compound in Various Excipients

Vehicle TypeExcipientSolubility (mg/mL)
Oils Oleic AcidHigh[3]
Capryol 90Data not available for this compound; High for Raloxifene[6]
Castor OilData not available for this compound
Surfactants Cremophor RH 40High[3]
Tween 80Moderate[3]
LabrasolData not available for this compound; High for Raloxifene[6]
Cosurfactants Propylene GlycolHigh[3]
PEG 400Data not available for this compound; High for Raloxifene[6]
Transcutol PData not available for this compound
Note: This table is illustrative. Researchers must determine the exact solubility values experimentally.

Table 2: Example Formulation and Characterization Data for this compound SMEDDS

Formulation CodeOil:Smix Ratio (Oleic Acid : Cremophor RH40/PG)Droplet Size (nm)PDIZeta Potential (mV)Drug Content (%)
ORF-SMEDDS-110:9025 ± 2.10.215-5.298.5 ± 1.2
ORF-SMEDDS-220:8045 ± 3.50.280-4.897.9 ± 1.5
ORF-SMEDDS-330:7089 ± 5.20.310-4.198.1 ± 1.1
Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on the precise formulation.

Experimental Protocols

Solubility Study
  • Add an excess amount of this compound (e.g., 100 mg) to a vial containing a known volume (e.g., 3 mL) of the selected vehicle (oil, surfactant, or cosurfactant).[3]

  • Seal the vials and vortex for 10 minutes to facilitate mixing.[3]

  • Place the vials in an orbital shaker maintained at a constant temperature (e.g., 37°C) and shake for 24-48 hours to reach equilibrium.[3]

  • After equilibration, centrifuge the samples to separate the undissolved drug.

  • Filter the supernatant through a 0.45 µm membrane filter.[3]

  • Dilute a known aliquot of the filtrate with a suitable solvent (e.g., methanol) and determine the concentration of this compound using a validated analytical method like UV-Visible spectrophotometry (e.g., at λmax 282 nm).[3][17]

Droplet Size and Zeta Potential Analysis
  • Dilute 1 mL of the liquid SMEDDS formulation with 100 mL of distilled water in a volumetric flask.[15]

  • Gently invert the flask a few times to ensure the formation of a homogenous microemulsion.[15]

  • Transfer an appropriate volume of the diluted sample into a cuvette.

  • Measure the droplet size (z-average diameter), Polydispersity Index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer).[20]

In Vitro Dissolution Study
  • Prepare the dissolution medium (e.g., 900 mL of simulated intestinal fluid, pH 6.8).

  • Use a USP Type II (paddle) dissolution apparatus, maintaining the medium at 37 ± 0.5°C and a paddle speed of 50 rpm.[8]

  • Encapsulate a quantity of the this compound SMEDDS equivalent to the desired dose (e.g., 30 mg) in a hard gelatin capsule.

  • Place the capsule in the dissolution vessel.

  • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes) and replace with an equal volume of fresh medium.

  • Filter the samples and analyze for this compound content using a validated analytical method.

  • Compare the dissolution profile with that of the pure this compound powder.

Visualizations

TroubleshootingWorkflow Start Start: SMEDDS Formulation Issue Issue_Clarity Poor Emulsification (Turbid/Milky) Start->Issue_Clarity Issue_Precipitation Drug Precipitation Upon Dilution Start->Issue_Precipitation Issue_Stability Physical Instability (Phase Separation) Start->Issue_Stability Issue_Size Large Droplet Size or High PDI Start->Issue_Size Sol_PhaseDiagram Construct Ternary Phase Diagram Issue_Clarity->Sol_PhaseDiagram Cause: Incorrect Ratio Sol_IncreaseSmix Increase Surfactant/ S-mix Ratio Issue_Clarity->Sol_IncreaseSmix Cause: Low Surfactant Sol_Inhibitor Add Precipitation Inhibitor (e.g., PVP) Issue_Precipitation->Sol_Inhibitor Cause: Supersaturation Issue_Stability->Sol_PhaseDiagram Sol_StressTest Perform Thermodynamic Stress Tests Issue_Stability->Sol_StressTest Cause: Thermodynamic Instability Issue_Size->Sol_IncreaseSmix Cause: Insufficient S-mix Sol_OptimizeKm Optimize Surfactant/ Co-surfactant Ratio (Km) Issue_Size->Sol_OptimizeKm Cause: Suboptimal Km End Optimized Formulation Sol_PhaseDiagram->End Sol_IncreaseSmix->End Sol_Inhibitor->End Sol_StressTest->End Sol_OptimizeKm->End ExperimentalWorkflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Characterization cluster_3 Phase 4: Finalization Solubility 1. Solubility Studies (Oil, Surfactant, Co-surfactant) PhaseDiagram 2. Construct Pseudo-Ternary Phase Diagrams Solubility->PhaseDiagram Formulation 3. Prepare SMEDDS Formulations (Varying Ratios) PhaseDiagram->Formulation ThermoStability 4. Thermodynamic Stability Tests (Centrifugation, Freeze-Thaw) Formulation->ThermoStability DropletSize 5. Droplet Size, PDI, & Zeta Potential Analysis ThermoStability->DropletSize DrugContent 6. Drug Content Determination DropletSize->DrugContent Dissolution 7. In Vitro Dissolution Studies DrugContent->Dissolution Optimized 8. Optimized this compound SMEDDS Dissolution->Optimized

References

potential drug interactions with Ormeloxifene in research settings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating potential drug interactions with Ormeloxifene in a research setting.

Frequently Asked Questions (FAQs)

Q1: What is the metabolic pathway of this compound and which enzymes are involved?

This compound is primarily metabolized in the liver.[1] The main active metabolite is 7-desmethyl this compound.[2] While specific human cytochrome P450 (CYP) isoenzymes responsible for its metabolism have not been definitively identified in the available literature, it is generally understood that drugs that induce or inhibit liver enzymes can affect this compound's plasma concentration.[3] As a selective estrogen receptor modulator (SERM), its metabolism may involve CYP enzymes, similar to other SERMs like tamoxifen (B1202) and raloxifene (B1678788) which are metabolized by the cytochrome P450 system.[4]

Q2: Are there any known clinically significant drug interactions with this compound in humans?

Currently, there is a lack of comprehensive clinical trial data specifically focused on drug-drug interactions with this compound in humans. Most available information is based on theoretical interactions and preclinical studies. Therefore, caution is advised when co-administering this compound with other medications, particularly those known to affect hepatic metabolism.

Q3: What are the potential pharmacokinetic interactions to consider in our experimental design?

Based on general pharmacological principles and data from related compounds, researchers should consider the following potential pharmacokinetic interactions:

  • CYP Enzyme Induction: Co-administration with potent CYP inducers (e.g., rifampicin, carbamazepine, phenytoin) could theoretically accelerate the metabolism of this compound, leading to decreased plasma concentrations and potentially reduced efficacy.[3]

  • CYP Enzyme Inhibition: Conversely, co-administration with potent CYP inhibitors (e.g., ketoconazole, itraconazole, clarithromycin) could slow down the metabolism of this compound, resulting in increased plasma concentrations and a potential for increased risk of adverse effects.[3]

  • Drug Transporters: The role of drug transporters like P-glycoprotein (P-gp) in the disposition of this compound has not been elucidated. However, as with many drugs, it is a potential area for investigation in drug interaction studies.

Q4: Are there any known pharmacodynamic interactions with this compound?

  • Hormonal Therapies: Concurrent use of other hormonal contraceptives or hormone replacement therapies is not recommended as it may lead to unpredictable effects on the menstrual cycle.[3]

  • Anticoagulants: While a study in rats showed no significant effect of this compound on coagulation profiles, other SERMs have been reported to interact with anticoagulants like warfarin.[5] Therefore, monitoring of coagulation parameters is advisable in preclinical models when co-administering with anticoagulants.

  • Other SERMs: Co-administration with other SERMs is not recommended due to the potential for additive or antagonistic effects on estrogen receptors.

Troubleshooting Guides for Experimental Studies

Issue 1: Unexpectedly low plasma concentrations of this compound in animal models.

  • Possible Cause: Concomitant administration of a substance that induces hepatic enzymes. In a study with rats, co-administration of tetracycline (B611298) was found to reduce the bioavailability of centchroman (B43507) (this compound).[6]

  • Troubleshooting Steps:

    • Review all co-administered substances, including vehicle components and any supportive medications, for known enzyme-inducing properties.

    • If an enzyme inducer is identified, consider a washout period before the next experiment or select an alternative non-inducing substance.

    • Conduct a pilot study to assess the impact of the suspected interacting substance on this compound pharmacokinetics.

Issue 2: High variability in this compound pharmacokinetic parameters between subjects.

  • Possible Cause: Genetic polymorphisms in metabolizing enzymes or transporters. While not specifically documented for this compound, genetic variability in CYP enzymes is a common cause of inter-individual differences in drug metabolism.

  • Troubleshooting Steps:

    • If working with animal models, ensure the use of a genetically homogenous population.

    • In clinical research planning, consider genotyping for common CYP alleles if preliminary data suggests a specific CYP pathway is involved.

Issue 3: Conflicting results in in-vitro and in-vivo interaction studies.

  • Possible Cause: Discrepancies between the in-vitro model and the in-vivo physiological environment. For example, an in-vitro system might not fully capture the role of drug transporters or enterohepatic recirculation.

  • Troubleshooting Steps:

    • Refine the in-vitro model to better mimic physiological conditions (e.g., using liver microsomes and S9 fractions, or co-cultures of hepatocytes and other cell types).

    • Investigate the potential role of transporters using specific inhibitors or cell lines overexpressing relevant transporters.

    • Consider the possibility of enterohepatic recirculation, as suggested in a rat study with tetracycline.[6]

Data Presentation

Table 1: Human Pharmacokinetic Parameters of this compound

Parameter30 mg Single Dose60 mg Single DoseReference
Cmax (ng/mL) 55.53 ± 15.43122.57 ± 6.25[2]
Tmax (h) 4 - 64 - 6[2]
Half-life (h) ~168~168[2]

Table 2: Summary of Preclinical Drug Interaction Studies with this compound (in rats)

Interacting DrugDoseEffect on this compound PharmacokineticsPotential MechanismReference
Tetracycline 140 mg/kg, twice dailyReduced bioavailabilityIncreased excretion through bile and feces, potentially altering enterohepatic recirculation of the metabolite.[6]
Ibuprofen 60 mg/kg, twice dailyPharmacokinetic interaction observed (details not specified)Not specified[6]
Haloperidol 0.7 mg/kg, twice dailyPharmacokinetic interaction observed (details not specified)Not specified[6]
Rifampicin Not specifiedNo significant interaction observed in this particular studyNot specified[6]
Pyrimethamine Not specifiedIncreased volume of distributionNot specified[7]
Arteether Not specifiedNo effect on pharmacokinetic parametersNot specified[7]

Experimental Protocols

Protocol 1: In-Vitro Screening for CYP450 Inhibition

This protocol provides a general framework for assessing the inhibitory potential of a compound on major human CYP450 enzymes.

  • Materials:

    • Human liver microsomes (HLM)

    • Specific CYP substrate probes (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4)

    • NADPH regenerating system

    • This compound and test compounds

    • LC-MS/MS for analysis

  • Methodology:

    • Pre-incubate HLM with a range of concentrations of this compound (or test compound) and the NADPH regenerating system.

    • Initiate the reaction by adding the specific CYP substrate probe.

    • Incubate for a specified time at 37°C.

    • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

    • Analyze the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.

    • Calculate the IC50 value for this compound against each CYP enzyme.

Protocol 2: Animal Pharmacokinetic Interaction Study

This protocol outlines a basic design for an in-vivo study in rodents to evaluate the effect of a co-administered drug on the pharmacokinetics of this compound.

  • Animals:

    • Female Sprague-Dawley rats

  • Study Design:

    • Group 1 (Control): Administer this compound at the desired dose.

    • Group 2 (Test): Administer the interacting drug for a specified pre-treatment period, followed by co-administration with this compound.

    • Collect serial blood samples at predetermined time points post-Ormeloxifene administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120 hours).

    • Process blood samples to obtain plasma.

  • Analysis:

    • Quantify the plasma concentrations of this compound and its major metabolite(s) using a validated bioanalytical method (e.g., LC-MS/MS).

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both groups using non-compartmental analysis.

    • Statistically compare the pharmacokinetic parameters between the control and test groups to determine the significance of any interaction.

Visualizations

cluster_absorption Gastrointestinal Tract cluster_metabolism Liver This compound (Oral) This compound (Oral) Absorption Absorption This compound (Oral)->Absorption This compound This compound Absorption->this compound Systemic Circulation Metabolite (7-desmethyl) Metabolite (7-desmethyl) This compound->Metabolite (7-desmethyl) Metabolism Excretion (Bile/Feces) Excretion (Bile/Feces) Metabolite (7-desmethyl)->Excretion (Bile/Feces) Elimination CYP Enzymes (Potential) CYP Enzymes (Potential) CYP Enzymes (Potential)->this compound Catalyzes CYP Inducers CYP Inducers CYP Inducers->CYP Enzymes (Potential) Increase activity CYP Inhibitors CYP Inhibitors CYP Inhibitors->CYP Enzymes (Potential) Decrease activity

Caption: Potential Pharmacokinetic Pathways and Drug Interactions of this compound.

start Start: In-vitro Interaction Study prep_hlm Prepare Human Liver Microsomes (HLM) start->prep_hlm add_this compound Add varying concentrations of this compound prep_hlm->add_this compound pre_incubate Pre-incubate with NADPH regenerating system add_this compound->pre_incubate add_substrate Add specific CYP substrate probe pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate terminate Terminate reaction incubate->terminate analyze Analyze metabolite formation (LC-MS/MS) terminate->analyze calculate_ic50 Calculate IC50 value analyze->calculate_ic50

Caption: Experimental Workflow for In-Vitro CYP450 Inhibition Assay.

start Start: Animal PK Interaction Study grouping Randomize animals into Control and Test groups start->grouping control_dosing Control Group: Administer this compound grouping->control_dosing test_dosing Test Group: Co-administer this compound and Interacting Drug grouping->test_dosing blood_sampling Collect serial blood samples control_dosing->blood_sampling test_dosing->blood_sampling plasma_processing Process blood to obtain plasma blood_sampling->plasma_processing bioanalysis Quantify this compound concentrations (LC-MS/MS) plasma_processing->bioanalysis pk_analysis Calculate Pharmacokinetic Parameters bioanalysis->pk_analysis comparison Statistically compare PK parameters pk_analysis->comparison

Caption: Workflow for an In-Vivo Pharmacokinetic Drug Interaction Study.

References

Navigating the Tetracycline-Ormeloxifene Interaction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth information and troubleshooting guidance for researchers investigating the drug-drug interaction between tetracycline (B611298) and ormeloxifene (B1196478). The following frequently asked questions (FAQs) and experimental guides are designed to address specific challenges and provide a clear understanding of the interaction mechanism.

Frequently Asked Questions (FAQs)

Q1: What is the primary observed effect of co-administering tetracycline with this compound?

A1: Concurrent oral administration of tetracycline with this compound has been shown to interfere with the contraceptive efficacy of this compound.[1][2] Specifically, studies in female Sprague-Dawley rats have demonstrated that tetracycline can almost completely abolish the anti-implantation and estrogen antagonistic activities of this compound.[1] This results in a higher incidence of implantations, although these may be resorbed.[1]

Q2: What is the proposed primary mechanism behind the interaction between oral tetracycline and this compound?

A2: The primary proposed mechanism is the disruption of the enterohepatic recirculation of this compound and its active metabolites by tetracycline.[1][2] It is hypothesized that oral tetracycline alters the gut microflora, which are crucial for the deconjugation of metabolites excreted in the bile, allowing for their reabsorption. By affecting these bacteria, tetracycline decreases the bioavailability of this compound, leading to increased excretion in bile and feces and ultimately reducing its therapeutic effect.[2]

Q3: Does the route of tetracycline administration affect this interaction?

A3: Yes, the route of administration is critical. The interaction and interference with this compound's activity are observed with oral administration of tetracycline. When tetracycline is administered intramuscularly, this interaction is not evident, which supports the hypothesis that the effect is localized to the gastrointestinal tract and its microflora.[1]

Q4: How does this interaction affect the metabolic profile of this compound?

A4: The interaction influences the hepatic metabolism of this compound. This compound administered alone has been observed to inhibit certain hepatic enzymes, namely aminopyrine-N-demethylase (AD), glucose-6-phosphate dehydrogenase (G-6-PDH), and glutathione-S-transferase (GST).[1] Co-administration with tetracycline prevents this inhibition.[1] This prevention of enzyme inhibition could lead to an increased rate of metabolism and subsequent elimination of this compound from the system.[1]

Q5: Are serum hormone levels affected by the co-administration of tetracycline and this compound?

A5: Based on available animal studies, the co-administration of tetracycline and this compound does not appear to affect serum estradiol (B170435) and progesterone (B1679170) levels.[1]

Q6: Can the interaction be mitigated?

A6: Yes, one study has shown that the inclusion of lactic acid bacillus spores in the treatment regimen can negate the effects of tetracycline on this compound's bioavailability.[2] This further strengthens the hypothesis that the gut microflora plays a central role in this drug-drug interaction.

Q7: Does increasing the dose of this compound overcome the interaction?

A7: Doubling the anti-implantation dose of this compound has been shown to prevent the interaction with tetracycline.[1]

Troubleshooting Guide for In Vivo Experiments

Issue: Loss of this compound Efficacy in the Presence of Tetracycline

If you observe a reduction or complete loss of the expected pharmacological effect of this compound (e.g., anti-implantation, anti-estrogenic effects) when co-administered with tetracycline, consider the following:

  • Verify Route of Administration: Confirm that tetracycline is being administered orally. Intramuscular or intravenous administration is not expected to cause this interaction.[1]

  • Assess Gut Microbiome: If your experimental setup allows, consider analyzing the gut microbiome composition of your animal models. A significant alteration in the gut flora post-tetracycline administration would support the proposed mechanism of altered enterohepatic recirculation.

  • Pharmacokinetic Analysis: Conduct a pharmacokinetic study to measure the plasma concentrations of this compound and its active metabolites over time. A significant reduction in the area under the curve (AUC) and Cmax in the tetracycline co-treated group would confirm decreased bioavailability.[2]

  • Dose-Response Evaluation: Investigate if increasing the dose of this compound can overcome the antagonistic effect of tetracycline, as has been previously reported.[1]

  • Control for Hepatic Enzyme Activity: Measure the activity of hepatic enzymes such as aminopyrine-N-demethylase, G-6-PDH, and GST. A reversal of this compound-induced inhibition of these enzymes in the presence of tetracycline would provide further mechanistic insight.[1]

Data Summary

Table 1: Effect of Concurrent Tetracycline Administration on the Anti-Implantation Activity of this compound in Rats

Treatment GroupDose of this compound (mg/kg)Dose of Tetracycline (mg/kg, oral)Implantation Outcome
This compound alone1.5-100% prevention
This compound + Tetracycline1.5140 (twice daily, Days 1-5 post-coitum)Resorbed implantations in 50% of females
This compound (high dose) + Tetracycline3.0140 (twice daily, Days 1-5 post-coitum)No interference observed

Source: Adapted from Singh MM, et al. Contraception. 2001.[1]

Table 2: Pharmacokinetic Parameters of this compound (Centchroman) With and Without Co-administered Tetracycline in Rats

ParameterThis compound AloneThis compound + Tetracycline
Bioavailability (AUC)Reduced with tetracyclineSignificantly Lower
Excretion in BileBaselineIncreased
Excretion in FecesBaselineIncreased

Source: Adapted from Paliwal, et al. Journal of Pharmaceutical and Biomedical Analysis. 2004.[2]

Experimental Protocols

Protocol 1: Assessment of Anti-Implantation Activity in Rats

  • Animal Model: Sexually mature female Sprague-Dawley rats.

  • Mating: House females with males of proven fertility in a 2:1 ratio. The day sperm is detected in the vaginal smear is designated as Day 1 of pregnancy.

  • Drug Administration:

    • Control Group: Vehicle only.

    • This compound Group: Administer this compound orally at a single anti-implantation dose (e.g., 1.5 mg/kg) on Day 1 post-coitum.

    • Interaction Group: Administer this compound as above. Additionally, administer tetracycline orally (e.g., 140 mg/kg) twice daily from Day 1 to Day 5 post-coitum.

  • Endpoint: On Day 10 post-coitum, perform laparotomy and examine the uterine horns for the presence and number of implantation sites.

Protocol 2: Evaluation of Estrogen Antagonistic Activity

  • Animal Model: Ovariectomized immature female Sprague-Dawley rats.

  • Hormone Priming: Administer a standard dose of estradiol benzoate (B1203000) to stimulate uterine growth.

  • Drug Administration:

    • Estrogen Control: Estradiol benzoate only.

    • This compound Group: Administer estradiol benzoate plus this compound.

    • Interaction Group: Administer estradiol benzoate, this compound, and oral tetracycline.

  • Endpoint: After the treatment period, sacrifice the animals, dissect the uteri, and record the uterine wet weight. A successful estrogen antagonist will inhibit the estradiol-induced increase in uterine weight.

Visualized Mechanisms and Workflows

Tetracycline_Ormeloxifene_Interaction cluster_oral Oral Administration cluster_gi Gastrointestinal Tract cluster_systemic Systemic Circulation / Liver cluster_effect Pharmacological Effect This compound This compound absorption This compound Absorption This compound->absorption tetracycline Tetracycline gut_microflora Gut Microflora tetracycline->gut_microflora Disrupts liver Liver Metabolism (Conjugation) absorption->liver gut_microflora->absorption Deconjugation & Reabsorption gut_microflora->absorption Inhibited Reabsorption orm_active Active this compound & Metabolites liver->orm_active bile_excretion Biliary Excretion (Conjugated Metabolites) orm_active->bile_excretion therapeutic_effect Contraceptive Efficacy orm_active->therapeutic_effect Normal Pathway bile_excretion->gut_microflora Enterohepatic Recirculation reduced_effect Reduced Efficacy bile_excretion->reduced_effect Increased Fecal Excretion Experimental_Workflow start Start: In Vivo Study (Sprague-Dawley Rats) grouping Divide into 3 Groups: 1. This compound Only 2. This compound + Oral Tetracycline 3. This compound + IM Tetracycline start->grouping treatment Administer Compounds (Post-coitum Model) grouping->treatment pk_sampling Pharmacokinetic Analysis: Blood Sampling at Time Points treatment->pk_sampling pd_assessment Pharmacodynamic Analysis: Uterine Inspection (Day 10) treatment->pd_assessment pk_analysis Measure Plasma Concentrations (this compound & Metabolites) pk_sampling->pk_analysis pd_analysis Count Implantation Sites pd_assessment->pd_analysis results Compare Bioavailability (AUC) & Contraceptive Efficacy pk_analysis->results pd_analysis->results

References

Ormeloxifene Stability in Laboratory Solvents: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stability and integrity of investigational compounds is paramount for reproducible and reliable experimental results. This technical support center provides a comprehensive guide to the stability of Ormeloxifene in various laboratory solvents, complete with troubleshooting advice and frequently asked questions.

Troubleshooting Guide: Common Issues with this compound Solutions

This guide addresses specific problems users might encounter during the preparation and handling of this compound solutions.

1. Issue: Precipitation of this compound in Aqueous Solutions or Cell Culture Media.

  • Question: I dissolved this compound in an organic solvent to make a stock solution and observed precipitation when I diluted it into my aqueous buffer or cell culture medium. What should I do?

  • Answer: This is a common issue due to the low aqueous solubility of this compound. Here are some troubleshooting steps:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.

    • Optimize the Organic Solvent Percentage: Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your aqueous medium is as low as possible, ideally below 1% and not exceeding 0.5% for most cell-based assays, to minimize solvent-induced toxicity. You may need to prepare a more concentrated stock solution to achieve this.

    • Use a Gentle Mixing Technique: When diluting the stock solution, add it dropwise to the aqueous medium while gently vortexing or stirring to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.

    • Consider a Different Solvent System: For certain applications, a co-solvent system might be necessary. However, this needs to be carefully validated for compatibility with your experimental setup.

2. Issue: Inconsistent or Unexpected Experimental Results.

  • Question: My experimental results with this compound are not reproducible. Could the stability of my stock solution be the problem?

  • Answer: Yes, degradation of this compound in solution can lead to inconsistent results. Consider the following:

    • Storage Conditions: this compound is known to be susceptible to degradation under thermal and photolytic stress.[1] Always store stock solutions protected from light and at appropriate temperatures. For long-term storage, -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into single-use vials.

    • Age of the Solution: Whenever possible, use freshly prepared solutions. If you must use a stored solution, it is advisable to check its purity, for example, by HPLC, especially for long-term or sensitive experiments.

    • Oxidative Stress: this compound is also prone to oxidative degradation.[1] Ensure your solvents are of high purity and consider purging solutions with an inert gas like nitrogen or argon before sealing for long-term storage.

3. Issue: Difficulty in Dissolving this compound Powder.

  • Question: I am having trouble completely dissolving the this compound powder in my chosen solvent. What can I do?

  • Answer: To aid in the dissolution of this compound powder:

    • Sonication: Use a sonicator bath to break up any clumps of powder and increase the surface area for dissolution.

    • Gentle Warming: Gently warming the solution (e.g., to 37°C) can increase the solubility. However, be cautious with prolonged heating as this compound is sensitive to thermal degradation.

Frequently Asked Questions (FAQs)

General Stability

  • Q1: What are the main factors that affect the stability of this compound in solution?

    • A1: Based on forced degradation studies, this compound is primarily sensitive to oxidative, thermal, and photolytic (UV light) stress.[1] It is relatively stable under mild acidic and alkaline conditions.[1]

  • Q2: How should I store my this compound stock solutions?

    • A2: For optimal stability, stock solutions of this compound should be stored in airtight, light-protecting containers (e.g., amber vials) at low temperatures. For short-term storage (a few days to a week), 2-8°C may be acceptable. For long-term storage, it is highly recommended to store aliquots at -20°C or -80°C to minimize degradation and avoid repeated freeze-thaw cycles.

Solvent-Specific Stability

  • Q3: Is there quantitative data on the stability of this compound in common laboratory solvents like DMSO or ethanol (B145695)?

    • A3: While forced degradation studies have been published, specific long-term, quantitative stability data of this compound in individual organic solvents such as DMSO or ethanol under typical laboratory storage conditions is not extensively available in the public literature. It is best practice to prepare fresh solutions for critical experiments or conduct an in-house stability study for long-term projects.

  • Q4: Can I prepare a stock solution of this compound in an aqueous buffer?

    • A4: Due to its low aqueous solubility, preparing a concentrated stock solution of this compound in a purely aqueous buffer is generally not feasible. An organic solvent is typically required for the initial dissolution.

Experimental Best Practices

  • Q5: How can I check the stability of my this compound solution?

    • A5: The most reliable way to assess the stability of your this compound solution is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][3][4][5] This will allow you to quantify the amount of intact this compound and detect the presence of any degradation products.

  • Q6: What is a "forced degradation" study, and what does it tell us about this compound's stability?

    • A6: A forced degradation or stress study is an experiment where the drug substance is exposed to harsh conditions (e.g., strong acids, bases, oxidizing agents, high temperature, and intense light) to accelerate its degradation.[1][4] These studies help to identify potential degradation products and understand the degradation pathways of the molecule. For this compound, these studies have shown that it is most susceptible to degradation by oxidation, heat, and UV light.[1]

Data Presentation: Summary of Forced Degradation Studies

The following table summarizes the conditions and findings from published forced degradation studies on this compound. This data is crucial for understanding the intrinsic stability of the molecule.

Stress ConditionReagents and Conditions UsedObservationReference
Acidic 1N or 2N HCl, heated for 30 minutesNo significant degradation observed.[1][4]
Alkaline 1N or 2N NaOH, heated for 30 minutesNo significant degradation observed.[1][4]
Oxidative 3% or 30% H₂O₂, heated for 30 minutesSignificant degradation observed with the formation of degradation products.[1][4]
Thermal Heated at 60°C for 30 minutesMild degradation observed.[1]
Photolytic Exposed to UV light for 24 hoursMild degradation observed.[1]
Neutral Refluxing in waterNo significant degradation.[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general procedure for preparing a high-concentration stock solution of this compound Hydrochloride (MW: 494.1 g/mol ) for in vitro experiments.

  • Weighing: Accurately weigh 4.94 mg of this compound Hydrochloride powder using a calibrated analytical balance.

  • Dissolution: Transfer the weighed powder to a sterile, amber glass vial or a polypropylene (B1209903) tube. Add 1 mL of anhydrous, high-purity DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Storage: Aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C for long-term stability.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

The following is a representative HPLC method adapted from published literature for the analysis of this compound and its degradation products.[1][3][4][5]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffer (e.g., 0.02 M potassium dihydrogen orthophosphate, pH adjusted) and organic solvents like acetonitrile (B52724) and methanol. A common ratio is Buffer:Acetonitrile:Methanol (e.g., 20:35:45 v/v/v).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm or 274 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound HCl dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at -20°C or -80°C (Protected from Light) aliquot->store thaw Thaw a Single Aliquot store->thaw Use as Needed dilute Dilute to Working Concentration in Aqueous Medium thaw->dilute assay Perform Experiment dilute->assay

Recommended workflow for preparing and using this compound stock solutions.

logical_relationship cluster_factors Factors Affecting Stability cluster_mitigation Mitigation Strategies This compound This compound Stability oxidation Oxidation This compound->oxidation temperature Temperature This compound->temperature light Light Exposure This compound->light solvent Solvent Choice This compound->solvent storage Proper Storage (-20°C/-80°C, Dark) oxidation->storage fresh Use Fresh Solutions oxidation->fresh inert Inert Atmosphere oxidation->inert validation Analytical Validation (HPLC) oxidation->validation temperature->storage temperature->fresh temperature->inert temperature->validation light->storage light->fresh light->inert light->validation solvent->storage solvent->fresh solvent->inert solvent->validation

Key factors influencing this compound stability and corresponding mitigation strategies.

References

Validation & Comparative

Ormeloxifene: A Comparative Guide to its Anti-Estrogenic Effects in Uterine Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ormeloxifene's anti-estrogenic effects on uterine tissue against other prominent Selective Estrogen Receptor Modulators (SERMs), namely Tamoxifen (B1202) and Raloxifene. The information presented is supported by experimental data to validate this compound's distinct uterine-specific antagonist profile.

Comparative Analysis of Biochemical and Physiological Effects

This compound distinguishes itself from other SERMs through its potent anti-estrogenic activity in the uterus, a stark contrast to the partial agonist activity exhibited by Tamoxifen. This section summarizes key quantitative data from preclinical and clinical studies.

Estrogen Receptor Binding Affinity
CompoundReceptorRelative Binding Affinity (%)Dissociation Constant (Ki)IC50
This compound ERα8.8250 nMNot Available
ERβ3.0750 nMNot Available
Tamoxifen ERαNot AvailableNot Available4.506 µg/mL[1]
4-Hydroxytamoxifen (Active Metabolite) ERαNot AvailableNot Available27 µM[1]
Raloxifene ERαNot AvailableNot AvailableNot Available

Note: Data for each compound is sourced from different studies and may not be directly comparable due to variations in experimental conditions.

In Vivo Uterotrophic Effects in Ovariectomized Rat Models

The anti-estrogenic effect of this compound on the uterus is evident in its minimal impact on uterine wet weight and luminal epithelial cell height compared to the notable increases induced by Estradiol (B170435) and the partial agonist effects of Tamoxifen.

Treatment (Dose)Uterine Wet Weight (mg)Luminal Epithelial Height (µm)
Control (Ovariectomized)~25~10
Estradiol (E2)~150~35
This compound (2 mg/kg) <50<15
Tamoxifen (Dose-dependent) >50>20
Raloxifene No significant increase vs. controlNo significant increase vs. control

Data is synthesized from multiple preclinical studies for comparative illustration.

Regulation of Estrogen-Responsive Genes in Uterine Tissue

This compound acts as an antagonist to estrogen-induced gene expression in the uterus. It has been shown to suppress the expression of key genes involved in uterine proliferation, such as the Progesterone (B1679170) Receptor (PR) and Insulin-like Growth Factor 1 (IGF-1). In contrast, Tamoxifen can act as a partial agonist, leading to an increase in the expression of these genes.

Gene TargetThis compound EffectTamoxifen EffectRaloxifene Effect
Progesterone Receptor (PR) mRNALess induction than EstradiolAgonist (increases expression)[2]Neutral/Antagonist
Insulin-like Growth Factor 1 (IGF-1) mRNAReduced expressionAgonist (16-fold increase)[3]Neutral/Antagonist[4]

Mechanism of Action: Signaling Pathways

The differential effects of this compound, Tamoxifen, and Estradiol on uterine tissue can be attributed to their distinct interactions with the Estrogen Receptor and the subsequent recruitment of co-regulator proteins, which ultimately dictates the transcriptional fate of estrogen-responsive genes.

SERM_Action cluster_ligands Ligands cluster_receptor Uterine Cell cluster_nucleus Nucleus Estradiol Estradiol ERa ERα Estradiol->ERa Binds Coactivator Co-activators Estradiol->Coactivator Recruits This compound This compound This compound->ERa Binds Corepressor Co-repressors This compound->Corepressor Recruits Tamoxifen Tamoxifen Tamoxifen->ERa Binds Tamoxifen->Coactivator Partially Recruits Tamoxifen->Corepressor Partially Recruits Proliferation Gene Transcription (e.g., PR, IGF-1) => Uterine Proliferation Tamoxifen->Proliferation Partial Agonist Effect ERE Estrogen Response Element (ERE) Coactivator->Proliferation Activates NoProliferation Repression of Gene Transcription => No Proliferation Corepressor->NoProliferation Represses

Differential SERM-ERα signaling in uterine cells.

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to validate the anti-estrogenic effects of this compound.

Competitive Estrogen Receptor Binding Assay

This assay determines the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Purified recombinant human ERα or ERβ protein

  • Radiolabeled estradiol ([³H]E2)

  • Test compounds (this compound, Tamoxifen, Raloxifene)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Scintillation cocktail and counter

Procedure:

  • A constant concentration of ER protein and radiolabeled estradiol are incubated in the assay buffer.

  • Increasing concentrations of the unlabeled test compound are added to the incubation mixture.

  • The mixture is incubated to allow for competitive binding to reach equilibrium.

  • Bound and free radioligand are separated (e.g., by filtration or size-exclusion chromatography).

  • The amount of bound radioactivity is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare Prepare Assay Mix: ER Protein + [³H]Estradiol start->prepare add_competitor Add Increasing Concentrations of Test Compound (e.g., this compound) prepare->add_competitor incubate Incubate to Reach Equilibrium add_competitor->incubate separate Separate Bound and Free Radioligand incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify calculate Calculate IC50 and Ki Values quantify->calculate end End calculate->end

Workflow for competitive ER binding assay.
Quantitative Real-Time PCR (qRT-PCR) for Estrogen-Responsive Genes

This technique is used to measure the changes in the expression levels of specific genes in uterine tissue in response to treatment with SERMs.

Materials:

  • Uterine tissue samples from treated and control animal groups

  • RNA extraction kit

  • Reverse transcriptase for cDNA synthesis

  • qPCR instrument

  • Primers specific for target genes (e.g., PR, IGF-1) and a housekeeping gene (e.g., GAPDH)

  • SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

  • RNA Extraction: Total RNA is isolated from uterine tissue samples.

  • cDNA Synthesis: The extracted RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template for PCR amplification with gene-specific primers. The amplification is monitored in real-time by detecting the fluorescence of an intercalating dye or a fluorescently labeled probe.

  • Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, normalized to the expression of a housekeeping gene.

Conclusion

The compiled data strongly supports this compound as a potent anti-estrogen in uterine tissue. Its distinct mechanism of action, characterized by strong ERα antagonism, leads to the suppression of estrogen-driven proliferation and gene expression. This profile contrasts with Tamoxifen, which exhibits partial agonist activity in the uterus, and Raloxifene, which is largely neutral. These properties make this compound a valuable compound for further investigation in conditions where uterine anti-estrogenic effects are desired.

References

Comparative Analysis of Ormeloxifene and Other Selective Estrogen Receptor Modulators (SERMs)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals, this document provides an objective comparison of Ormeloxifene with other prominent Selective Estrogen Receptor Modulators (SERMs) like Tamoxifen (B1202) and Raloxifene. The analysis is supported by experimental data, detailed methodologies, and visual diagrams to elucidate key differences in efficacy, safety, and mechanisms of action.

Introduction to this compound and SERMs

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity.[1][2] This unique characteristic allows them to be used for a variety of conditions, including the treatment and prevention of hormone-receptor-positive breast cancer, osteoporosis, and menopausal symptoms.[1][3][4]

This compound (also known as Centchroman) is a non-steroidal SERM developed by the Central Drug Research Institute (CDRI) in India.[5][6] It is primarily used as a weekly oral contraceptive and for the management of dysfunctional uterine bleeding (DUB).[6][7] Like other SERMs, this compound's therapeutic effects stem from its differential action on ERs in various tissues; it generally acts as an antagonist in the breast and uterus while having weak estrogenic (agonist) effects on bone.[5][8] This guide compares its performance against other well-established SERMs.

Data Presentation: Efficacy and Performance

The following tables summarize quantitative data from comparative clinical studies, providing a clear overview of the performance of this compound against other SERMs and standard therapies.

Table 1: Comparative Efficacy in Benign Breast Diseases (Mastalgia & Fibroadenoma)

ParameterThis compoundTamoxifenStudy Details
Pain Relief (Mastalgia)
Complete Remission (Pain)100% of patients painless after 1 month.[9]60% showed improvement in painful symptoms.[9]Group A (n=50) received this compound 30 mg on alternate days for 3 months. Group B (n=50) received Tamoxifen 20 mg for 3 menstrual cycles.[9]
Mean VAS Score ReductionBaseline: 6.49 -> Post-treatment: <3.[10]Baseline: 6.25 -> Post-treatment: <3.[10]Randomized trial comparing this compound (30mg) and Tamoxifen (10mg) for mastalgia.[10][11]
Lump Regression (Fibroadenoma)
Complete Disappearance60%[9]6.6%[9]Study on patients with benign breast diseases.[9]
Partial Regression20%[9]60%[9]Study on patients with benign breast diseases.[9]
No Response20%[9]33.3%[9]Study on patients with benign breast diseases.[9]

Table 2: Comparative Efficacy in Dysfunctional Uterine Bleeding (DUB)

ParameterThis compoundCombined Oral Contraceptives (COCs)Medroxyprogesterone Acetate (MPA)Study Details
Reduction in Blood Loss (PBAC Score) Reduction from 174 to 75 (56.8% decrease).[12]Reduction from 171 to 106 (38% decrease).[12]Reduction from 287 to 123.[13]Prospective comparative study over 6 months[12] and a randomized clinical trial.[13]
Increase in Hemoglobin (g/dL) Increase from 7.0 to 10.1.[12]Increase from 7.2 to 9.5.[12]Increase from 8.60 to 9.55.[13]Assessed over a 6-month treatment period.[12][13]
Reduction in Endometrial Thickness (mm) Significant decrease (p<0.001).[7]Not reported in comparative study.Reduction from 8.40 to 7.85.[13]Assessed post-treatment.[7][13]
Recurrence of Symptoms 11%[12]24%[12]Not reported.Assessed after the treatment period.[12]

Table 3: Comparative Side Effect Profiles of SERMs

Adverse EventThis compoundTamoxifenRaloxifene
Hot Flashes Minimal/Not frequently reported.[7]Common (>40%); significantly more frequent than Raloxifene.[14][15]Common, but less severe than Tamoxifen.[15][16]
Venous Thromboembolism (VTE) Not frequently reported.Increased risk.[14]Increased risk (RR 3.1).[16][17]
Endometrial Effects Anti-estrogenic; reduces endometrial thickness.[7][12]Agonist effect; increased risk of endometrial hyperplasia and cancer (RR 2.54).[1][14]Neutral effect; does not increase the risk of endometrial cancer.[17]
Ovarian Cysts Can occur, particularly at higher doses.[10][11]Occur in 20-50% of premenopausal women.[14]Not a commonly reported major side effect.
Vaginal Discharge Not a primary side effect.Significantly more frequent than Raloxifene.[15]Less frequent than Tamoxifen.[15]
Weight Gain Reported in some DUB studies.[7]More frequent than Raloxifene (>10 pounds).[15]Less frequent than Tamoxifen.[15]

Experimental Protocols

Detailed methodologies for key comparative studies are provided below to allow for critical evaluation and replication.

Protocol 1: this compound vs. Tamoxifen for Mastalgia
  • Study Design : A randomized controlled trial to compare the effectiveness of Centchroman (this compound) and Tamoxifen in relieving breast pain.[10][11]

  • Patient Population : Eligible patients with moderate to severe cyclical mastalgia for more than 3 months.[10][11]

  • Intervention :

    • Group A (this compound) : Received this compound 30 mg daily or on alternate days.[9][11]

    • Group B (Tamoxifen) : Received Tamoxifen 10 mg or 20 mg daily.[9][11]

  • Duration : Treatment was continued for a total of 12 weeks (3 months), followed by a 12-week follow-up period without medication.[10][11]

  • Primary Outcome Measures :

    • Pain Severity : Measured using a Visual Analogue Scale (VAS) score (0-10) at baseline and at 4, 8, 12, and 24 weeks.[10][11]

    • Nodularity Score : Clinical assessment of breast nodularity.[10]

  • Secondary Outcome Measures :

    • Adverse Events : Recording of side effects such as menstrual irregularities, dizziness, and development of ovarian cysts.[11]

    • Quality of Life : Assessed using standardized questionnaires.[10]

    • Sonographic Evaluation : Ultrasound of breasts and ovaries to assess lump size and detect any changes.[10]

Protocol 2: this compound vs. Combined Oral Contraceptives for DUB
  • Study Design : A prospective, randomized, comparative study.[12]

  • Patient Population : 140 women diagnosed with dysfunctional uterine bleeding, after ruling out other organic causes through investigations like CBC, thyroid function tests, Pap smear, and pelvic ultrasound.[12]

  • Intervention :

    • Group A (this compound) : Received this compound 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the next 12 weeks.[12]

    • Group B (COCs) : Received a standard low-dose combined oral contraceptive pill cyclically for 6 months.[12]

  • Duration : 24 weeks (6 months).[12]

  • Primary Outcome Measures :

    • Menstrual Blood Loss : Quantified using the Pictorial Blood Loss Assessment Chart (PBAC) score at baseline and at 3 and 6 months. A score >100 indicates menorrhagia.[12]

    • Hemoglobin Levels : Measured at baseline and at the end of the study to assess improvement in anemia.[12]

  • Secondary Outcome Measures :

    • Endometrial Thickness : Measured via transvaginal ultrasound at baseline and post-treatment.[12]

    • Side Effects : Monitoring for adverse effects such as nausea, headache, weight gain, and oligomenorrhea.[12]

    • Patient Satisfaction and Recurrence : Assessed post-treatment.[12]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the study of SERMs.

SERM_Mechanism General SERM Signaling Pathway cluster_cell Target Cell cluster_nucleus Nucleus SERM SERM ER Estrogen Receptor (ER) SERM->ER Binds SERM_ER_Complex SERM-ER Complex ER->SERM_ER_Complex DNA Estrogen Response Element (ERE) on DNA SERM_ER_Complex->DNA Coactivator Co-activators DNA->Coactivator Tissue A (e.g., Bone) Corepressor Co-repressors DNA->Corepressor Tissue B (e.g., Breast) Transcription_Agonist Gene Transcription (Agonist Effect) Coactivator->Transcription_Agonist Transcription_Antagonist Transcription Blocked (Antagonist Effect) Corepressor->Transcription_Antagonist

Caption: General SERM Signaling Pathway.

Clinical_Trial_Workflow Experimental Workflow for a Comparative Clinical Trial cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis arrow arrow p1 Patient Recruitment (e.g., Mastalgia Diagnosis) p2 Informed Consent p1->p2 p3 Baseline Assessment (VAS Score, Ultrasound) p2->p3 rand Randomization p3->rand groupA Group A (this compound) rand->groupA groupB Group B (Tamoxifen) rand->groupB followup 12-Week Treatment Period groupA->followup groupB->followup collect Data Collection (Follow-up Visits at 4, 8, 12, 24 weeks) followup->collect analyze Statistical Analysis (Compare VAS, Side Effects) collect->analyze results Results & Conclusion analyze->results

Caption: Experimental Workflow for a Comparative Clinical Trial.

SERM_Comparison Logical Comparison of SERMs cluster_orm This compound cluster_tam Tamoxifen cluster_ral Raloxifene orm_use Primary Use: - Contraception - Dysfunctional Uterine Bleeding orm_breast Breast: Antagonist (Treats Mastalgia) orm_uterus Uterus: Antagonist (Reduces Bleeding) orm_bone Bone: Weak Agonist tam_use Primary Use: - Breast Cancer (ER+) - Mastalgia tam_breast Breast: Antagonist tam_uterus Uterus: Agonist (Risk of Hyperplasia) tam_bone Bone: Agonist ral_use Primary Use: - Osteoporosis - Breast Cancer Risk Reduction ral_breast Breast: Antagonist ral_uterus Uterus: Neutral/Antagonist ral_bone Bone: Agonist

Caption: Logical Comparison of SERMs.

References

Ormeloxifene and Raloxifene: A Comparative Guide to Bone Protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Ormeloxifene (B1196478) and Raloxifene (B1678788), two selective estrogen receptor modulators (SERMs), in the context of bone protection. While both compounds exhibit beneficial effects on the skeletal system, their mechanisms of action and the extent of clinical validation differ significantly. This document synthesizes available pre-clinical and clinical data to offer an objective overview for research and development purposes.

Executive Summary

Raloxifene is a well-established SERM with extensive clinical data supporting its use in the prevention and treatment of postmenopausal osteoporosis. It has been shown to increase bone mineral density (BMD) and reduce the risk of vertebral fractures. This compound, primarily used for contraception and the treatment of dysfunctional uterine bleeding, has demonstrated promising bone-protective effects in pre-clinical studies. Its mechanism appears to involve the inhibition of bone-resorbing osteoclasts through pathways distinct from Raloxifene. However, robust clinical data on this compound for osteoporosis in humans is currently lacking.

Comparative Data on Bone Protection

The following tables summarize the available quantitative data for this compound and Raloxifene from both pre-clinical and clinical studies.

Table 1: Effects on Bone Mineral Density (BMD)

DrugStudy TypeModel/PopulationTreatment DurationSite% Change in BMDCitation
This compound Pre-clinicalOvariectomized rats-Femur NeckMarked decrease prevented[1]
Femur MidshaftMarked decrease prevented[1]
TibiaMarked decrease prevented[1]
Raloxifene Clinical Trial (MORE Study)Postmenopausal women with osteoporosis36 monthsLumbar Spine+2.6% (60 mg/day) / +2.7% (120 mg/day) vs. placebo[2]
Femoral Neck+2.1% (60 mg/day) / +2.4% (120 mg/day) vs. placebo[2]
Clinical TrialPostmenopausal women24 monthsLumbar Spine+2.4% (60 mg/day) vs. placebo[3]
Total Hip+2.4% (60 mg/day) vs. placebo[3]
Total Body+2.0% (60 mg/day) vs. placebo[3]

Table 2: Effects on Bone Turnover Markers

DrugStudy TypeMarker% ChangeCitation
This compound Pre-clinical (Ovariectomized rats)Serum total and bone-specific alkaline phosphataseInhibited increase[1]
Serum osteocalcinInhibited increase[1]
Urine calcium/creatinine ratioInhibited increase[1]
Raloxifene Clinical Trial (Elderly women)Plasma CTx-31%[4]
Urinary NTx-35%[4]
Plasma osteocalcin-25%[4]
Serum bone alkaline phosphatase-15%[4]

Table 3: Effects on Fracture Risk

DrugStudy TypeFracture TypeRisk ReductionCitation
This compound --No clinical data available-
Raloxifene Clinical Trial (MORE Study)New Vertebral Fractures30% (60 mg/day) / 50% (120 mg/day) vs. placebo[2]
Non-vertebral FracturesNo significant reduction[2]

Mechanisms of Action in Bone

Both this compound and Raloxifene exert their bone-protective effects by modulating estrogen receptors. However, their downstream signaling pathways show notable differences.

This compound:

Pre-clinical studies indicate that this compound inhibits osteoclastogenesis (the formation of bone-resorbing cells) through multiple mechanisms:

  • Inhibition of RANKL-Induced Signaling: this compound has been shown to suppress the RANKL (Receptor Activator of Nuclear Factor κB Ligand) signaling pathway, which is crucial for osteoclast differentiation and activation. It achieves this by downregulating the generation of reactive oxygen species (ROS) and subsequently inhibiting the activation of key downstream signaling molecules, including ERK, JNK, NF-κB, and AP-1.[5][6][7]

  • Induction of Osteoclast Apoptosis: Unlike Raloxifene in some studies, this compound has been found to induce apoptosis (programmed cell death) in osteoclasts.[8]

  • Upregulation of TGF-β3: this compound upregulates the expression of Transforming Growth Factor-beta 3 (TGF-β3), a cytokine known to inhibit osteoclast differentiation and activity.[8]

Raloxifene:

Raloxifene acts as an estrogen agonist in bone tissue.[9] Its mechanism of action involves:

  • Inhibition of Bone Resorption: By binding to estrogen receptors on bone cells, Raloxifene mimics the effects of estrogen, leading to a decrease in bone resorption by osteoclasts.[9]

  • Upregulation of TGF-β3: Similar to this compound, Raloxifene has been shown to stimulate the expression of TGF-β3 in bone, contributing to its anti-resorptive effects.[3]

  • Modulation of Osteoclastogenic Cytokines: Estrogenic compounds, including SERMs like Raloxifene, are known to suppress the production of pro-osteoclastogenic cytokines by other bone marrow cells.[10]

Signaling Pathway Diagrams

Ormeloxifene_Signaling_Pathway This compound This compound ROS ROS Generation This compound->ROS inhibits TGFb3 TGF-β3 This compound->TGFb3 upregulates RANKL RANKL RANK RANK RANKL->RANK RANK->ROS stimulates ERK_JNK ERK / JNK ROS->ERK_JNK NFkB_AP1 NF-κB / AP-1 ERK_JNK->NFkB_AP1 Osteoclastogenesis Osteoclast Differentiation NFkB_AP1->Osteoclastogenesis TGFb3->Osteoclastogenesis inhibits Apoptosis Osteoclast Apoptosis TGFb3->Apoptosis induces

Caption: this compound's inhibitory effect on osteoclast differentiation.

Raloxifene_Signaling_Pathway Raloxifene Raloxifene Estrogen_Receptor Estrogen Receptor (in bone) Raloxifene->Estrogen_Receptor binds (agonist) Bone_Resorption Osteoclast-mediated Bone Resorption Estrogen_Receptor->Bone_Resorption inhibits TGFb3 TGF-β3 Estrogen_Receptor->TGFb3 upregulates TGFb3->Bone_Resorption inhibits

Caption: Raloxifene's estrogen-agonist effect on bone.

Experimental Protocols

Ovariectomy-Induced Bone Loss in Rats (this compound Study)

  • Animal Model: Retired breeder female Sprague-Dawley rats were used. Ovariectomy (OVX) was performed to induce estrogen deficiency and subsequent bone loss. A sham-operated group served as a control.

  • Treatment: Following ovariectomy, rats were treated with this compound, Raloxifene, or ethynylestradiol.

  • Bone Mineral Density (BMD) Measurement: BMD of the femur and tibia was measured to assess the extent of bone loss and the protective effects of the treatments.

  • Biochemical Markers: Serum levels of total and bone-specific alkaline phosphatase and osteocalcin, as well as the urinary calcium/creatinine ratio, were measured as markers of bone turnover.[1]

  • Histomorphometry: The trabecular network of the proximal tibia was analyzed to evaluate changes in bone microarchitecture.[8]

Multiple Outcomes of Raloxifene Evaluation (MORE) Trial (Raloxifene Study)

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 7705 postmenopausal women with osteoporosis.

  • Intervention: Participants were randomized to receive daily doses of Raloxifene (60 mg or 120 mg) or a placebo. All participants also received calcium and vitamin D supplementation.

  • Primary Outcome: The incidence of new vertebral fractures, as assessed by spinal radiographs at baseline and after 24 and 36 months.

  • Secondary Outcomes: Bone mineral density of the lumbar spine and femoral neck was measured annually using dual-energy X-ray absorptiometry (DXA). Non-vertebral fractures were also recorded.[2]

Experimental_Workflow cluster_this compound This compound Pre-clinical Study cluster_Raloxifene Raloxifene Clinical Trial (MORE) O1 Ovariectomized Rat Model O2 Treatment Groups: - this compound - Raloxifene - Ethynylestradiol - Vehicle Control O1->O2 O3 Outcome Measures: - BMD (Femur, Tibia) - Bone Turnover Markers - Histomorphometry O2->O3 R1 Postmenopausal Women with Osteoporosis R2 Randomized Treatment Groups: - Raloxifene (60mg or 120mg) - Placebo R1->R2 R3 Outcome Measures: - Vertebral Fracture Incidence - BMD (Spine, Femoral Neck) - Non-vertebral Fractures R2->R3

Caption: Comparative experimental workflows for this compound and Raloxifene studies.

Conclusion

Raloxifene is a well-characterized SERM with proven efficacy in reducing vertebral fracture risk in postmenopausal women with osteoporosis. Its effects on BMD and bone turnover are well-documented through large-scale clinical trials.

This compound presents an interesting profile with a potentially distinct and potent mechanism of action on bone resorption, as suggested by pre-clinical data. The induction of osteoclast apoptosis and its specific effects on the RANKL signaling pathway warrant further investigation. However, the lack of human clinical trial data for osteoporosis is a significant gap. Future research, including head-to-head clinical trials, would be necessary to fully elucidate the comparative efficacy and safety of this compound and Raloxifene for bone protection in a clinical setting.

References

A Comparative Analysis of Ormeloxifene and Tamoxifen in Preclinical Breast Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of preclinical data reveals distinct yet overlapping mechanisms of action and efficacy profiles for the selective estrogen receptor modulators (SERMs) Ormeloxifene (B1196478) and Tamoxifen in breast cancer models. This guide synthesizes available in vitro and in vivo data to provide a comparative overview for researchers and drug development professionals.

Executive Summary

Both this compound and Tamoxifen are established SERMs that exert their effects through competitive binding to the estrogen receptor (ER), leading to tissue-specific estrogenic or anti-estrogenic activities. While Tamoxifen is a cornerstone of endocrine therapy for ER-positive breast cancer, this compound, a non-steroidal SERM, has demonstrated potent anti-cancer properties in various preclinical models. This comparison highlights their differential effects on cell proliferation, apoptosis, and key signaling pathways in both ER-positive and ER-negative breast cancer contexts.

In Vitro Efficacy: A Head-to-Head Comparison

Preclinical studies utilizing breast cancer cell lines have demonstrated that this compound is a potent inhibitor of cell proliferation, with an efficacy comparable to that of Tamoxifen.

Table 1: Comparative In Vitro Proliferation and Apoptosis Data

ParameterCell LineThis compoundTamoxifenSource
Proliferation Inhibition MCF-7 (ER+)More effective than in ER- cellsEffective[1]
MDA-MB-231 (ER-)Effective, similar to TamoxifenEffective[1]
Apoptosis Induction (% of sub-G0 cells at 72h) MDA-MB-231 (ER-)~50.4% (at 50 µmol/L)~89.7% (at 50 µmol/L)Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - Open Exploration Publishing
Apoptosis Induction (% of sub-G0 cells at 144h) MDA-MB-231 (ER-)~75.8% (at 50 µmol/L)~86.7% (at 50 µmol/L)Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of drugs with this compound in triple negative breast cancer cells - Open Exploration Publishing

Note: The apoptosis data for this compound and Tamoxifen in MDA-MB-231 cells is from a study evaluating a novel drug combination, but provides a direct comparison of the single agents.

In Vivo Antitumor Activity

While direct head-to-head in vivo comparative studies are limited, existing data from studies on chemically-induced mammary tumors in rats provide insights into the antitumor efficacy of both agents.

A study on the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced rat mammary tumor model demonstrated that Tamoxifen (200 micrograms/day) was effective in preventing tumor development.[2] Another study using the same model showed that this compound (5 mg/kg body weight) also exhibited antitumor effects.[1] However, differences in experimental design and dosing preclude a direct quantitative comparison of their in vivo potency from these specific studies.

Mechanistic Insights: Signaling Pathways

This compound and Tamoxifen modulate distinct and overlapping signaling pathways to exert their anti-cancer effects.

This compound:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to inhibit the phosphorylation of Akt, thereby downregulating this critical cell survival pathway.[1]

  • Wnt/β-catenin Pathway: this compound can inhibit the Wnt/β-catenin signaling pathway, which is implicated in cancer cell proliferation and metastasis.

Tamoxifen:

  • Estrogen Receptor (ER) Signaling: The primary mechanism of Tamoxifen is the competitive inhibition of estrogen binding to the ER, leading to the suppression of estrogen-dependent gene transcription.

  • Growth Factor Receptor Signaling Crosstalk: Tamoxifen's efficacy can be influenced by its interplay with growth factor receptor pathways, such as the PI3K/Akt and MAPK pathways.

Signaling_Pathways cluster_this compound This compound cluster_Tamoxifen Tamoxifen This compound This compound PI3K_O PI3K This compound->PI3K_O inhibits Wnt Wnt This compound->Wnt inhibits Apoptosis_O Apoptosis This compound->Apoptosis_O induces Akt_O Akt PI3K_O->Akt_O mTOR_O mTOR Akt_O->mTOR_O Proliferation_O Cell Proliferation & Survival mTOR_O->Proliferation_O promotes beta_catenin_O β-catenin Wnt->beta_catenin_O beta_catenin_O->Proliferation_O promotes Tamoxifen Tamoxifen ER Estrogen Receptor Tamoxifen->ER blocks ERE Estrogen Response Element ER->ERE Estrogen Estrogen Estrogen->ER Gene_Transcription Gene Transcription ERE->Gene_Transcription Proliferation_T Cell Proliferation Gene_Transcription->Proliferation_T promotes

Figure 1: Simplified signaling pathways of this compound and Tamoxifen.

Experimental Protocols

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or Tamoxifen for 24, 48, or 72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Tamoxifen for the specified duration.

  • Cell Harvesting: Adherent and floating cells are collected, washed with PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Experimental_Workflow cluster_InVitro In Vitro Experiments cluster_InVivo In Vivo Experiments start_vitro Breast Cancer Cell Lines (MCF-7, MDA-MB-231) treatment Treatment with This compound or Tamoxifen (various concentrations & times) start_vitro->treatment proliferation_assay Cell Proliferation Assay (e.g., MTT) treatment->proliferation_assay apoptosis_assay Apoptosis Assay (e.g., Flow Cytometry) treatment->apoptosis_assay data_analysis_vitro Data Analysis: - IC50 values - % Apoptotic cells proliferation_assay->data_analysis_vitro apoptosis_assay->data_analysis_vitro start_vivo Animal Model (e.g., DMBA-induced rat mammary tumors) treatment_vivo Treatment with This compound or Tamoxifen start_vivo->treatment_vivo tumor_measurement Tumor Growth Measurement treatment_vivo->tumor_measurement end_point Endpoint Analysis: - Tumor volume - Histopathology tumor_measurement->end_point

Figure 2: General experimental workflow for preclinical comparison.

Conclusion

This compound demonstrates significant anti-cancer activity in preclinical breast cancer models, with an efficacy profile that is, in some contexts, comparable to Tamoxifen. Its distinct mechanism of action, particularly its impact on the PI3K/Akt/mTOR and Wnt/β-catenin pathways, suggests it may have therapeutic potential in a broader range of breast cancer subtypes, including those that are ER-negative. Further direct comparative in vivo studies are warranted to fully elucidate the relative therapeutic potential of this compound and Tamoxifen in breast cancer.

References

Ormeloxifene vs. Medroxyprogesterone Acetate in the Management of Abnormal Uterine Bleeding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abnormal Uterine Bleeding (AUB) presents a significant clinical challenge, impacting the quality of life for many women. While various treatment modalities exist, this guide provides a detailed, evidence-based comparison of two prominent pharmacological interventions: Ormeloxifene (B1196478), a selective estrogen receptor modulator (SERM), and Medroxyprogesterone (B1676146) Acetate (B1210297) (MPA), a synthetic progestin. This document synthesizes data from multiple clinical studies to offer an objective analysis of their efficacy, safety, and mechanisms of action.

Efficacy in AUB Treatment: A Quantitative Comparison

Clinical trials have demonstrated the effectiveness of both this compound and medroxyprogesterone acetate in managing AUB. The following tables summarize key efficacy parameters from comparative studies.

Table 1: Reduction in Menstrual Blood Loss (Pictorial Blood Assessment Chart - PBAC Score)

StudyThis compound Group (Pre-treatment PBAC)This compound Group (Post-treatment PBAC)This compound Group (% Reduction)Medroxyprogesterone Acetate Group (Pre-treatment PBAC)Medroxyprogesterone Acetate Group (Post-treatment PBAC)Medroxyprogesterone Acetate Group (% Reduction)
Godha et al. (2016)[1][2]N/AN/A79.4%N/AN/A75%
Shravage et al. (2015)[3][4]262.2673.785.71%238.7110854.76%
Mir et al. (2022)[5]289.92128.1155.8%287.38123.557.0%

Table 2: Improvement in Hemoglobin Levels (g/dL)

StudyThis compound Group (Pre-treatment)This compound Group (Post-treatment)Medroxyprogesterone Acetate Group (Pre-treatment)Medroxyprogesterone Acetate Group (Post-treatment)
Godha et al. (2016)[1][2]8.69.88.79.9
Mir et al. (2022)[5][6]8.5610.128.609.55

Table 3: Reduction in Endometrial Thickness (mm)

StudyThis compound Group (Pre-treatment)This compound Group (Post-treatment)Medroxyprogesterone Acetate Group (Pre-treatment)Medroxyprogesterone Acetate Group (Post-treatment)
Godha et al. (2016)[1][2]7.76.87.46.9
Shravage et al. (2015)[3]7.814.946.085.86
Mir et al. (2022)[5][6]8.526.928.407.85

Experimental Protocols

The data presented above are derived from randomized controlled trials with specific methodologies. Understanding these protocols is crucial for interpreting the results.

Godha et al. (2016) Study Protocol [1][2]

  • Study Design: A comparative study involving 440 patients with AUB.

  • This compound Group (Group A, n=240): Received this compound 60 mg twice a week for the first 3 months, followed by 60 mg once a week for the next month.

  • Medroxyprogesterone Acetate Group (Group B, n=200): Received medroxyprogesterone acetate 10 mg twice a day from day 5 to day 25 of the menstrual cycle.

  • Assessment: Patients were evaluated based on their PBAC score, endometrial thickness (measured by ultrasound), and hemoglobin levels at follow-up appointments.

Shravage et al. (2015) Study Protocol [3]

  • Study Design: A double-blind, randomized controlled trial.

  • This compound Group (Group A): Received this compound 60 mg twice a week at a 3-day interval, along with a placebo for medroxyprogesterone acetate for 21 days (starting from day 2-5 of the menstrual cycle) for three consecutive cycles.

  • Medroxyprogesterone Acetate Group (Group B): Received medroxyprogesterone acetate 10 mg for 21 days (starting from day 2-5 of the menstrual cycle), along with a placebo for this compound twice a week with a 3-day interval for three consecutive cycles.

  • Assessment: The primary outcome was the reduction in blood loss, as measured by the PBAC score. Endometrial thickness was also assessed via transvaginal ultrasonography before and after treatment.

Mir et al. (2022) Study Protocol [5]

  • Study Design: A randomized clinical trial.

  • This compound Group: Dosage regimen not explicitly detailed in the provided snippets.

  • Medroxyprogesterone Acetate Group: Dosage regimen not explicitly detailed in the provided snippets.

  • Assessment: Efficacy was evaluated by comparing the reduction in pictorial blood loss assessment score, endometrial thickness, and bleeding duration, as well as the increase in hemoglobin concentration.

Mechanism of Action: Signaling Pathways

The distinct mechanisms of action of this compound and medroxyprogesterone acetate underpin their therapeutic effects in AUB.

This compound: As a selective estrogen receptor modulator (SERM), this compound exhibits tissue-specific estrogenic and anti-estrogenic effects.[7] In the uterus, it acts as an anti-estrogen, competitively binding to estrogen receptors in the endometrium.[7][8] This action inhibits endometrial proliferation, leading to a reduction in endometrial thickness and menstrual blood loss.[8][9]

This compound This compound Estrogen_Receptor Estrogen Receptor (Endometrium) This compound->Estrogen_Receptor Binds to & Blocks Endometrial_Proliferation Endometrial Proliferation Estrogen_Receptor->Endometrial_Proliferation Inhibits Reduced_Blood_Loss Reduced Menstrual Blood Loss Endometrial_Proliferation->Reduced_Blood_Loss Leads to

This compound's Anti-proliferative Action

Medroxyprogesterone Acetate: MPA is a synthetic progestin that mimics the action of progesterone.[10] It transforms the proliferative endometrium into a secretory endometrium.[11] By inhibiting pituitary gonadotropin secretion, MPA prevents follicular maturation and ovulation, thereby stabilizing the endometrial lining and reducing irregular shedding and bleeding.[11][12]

MPA Medroxyprogesterone Acetate Pituitary Pituitary MPA->Pituitary Acts on Endometrial_Stabilization Endometrial Stabilization MPA->Endometrial_Stabilization Gonadotropin_Secretion Gonadotropin (LH/FSH) Secretion Pituitary->Gonadotropin_Secretion Inhibits Ovulation Ovulation Gonadotropin_Secretion->Ovulation Prevents Reduced_Bleeding Reduced Irregular Bleeding Endometrial_Stabilization->Reduced_Bleeding

MPA's Endometrial Stabilizing Effect

Safety and Side Effect Profile

Both medications are generally well-tolerated, but they are associated with different side effect profiles.

Table 4: Common Side Effects

This compound[4][13]Medroxyprogesterone Acetate[4]
AmenorrheaWeight gain
Ovarian cystsIntermenstrual spotting
NauseaDyspepsia
Headache
Vague abdominal pain
Cervical discharge

It is noteworthy that in one study, the incidence of amenorrhea was higher in the this compound group compared to the MPA group.[4] However, this was often considered an acceptable outcome, particularly in the perimenopausal age group.[1]

Experimental Workflow for Comparative Clinical Trials

The general workflow for a clinical trial comparing these two drugs follows a structured process to ensure robust and unbiased results.

cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Post-Treatment Patient_Recruitment Patient Recruitment (AUB Diagnosis) Baseline_Assessment Baseline Assessment (PBAC, Hb, Endometrial Thickness) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A This compound Treatment Randomization->Group_A Group_B MPA Treatment Randomization->Group_B Follow_Up Follow-up Assessments (e.g., 1, 3, 6 months) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

References

Long-Term Safety of Ormeloxifene: A Comparative Clinical Data Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the long-term safety profile of Ormeloxifene compared with other hormonal therapies. This guide provides a detailed analysis of clinical data, experimental protocols, and relevant signaling pathways to support evidence-based decision-making.

This compound, a selective estrogen receptor modulator (SERM), has been utilized for contraception and the management of dysfunctional uterine bleeding (DUB). This guide offers an objective comparison of its long-term safety profile against other commonly used hormonal therapies, including medroxyprogesterone (B1676146) acetate (B1210297) and combined oral contraceptives, as well as other SERMs like Tamoxifen and Raloxifene. The following sections present quantitative safety data, detailed experimental methodologies, and visual representations of associated signaling pathways to provide a thorough understanding of this compound's clinical safety.

Comparative Safety Profile: this compound vs. Alternative Hormonal Therapies

Clinical studies have evaluated the long-term safety of this compound, primarily focusing on its use in managing dysfunctional uterine bleeding. The data indicates a generally favorable safety profile, with most side effects being mild and transient. However, a comprehensive understanding requires a comparative analysis with other therapeutic options.

Table 1: Incidence of Adverse Events in Long-Term Use of this compound and Comparator Therapies

Adverse EventThis compoundMedroxyprogesterone AcetateCombined Oral Contraceptives
Menstrual Irregularities
Amenorrhea14.1% - 26.98%-Amenorrhea may occur
Delayed/Prolonged PeriodsReported-Common
Intermenstrual Spotting-20%Common
Gastrointestinal Effects
Nausea/Vomiting2.1% - 7.1%-32% (gastric upset)
Vague Abdominal Pain4.8% - 6%--
Hormonal Effects
Headache3.17% - 14%-Reported
Breast Tenderness--Reported
Weight Gain1.16%16%Reported
Other Adverse Events
Ovarian Cysts7.1%--
Cervical Discharge13.3%--
Dyspepsia-8%-

Note: Incidence rates are derived from various clinical studies and may not be directly comparable due to differences in study design, duration, and patient populations. Some fields are marked as "Reported" when specific incidence rates were not available in the searched literature.

Long-Term Safety of Other Selective Estrogen Receptor Modulators (SERMs)

For a broader perspective, it is essential to consider the long-term safety of other SERMs used in different clinical indications.

Table 2: Long-Term Safety Profile of Tamoxifen and Raloxifene

Adverse EventTamoxifenRaloxifene
Thromboembolic Events Increased risk of pulmonary embolism (6 deaths in the first 5 years of one study)Increased risk of deep vein thrombosis, pulmonary embolism, and retinal vein thrombosis
Uterine Effects Increased risk of uterine cancer (9 deaths vs. 1 in placebo group in a 10-year follow-up)No difference in uterine cancer incidence compared to placebo
Cardiovascular Events -Increased risk of death due to stroke in women with or at high risk for coronary heart disease
Other Cancers -Reduced incidence of all cancers (excluding breast and non-melanoma skin cancer)
Common Side Effects Hot flashesHot flashes, muscle cramps

Experimental Protocols

The clinical validation of this compound's long-term safety is based on prospective clinical studies. The following provides a generalized overview of the methodologies employed in key clinical trials investigating this compound for dysfunctional uterine bleeding.

1. Study Design:

  • Prospective, randomized, and comparative clinical trials.

  • Duration of treatment typically ranged from 6 to 12 months, with subsequent follow-up periods.

2. Patient Population:

  • Inclusion Criteria: Women of reproductive age diagnosed with dysfunctional uterine bleeding, characterized by heavy and/or prolonged menstrual bleeding without any identifiable pelvic pathology.

  • Exclusion Criteria: Known or suspected pelvic inflammatory disease, uterine fibroids, endometrial hyperplasia or carcinoma, bleeding disorders, and use of medications known to affect menstrual cycles.

3. Treatment Regimen:

  • This compound Group: Typically administered at a dose of 60 mg twice a week for the first 12 weeks, followed by 60 mg once a week for the subsequent 12 weeks.

  • Comparator Groups:

    • Medroxyprogesterone Acetate: Administered cyclically.

    • Combined Oral Contraceptives: Standard cyclical administration.

4. Efficacy and Safety Assessment:

  • Efficacy Parameters:

    • Pictorial Blood Loss Assessment Chart (PBAC): A validated method to quantify menstrual blood loss.

    • Hemoglobin Levels: To assess changes in anemia.

    • Endometrial Thickness: Measured by transvaginal ultrasonography.

  • Safety Parameters:

    • Monitoring and recording of all adverse events, including their severity and frequency.

    • Regular clinical examinations and laboratory investigations.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and potential off-target effects of this compound, it is crucial to visualize the signaling pathways it modulates. As a SERM, this compound exhibits tissue-specific estrogen agonist and antagonist effects.

cluster_Cell Target Cell ER Estrogen Receptor ERE Estrogen Response Element (DNA) ER->ERE Binds to Gene_Transcription Gene Transcription ERE->Gene_Transcription Regulates Cellular_Response Tissue-Specific Cellular Response Gene_Transcription->Cellular_Response This compound This compound This compound->ER Binds to & Modulates Estrogen Estrogen Estrogen->ER Binds to & Activates

Figure 1: this compound's mechanism as a Selective Estrogen Receptor Modulator (SERM).

Recent research also suggests that this compound may exert its effects through modulation of other signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylates Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes

Figure 2: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

The experimental workflow for a typical clinical trial comparing this compound with an alternative therapy is outlined below.

cluster_Workflow Clinical Trial Workflow Patient_Recruitment Patient Recruitment (Dysfunctional Uterine Bleeding) Randomization Randomization Patient_Recruitment->Randomization Ormeloxifene_Arm This compound Treatment Randomization->Ormeloxifene_Arm Comparator_Arm Comparator (e.g., MPA, COC) Randomization->Comparator_Arm Follow_Up Follow-up Visits (e.g., 3, 6, 12 months) Ormeloxifene_Arm->Follow_Up Comparator_Arm->Follow_Up Data_Collection Data Collection (PBAC, Hb, Adverse Events) Follow_Up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

Figure 3: A generalized experimental workflow for a comparative clinical trial of this compound.

Ormeloxifene's Differential Binding to Estrogen Receptor Isoforms: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative binding affinity of Ormeloxifene for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ), complete with supporting experimental data and methodologies.

This compound, a selective estrogen receptor modulator (SERM), exhibits a distinct binding profile to the two primary estrogen receptor isoforms, ERα and ERβ. This differential affinity is fundamental to its tissue-specific estrogenic and anti-estrogenic activities, which underpin its clinical applications, ranging from contraception to potential cancer therapies. This guide provides a detailed comparative analysis of this compound's interaction with ERα and ERβ, presenting quantitative binding data, experimental protocols, and an overview of the downstream signaling consequences.

Quantitative Binding Affinity Analysis

Competitive binding assays have demonstrated that this compound binds to both ERα and ERβ, albeit with a notable preference for ERα.[1][2] This preferential binding is a key determinant of its pharmacological effects. The binding affinities are summarized in the table below.

LigandReceptor IsoformDissociation Constant (Ki)Relative Binding Affinity (RBA)
This compoundERα250 nM[1]8.8%[1][2]
ERβ750 nM[1]3%[1][2]

Note: Relative Binding Affinity is expressed as a percentage relative to the binding of estradiol, which is set at 100%.

The lower Ki value for ERα indicates a higher binding affinity of this compound for this isoform compared to ERβ.[1] Consequently, the relative binding affinity for ERα is nearly three times higher than for ERβ.[1][2]

Experimental Protocols

The determination of this compound's binding affinity for ER isoforms is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound (this compound) to displace a radiolabeled ligand from the receptor.

Competitive Radioligand Binding Assay

1. Reagents and Materials:

  • Receptor Source: Recombinant human ERα and ERβ or cytosolic extracts from tissues expressing these receptors (e.g., rat uterus).[3]

  • Radioligand: [³H]-Estradiol (a high-affinity estrogen).

  • Test Compound: this compound hydrochloride.

  • Assay Buffer: Tris-HCl buffer containing dithiothreitol (B142953) (DTT) and other stabilizing agents.

  • Separation Medium: Hydroxylapatite slurry or glass fiber filters to separate bound from free radioligand.

  • Scintillation Cocktail and Counter: For quantification of radioactivity.

2. Procedure:

  • Incubation: A fixed concentration of the respective estrogen receptor isoform is incubated with a constant concentration of [³H]-Estradiol and varying concentrations of unlabeled this compound.

  • Equilibrium: The mixture is incubated for a sufficient duration (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

  • Separation: The reaction mixture is treated with a separation medium (e.g., hydroxylapatite slurry followed by centrifugation or rapid filtration through glass fiber filters) to separate the receptor-bound radioligand from the free radioligand.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

3. Data Analysis:

  • The concentration of this compound that inhibits 50% of the specific binding of [³H]-Estradiol is determined and is known as the IC50 value.

  • The Ki (dissociation constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualization of Methodologies and Pathways

To further elucidate the processes involved, the following diagrams illustrate the experimental workflow and the downstream signaling pathways affected by this compound.

G cluster_workflow Competitive Binding Assay Workflow prep Prepare Reagents: - ERα / ERβ - [3H]-Estradiol - this compound dilutions incubate Incubate Components: ER + [3H]-Estradiol + this compound prep->incubate separate Separate Bound and Free Ligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze

Experimental workflow for the competitive binding assay.

G cluster_pathway This compound Signaling Pathways This compound This compound ERa ERα This compound->ERa High Affinity ERb ERβ This compound->ERb Low Affinity Nucleus Nucleus ERa->Nucleus PKC_AKT PKC/AKT Pathways ERa->PKC_AKT Beta_Catenin β-catenin Pathway ERa->Beta_Catenin Inhibition ERb->Nucleus ERE Estrogen Response Element (ERE) Nucleus->ERE Gene_Expression Modulation of Gene Expression ERE->Gene_Expression Non_Genomic Non-Genomic Signaling PKC_AKT->Non_Genomic Beta_Catenin->Non_Genomic

This compound's downstream signaling pathways.

Downstream Signaling and Biological Implications

Upon binding to ERα and ERβ, this compound induces conformational changes in the receptors, leading to the modulation of downstream signaling pathways. This can occur through both genomic and non-genomic mechanisms.

  • Genomic Signaling: The this compound-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on the DNA, thereby regulating the transcription of target genes.[1] In uterine tissue, this compound has been shown to promote the formation of ER-ERE complexes.[1] However, its downstream effects on gene expression are tissue-specific, acting as an antagonist in the breast and uterus while having estrogenic effects elsewhere.[2][4]

  • Non-Genomic Signaling: Beyond direct gene regulation, estrogen receptors can also mediate rapid, non-genomic effects by interacting with and modulating various cytoplasmic signaling pathways.[2] this compound has been shown to influence pathways such as the Protein Kinase C (PKC) and AKT pathways.[2] Furthermore, it can inhibit the β-catenin signaling pathway, which is implicated in cell proliferation and survival.[5]

The preferential binding of this compound to ERα is a critical aspect of its mechanism of action. The differential expression of ERα and ERβ in various tissues, combined with this compound's higher affinity for ERα, contributes to its selective modulation of estrogenic activity.[2] This understanding is crucial for the continued development and application of this compound and other SERMs in a therapeutic context.

References

Ormeloxifene: A Comparative Guide to its Efficacy in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ormeloxifene's performance against other contraceptive alternatives, supported by experimental data. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development.

This compound (B1196478), a selective estrogen receptor modulator (SERM), stands as a non-steroidal oral contraceptive and a treatment for abnormal uterine bleeding (AUB).[1] Its unique mechanism of action, which involves modulating estrogen receptors to exert anti-estrogenic effects on the uterus and breast while having estrogenic effects on bone and the cardiovascular system, distinguishes it from traditional hormonal contraceptives.[1][2] This guide delves into its efficacy across various patient demographics and compares it with established contraceptive methods.

Comparative Efficacy in Abnormal Uterine Bleeding (AUB)

Clinical studies have demonstrated this compound's effectiveness in managing AUB, particularly in reducing menstrual blood loss. When compared to combined oral contraceptives (COCs), this compound has shown a statistically significant greater reduction in Pictorial Blood Loss Assessment Chart (PBAC) scores, a measure of menstrual blood loss.[3][4]

ParameterThis compoundCombined Oral Contraceptives (COCs)NorethisteroneMedroxyprogesterone Acetate
Reduction in PBAC Score 56.8% - 81%[5][6]38% - 55.5%[4][5]Significant but less than this compoundSignificant but less than this compound
Increase in Hemoglobin (g/dL) 1.3 - 3.1[5][7]2.3[5]Less increase than this compoundLess increase than this compound
Reduction in Endometrial Thickness Statistically Significant[7][8]Statistically Significant[4]Less reduction than this compoundLess reduction than this compound
Recurrence of Symptoms 11%[5]24%[5]--
Patient Satisfaction 68.6% (highly satisfied)[5]47.2% (highly satisfied)[5]--

Efficacy in Diverse Patient Populations

The majority of clinical research on this compound has been conducted in India.[1] While this provides robust data for this demographic, it also highlights a need for broader studies across different ethnic and geographical populations to fully validate its efficacy globally.

Perimenopausal Women: Studies have indicated that this compound is an effective and safe option for managing AUB in perimenopausal women, a group often vulnerable to abnormal bleeding patterns.[4][9]

Women with Uterine Fibroids: In patients with abnormal uterine bleeding associated with leiomyoma (AUB-L), this compound has been shown to be more effective in reducing menstrual blood loss compared to COCs.[6] While it significantly reduces bleeding, it does not appear to significantly reduce the volume of the fibroids themselves.[10][11]

Contraceptive Efficacy: As a contraceptive, this compound offers a weekly dosing schedule, which can improve compliance compared to daily oral contraceptives.[1] Studies have shown high continuation rates, suggesting good patient acceptability.[12]

Side Effect Profile

This compound is generally well-tolerated. The most common side effect reported is a delay in the menstrual cycle.[13] Other less common side effects include nausea, headache, and weight gain.[5] Compared to COCs, which can be associated with mood changes, weight gain, and cardiovascular risks, this compound's non-hormonal nature presents a different side effect profile that may be preferable for some patients.[12]

Mechanism of Action

This compound's primary mechanism involves the selective modulation of estrogen receptors. In the endometrium, it acts as an antagonist, inhibiting the proliferation of endometrial cells and preventing the thickening of the uterine lining necessary for the implantation of a fertilized egg.[2] It also alters the consistency of cervical mucus, making it less permeable to sperm.[2]

This compound Mechanism of Action cluster_0 This compound cluster_1 Target Tissues cluster_2 Effects cluster_3 Outcomes This compound This compound Uterus Uterus (Endometrium) This compound->Uterus Binds to Estrogen Receptors Cervix Cervix This compound->Cervix Binds to Estrogen Receptors Bone Bone This compound->Bone Binds to Estrogen Receptors Cardiovascular Cardiovascular System This compound->Cardiovascular Binds to Estrogen Receptors AntiEstrogenic Anti-Estrogenic Effects Uterus->AntiEstrogenic Cervix->AntiEstrogenic Estrogenic Estrogenic Effects Bone->Estrogenic Cardiovascular->Estrogenic Contraception Contraception AntiEstrogenic->Contraception Inhibits Implantation, Thickens Cervical Mucus AUB_Treatment Treatment of AUB AntiEstrogenic->AUB_Treatment Reduces Endometrial Proliferation Bone_Protection Bone Protection Estrogenic->Bone_Protection

Caption: Mechanism of action of this compound.

Experimental Protocols

Detailed methodologies for key comparative studies are crucial for replication and validation of findings. The following outlines a typical experimental workflow for a clinical trial comparing this compound and Combined Oral Contraceptives for the treatment of Abnormal Uterine Bleeding.

A Representative Experimental Workflow:

Experimental Workflow start Patient Recruitment (AUB Diagnosis, Informed Consent) screening Screening (Inclusion/Exclusion Criteria, Baseline Assessment: PBAC, Hb, Endometrial Thickness) start->screening randomization Randomization screening->randomization groupA Group A: this compound (e.g., 60mg twice weekly for 12 weeks, then weekly) randomization->groupA Arm 1 groupB Group B: Combined Oral Contraceptive (e.g., Daily for 21 days per cycle) randomization->groupB Arm 2 followup Follow-up (e.g., at 3 and 6 months) groupA->followup groupB->followup data_collection Data Collection (PBAC Score, Hemoglobin Levels, Endometrial Thickness, Side Effects, Patient Satisfaction) followup->data_collection analysis Statistical Analysis (Comparison of efficacy and safety between groups) data_collection->analysis

Caption: A typical experimental workflow for AUB clinical trials.

Detailed Methodology from a Comparative Study (Example):

A prospective, randomized clinical trial could be designed as follows:

  • Patient Selection: Women of reproductive age diagnosed with AUB, based on predefined criteria for menstrual blood loss (e.g., PBAC score > 100), are recruited. Exclusion criteria would typically include pregnancy, pelvic inflammatory disease, genital malignancies, and contraindications to either medication.[7]

  • Baseline Assessment: A thorough medical history, physical examination, and baseline laboratory investigations including complete blood count and measurement of endometrial thickness via transvaginal ultrasound are performed.[7]

  • Randomization and Intervention: Patients are randomly assigned to one of two treatment groups. Group A receives this compound (e.g., 60 mg twice a week for 12 weeks, followed by 60 mg once a week for the next 12 weeks). Group B receives a low-dose combined oral contraceptive (e.g., 30 µg ethinyl estradiol (B170435) and 150 µg levonorgestrel) daily for 21 days of each menstrual cycle for six consecutive cycles.[5]

  • Follow-up and Outcome Assessment: Patients are followed up at regular intervals (e.g., at the end of every cycle for six months). At each follow-up, the amount of bleeding is assessed using the PBAC score, and any side effects are recorded. Hemoglobin levels are re-evaluated at the end of the treatment period. Patient satisfaction is judged based on general health, limitation of social activities, and willingness to continue the treatment.[5]

  • Statistical Analysis: The collected data is analyzed using appropriate statistical tests to compare the efficacy and safety of the two treatments. The primary outcome is the reduction in mean PBAC score, with secondary outcomes including changes in hemoglobin levels, recurrence of symptoms, and the incidence of side effects.[5]

References

meta-analysis of Ormeloxifene clinical trials for contraception

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Meta-Analysis of Ormeloxifene for Contraception

An Objective Guide for Researchers and Drug Development Professionals

This compound, also known as Centchroman, is a non-steroidal, non-hormonal oral contraceptive agent. It belongs to the class of drugs known as selective estrogen receptor modulators (SERMs).[1] This guide provides a meta-view of clinical trial data on this compound, comparing its efficacy and side effect profile with other contraceptive methods.

Mechanism of Action

This compound exhibits tissue-specific estrogenic and anti-estrogenic properties.[2][3] Its primary contraceptive effect is achieved through a potent anti-estrogenic action on the endometrium.[4][5] This action inhibits the normal proliferation of the uterine lining, making it unreceptive to the implantation of a fertilized egg.[2][4] Unlike combined oral contraceptives, this compound does not consistently inhibit ovulation.[1] It also alters cervical mucus, making it less permeable to sperm.[4]

Contraceptive Efficacy

The efficacy of contraceptives is most commonly measured by the Pearl Index, which represents the number of unintended pregnancies per 100 woman-years of use.[6] While a specific meta-analysis focusing solely on this compound's Pearl Index was not identified in the search results, individual studies report varying rates. One study noted a failure rate of 1.63%, corresponding to a Pearl Index of 1.83 per 100 woman-years.[7]

For comparison, a systematic review and meta-analysis of combined oral and parenteral hormonal contraceptives found no significant difference in contraceptive efficacy (as measured by the Pearl Index) between these methods.[6][8][9]

Contraceptive Method Typical Use Pearl Index (Pregnancies per 100 Woman-Years)
This compound~1.83[7]
Combined Oral Contraceptives (COCs)7
Progestin-Only Pills (POPs)7
Copper IUD0.8
Hormonal IUD0.1 - 0.4

Note: Data for alternatives are based on generally accepted typical use rates for comparison, as direct meta-analysis data was not available in the provided search results.

Side Effect Profile and Tolerability

A significant advantage of this compound is its non-hormonal nature, which helps avoid many side effects associated with traditional hormonal contraceptives.[4][7]

Side Effect This compound Combined Oral Contraceptives (COCs)
Menstrual Irregularities The most common side effect is delayed or irregular menses, reported by about 8% of users, especially in the first three months.[7]Breakthrough bleeding and spotting are common.
Nausea and Vomiting Reported, but generally less frequent than with COCs.[7]Common, especially in initial cycles.[6][8][9]
Headache Reported.[1][2][10]Common.[7]
Weight Gain Reported.[1][2][10]A primary reason for discontinuation of COCs.[7]
Breast Discomfort Less common.More frequent with parenteral and oral hormonal methods.[6][8][9][11]
Ovarian Cysts Has been reported in a small percentage of users (7.1% in one study).[12]Functional cysts are possible.

One comparative study highlighted that side effects like weight gain, nausea, vomiting, and headache were primary reasons for discontinuing COCs, whereas menstrual complaints were the main issue with this compound but less frequently led to discontinuation.[7] The continuation rate for this compound has been reported to be significantly higher than for COCs (85.5% vs. 39.6% in one study).[7]

Experimental Protocols

Detailed protocols for contraceptive clinical trials can vary, making direct cross-trial comparisons challenging.[13] However, a typical Phase III clinical trial protocol for a contraceptive agent like this compound involves the following key elements, guided by recommendations from regulatory bodies like the FDA.[14]

1. Study Design:

  • Type: Prospective, multi-center, open-label, or randomized controlled trial.

  • Duration: Typically involves tracking participants over a significant number of menstrual cycles to accurately assess efficacy and safety.

  • Comparator: May be compared against a placebo or an active, approved contraceptive method.

2. Participant Selection (Inclusion/Exclusion Criteria):

  • Inclusion: Healthy, sexually active women of reproductive age (e.g., 18-45 years) seeking contraception.[7] Participants must be willing to use the investigational drug as the sole method of birth control and comply with follow-up schedules.[15][16]

  • Exclusion: Contraindications such as polycystic ovarian disease, cervical hyperplasia, recent history of jaundice or hepatic impairment, renal impairment, and severe allergic states.[5] Women who are pregnant, lactating, or desire to become pregnant are also excluded.[5] The FDA recommends including women across different age groups and with no restrictions on body mass index (BMI).[14]

3. Intervention and Dosing:

  • This compound Regimen: The standard contraceptive dose is 30 mg twice a week for the first 12 weeks, followed by 30 mg once a week thereafter.[2][5] The first tablet is taken on the first day of the menstrual cycle.[5]

4. Data Collection and Endpoints:

  • Primary Endpoint: Contraceptive efficacy, primarily measured by the Pearl Index (number of on-treatment pregnancies).[6][13]

  • Secondary Endpoints:

    • Cycle control and bleeding patterns, often recorded in patient diaries.[15]

    • Incidence and severity of adverse events (e.g., headache, nausea, menstrual delay).

    • Continuation and discontinuation rates.

    • Participant satisfaction and acceptability.

  • Data Collection: Regular follow-up visits, physical and gynecological examinations, and laboratory tests.

5. Statistical Analysis:

  • The Pearl Index is calculated as: (Number of pregnancies / Number of woman-years of exposure) x 100.

  • Life-table analysis may also be used to calculate pregnancy rates over time.

  • Adverse event frequencies are tabulated and compared between treatment groups.

Visualizations

Mechanism of Action Pathway

Ormeloxifene_MoA cluster_0 This compound Action orm This compound er Estrogen Receptor (ER) in Endometrial Cell orm->er Binds to complex This compound-ER Complex er->complex ere Estrogen Response Element (ERE) on DNA complex->ere Binds to gene_exp Altered Gene Expression ere->gene_exp Modulates proliferation Inhibition of Endometrial Proliferation gene_exp->proliferation Leads to implantation Implantation Prevented proliferation->implantation Results in Clinical_Trial_Workflow start Start: Protocol Design & IRB Approval recruitment Participant Screening & Recruitment (Inclusion/Exclusion Criteria) start->recruitment consent Informed Consent recruitment->consent randomization Baseline Assessment & Randomization (if applicable) consent->randomization treatment Drug Administration (e.g., this compound Dosing Schedule) randomization->treatment followup Scheduled Follow-up Visits (e.g., Months 1, 3, 6, 12) treatment->followup data_collection Data Collection (Diaries, Adverse Events, Bleeding Patterns) followup->data_collection end_study End of Study Visit or Early Discontinuation followup->end_study data_collection->followup Ongoing Cycles data_collection->end_study analysis Data Analysis (Pearl Index, Safety Profile) end_study->analysis reporting Final Report & Publication analysis->reporting

References

Safety Operating Guide

Navigating the Disposal of Ormeloxifene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ormeloxifene, a selective estrogen receptor modulator (SERM). Adherence to these guidelines is essential to minimize environmental impact and ensure compliance with regulatory standards.

I. Understanding the Environmental and Safety Profile of this compound

II. Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended procedure for the disposal of this compound waste in a laboratory setting. This includes pure compounds, contaminated labware, and solutions.

Step 1: Waste Characterization and Segregation

  • Identify this compound Waste: All materials that have come into contact with this compound, including excess or expired product, contaminated personal protective equipment (PPE), glassware, and solutions, should be considered this compound waste.

  • Segregate Waste: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.

Step 2: Containerization and Labeling

  • Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical, and can be securely sealed to prevent leaks.[9]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and any other information required by local and federal regulations.[9]

Step 3: On-site Management and Storage

  • Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8]

  • Follow Institutional Protocols: Adhere to your institution's specific guidelines for the storage of hazardous chemical waste.

Step 4: Final Disposal

  • Engage a Licensed Disposal Company: The recommended method for the final disposal of this compound is to offer it to a licensed hazardous material disposal company.[3]

  • Incineration: this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3] This is a common and effective method for destroying pharmaceutical waste.

  • Avoid Prohibited Disposal Methods:

    • Do NOT flush down the drain: The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[9][10]

    • Do NOT dispose of in regular trash: Unless specifically treated to render it inert, this compound should not be disposed of in the household or regular laboratory trash.[11][12][13]

Note on Experimental Protocols and Quantitative Data: As of this writing, specific, detailed experimental protocols for the disposal of this compound are not publicly available. The guidance provided is based on general best practices for the disposal of hazardous pharmaceutical waste. Furthermore, no quantitative data on the environmental fate or degradation of this compound under various disposal conditions was identified.

III. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Ormeloxifene_Disposal_Workflow start Start: this compound Waste Generated characterize Characterize and Segregate Waste (Pure compound, contaminated labware, etc.) start->characterize containerize Containerize in a Labeled, Sealed, and Compatible Container characterize->containerize storage Store in a Designated Secure Area containerize->storage disposal_decision Select Final Disposal Method storage->disposal_decision licensed_vendor Transfer to a Licensed Hazardous Waste Vendor disposal_decision->licensed_vendor Primary Recommended Path prohibited Prohibited Disposal Methods: - Drain/Sewer Disposal - Regular Trash Disposal disposal_decision->prohibited incineration High-Temperature Incineration with Emission Control licensed_vendor->incineration Likely Method end End: Compliant Disposal incineration->end

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the principles of laboratory safety and chemical stewardship. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

Essential Safety and Logistical Information for Handling Ormeloxifene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent pharmaceutical compounds like Ormeloxifene is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is a potent pharmaceutical compound, stringent adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound, based on general guidance for potent compounds and specific information for the related compound, Levo-Ormeloxifene.[1]

PPE CategoryItemSpecifications and Recommendations
Eye Protection Safety GogglesTightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection GlovesDouble gloving with nitrile gloves is recommended. Gloves must be inspected prior to use and changed immediately if contaminated. Hands should be washed and dried before and after glove use. The selected gloves should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Protective ClothingWear fire/flame resistant and impervious clothing.[1] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is also advised.
Respiratory Protection RespiratorFor operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended. For lower-risk activities, a reusable half or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used. Ensure a proper fit test has been conducted.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: All handling of powdered this compound should be conducted within a containment system, such as a fume hood or a glove box, to minimize airborne particles.[2]

  • Personal Hygiene: Avoid eating, drinking, or smoking in areas where this compound is handled. Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Spill Management: In case of a spill, immediately evacuate the area and follow the established spill cleanup protocol. Do not touch damaged containers or spilled material without appropriate protective clothing.[1] Ensure adequate ventilation.

Disposal Plan:

  • Waste Categorization: All materials that come into contact with this compound, including contaminated PPE, weighing papers, and disposable equipment, should be treated as hazardous waste.

  • Waste Collection: Dispose of waste in clearly labeled, sealed containers designated for hazardous chemical waste.

  • Final Disposal: Follow all federal, state, and local regulations for the disposal of hazardous pharmaceutical waste. It is best practice to properly dispose of all pharmaceutical waste, whether it is classified as RCRA hazardous waste or not.

Experimental Protocols

First-Aid Measures:

  • Inhalation: If breathing is difficult, move the individual to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Visual Safety Workflows

The following diagrams illustrate the key workflows for handling this compound safely.

OrmeloxifeneHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Containment Area (Fume Hood/Glove Box) prep_ppe->prep_setup handle_weigh Weigh this compound prep_setup->handle_weigh handle_prepare Prepare Solution/Experiment handle_weigh->handle_prepare cleanup_decontaminate Decontaminate Work Surfaces handle_prepare->cleanup_decontaminate cleanup_dispose_waste Dispose of Contaminated Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE cleanup_dispose_waste->cleanup_doff_ppe

This compound Handling Workflow

SpillResponseWorkflow cluster_initial Initial Response cluster_cleanup Cleanup Procedure cluster_final Final Steps spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_personnel Alert Supervisor and Safety Officer evacuate_area->alert_personnel don_ppe Don Spill-Specific PPE alert_personnel->don_ppe contain_spill Contain the Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Contaminated Material contain_spill->collect_waste decontaminate Decontaminate the Area collect_waste->decontaminate dispose_waste Dispose of all Waste as Hazardous decontaminate->dispose_waste document_incident Document the Incident dispose_waste->document_incident

This compound Spill Response Workflow

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.